Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 4-aminooxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCVMIRLQOMVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857187 | |
| Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255390-15-9 | |
| Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Introduction
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold, coupled with the amino and carboxylate functionalities at the C4 position, provides a unique three-dimensional architecture that is incorporated into a variety of biologically active molecules.[1][2] This guide offers a comprehensive overview of a robust and scalable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The synthesis is primarily aimed at researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Strategic Overview of the Synthesis
The most common and efficient synthesis of the target compound commences with the readily available starting material, tetrahydro-4H-pyran-4-one. The synthetic strategy can be dissected into three key stages:
-
Formation of a Spirohydantoin Intermediate: This is achieved through the Bucherer-Bergs reaction, a classic multicomponent reaction that efficiently constructs the hydantoin ring system from a ketone.[3][4][5]
-
Hydrolysis of the Spirohydantoin: The hydantoin ring is subsequently opened under basic conditions to yield the corresponding amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
-
Esterification and Salt Formation: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, which also facilitates the formation of the desired hydrochloride salt.
This synthetic pathway is advantageous due to the use of inexpensive starting materials, straightforward reaction conditions, and generally high yields.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone of this synthesis.[3][4][5] It involves the reaction of a ketone (tetrahydro-4H-pyran-4-one) with ammonium carbonate and a cyanide source, typically sodium or potassium cyanide, to form a spirohydantoin.[3][6]
The reaction proceeds through the following key steps:
-
In situ formation of ammonia and carbon dioxide from ammonium carbonate.
-
Formation of an imine from the reaction of the ketone with ammonia.
-
Nucleophilic attack of the cyanide ion on the imine to form an α-aminonitrile.
-
Reaction of the amino group of the α-aminonitrile with carbon dioxide to form a carbamic acid derivative.
-
Intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement of the intermediate to the thermodynamically more stable hydantoin.[4]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Hydrolysis of the Spirohydantoin
The hydrolysis of the spirohydantoin intermediate is typically carried out under strong basic conditions, for instance, using sodium hydroxide. The hydroxide ions attack the carbonyl carbons of the hydantoin ring, leading to ring-opening. Subsequent acidification neutralizes the resulting amino carboxylate to precipitate the desired amino acid.
Detailed Experimental Protocol
This protocol is a synthesized representation from multiple sources and should be adapted and optimized based on laboratory conditions and scale.[7]
Part 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tetrahydro-4H-pyran-4-one | 100.12 | 100 g | 1.0 |
| Ammonium Carbonate | 96.09 | 247 g | 2.57 |
| Sodium Cyanide | 49.01 | 89 g | 1.82 |
| Deionized Water | 18.02 | 500 mL | - |
| Ethanol | 46.07 | 500 mL | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add tetrahydro-4H-pyran-4-one (100 g), deionized water (500 mL), and ethanol (500 mL).[7]
-
To this solution, add ammonium carbonate (247 g) and sodium cyanide (89 g). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60°C and maintain this temperature for 3-4 hours with vigorous stirring.[7]
-
After the reaction is complete, cool the mixture to 5°C in an ice bath.[7]
-
The product will precipitate as a white solid. Filter the precipitate using a Buchner funnel and wash the filter cake twice with ice-cold water.[7]
-
Dry the solid under vacuum at 60-70°C for 4 hours to obtain the spirohydantoin intermediate.[7] The expected product is 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.[8][9]
Part 2: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Spirohydantoin Intermediate | 170.17 | 165 g | 0.97 |
| Sodium Hydroxide | 40.00 | (as a 40-60% solution) | - |
| Tetrahydrofuran (THF) | 72.11 | As required | - |
| Hydrochloric Acid (conc.) | 36.46 | As required | - |
Procedure:
-
In a reaction vessel, add the spirohydantoin intermediate (165 g) to a solution of 40-60% sodium hydroxide in tetrahydrofuran.
-
Heat the mixture to reflux and maintain for 5-6 hours.
-
After the hydrolysis is complete, distill off the tetrahydrofuran.
-
Cool the remaining aqueous solution and carefully adjust the pH to 2-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
Part 3: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | 159.17 | (from previous step) | - |
| Ethanol (absolute) | 46.07 | Excess | - |
| Thionyl Chloride (SOCl₂) or HCl gas | 118.97 | Catalytic | - |
Procedure:
-
Suspend the 4-aminotetrahydro-2H-pyran-4-carboxylic acid in absolute ethanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of thionyl chloride or bubble dry HCl gas through the mixture. This will generate the acid catalyst in situ.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a solid.[10]
Conclusion
The synthesis of this compound presented herein is a reliable and well-established method. By understanding the key reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this valuable building block for various applications in drug discovery and organic synthesis. The use of the Bucherer-Bergs reaction provides an elegant and efficient entry point to the desired α,α-disubstituted amino acid derivative.
References
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
-
Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. Retrieved from [Link]
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- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | C7H10N2O3 | CID 217651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery, the strategic use of novel molecular scaffolds is paramount to accessing new chemical space and developing candidates with optimized pharmacological profiles. Among the saturated heterocycles, the tetrahydropyran (THP) motif has emerged as a particularly valuable component. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to carbocyclic or aromatic analogues, make it a desirable feature in lead optimization.
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a bifunctional synthetic building block that elegantly combines the THP scaffold with a constrained, non-proteinogenic α-amino acid ester functionality. This unique arrangement provides medicinal chemists with a versatile starting point for introducing conformational rigidity, exploring new pharmacophore vectors, and enhancing drug-like properties. This technical guide offers a comprehensive overview of its chemical properties, a plausible synthetic route with detailed protocols, predictive spectroscopic analysis, and its applications, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.
Molecular Structure and Identifiers
The structural foundation of this molecule is a tetrahydropyran ring where the C4 position is quaternized with both an amino group and an ethyl carboxylate group. As a hydrochloride salt, the primary amine is protonated to form an ammonium chloride ion pair, rendering the compound a stable, crystalline solid.
Caption: Chemical structure of the title compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 4-aminooxane-4-carboxylate hydrochloride | N/A |
| Molecular Formula | C₈H₁₆ClNO₃ | [1] |
| Molecular Weight | 209.67 g/mol | [2] |
| MDL Number | MFCD20526754 | [3] |
| SMILES | Cl.CCOC(=O)C1(N)CCOCC1 |
| InChI Key | QUCVMIRLQOMVJY-UHFFFAOYSA-N | |
Note: The CAS Number for the free base is 246547-26-2.[4] The hydrochloride salt is most reliably identified by its MDL number.
Physicochemical Properties
The physical properties of the compound are largely dictated by its ionic salt nature and the underlying tetrahydropyran framework.
Table 2: Physicochemical Data
| Property | Value / Observation | Rationale |
|---|---|---|
| Physical Form | Solid | The ionic interaction between the ammonium cation and chloride anion promotes the formation of a stable crystal lattice. |
| Melting Point | >265°C (decomposes) (for the parent carboxylic acid) | High melting points are characteristic of amino acids and their salts due to strong intermolecular ionic and hydrogen bonding forces.[5] A specific melting point for the ethyl ester hydrochloride is not widely reported. |
| Solubility | Expected to be soluble in water, methanol, and other polar protic solvents. Low solubility in nonpolar solvents like hexanes or diethyl ether. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents. |
| Stability | The hydrochloride salt is significantly more stable to air and oxidation than its free-base form. Stable under normal storage conditions. | Protonation of the nucleophilic amino group prevents oxidative degradation pathways. The free base should be stored under an inert atmosphere. |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area.[6] | Standard practice for chemical reagents to prevent moisture uptake and degradation. |
Spectroscopic Profile (Predictive Analysis)
4.1 Predicted ¹H NMR Spectroscopy (in D₂O, 400 MHz)
-
δ ~4.2 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester, split by the adjacent methyl group.
-
δ ~3.8 ppm (multiplet, 4H): The four protons on the carbons adjacent to the ring oxygen (-O-CH₂ -C-), which are expected to be in a complex, overlapping region.
-
δ ~2.0 ppm (multiplet, 4H): The four protons on the carbons beta to the ring oxygen (C-CH₂ -C-CH₂ -O).
-
δ ~1.3 ppm (triplet, 3H): The terminal -CH₂-CH₃ protons of the ethyl ester, split by the adjacent methylene group.
-
Note: The ammonium protons (NH₃⁺) would likely exchange with D₂O and thus be invisible or appear as a very broad, low-intensity signal.
4.2 Predicted ¹³C NMR Spectroscopy (in D₂O, 100 MHz)
-
δ ~175 ppm: The carbonyl carbon of the ethyl ester.
-
δ ~65 ppm: The two carbons adjacent to the ring oxygen (C H₂-O-C H₂).
-
δ ~63 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
δ ~58 ppm: The quaternary carbon (C4) bearing the amino and ester groups.
-
δ ~35 ppm: The two carbons beta to the ring oxygen (C H₂-C-C H₂).
-
δ ~14 ppm: The methyl carbon of the ethyl ester (-O-CH₂-C H₃).
4.3 Predicted Infrared (IR) Spectroscopy (Solid State, KBr)
-
~3000-2800 cm⁻¹ (broad): N-H stretching from the R-NH₃⁺ group.
-
~2950 cm⁻¹: C-H stretching from the aliphatic CH₂ and CH₃ groups.
-
~1740 cm⁻¹ (strong): C=O stretching from the ester carbonyl group.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations of the ammonium group.
-
~1240 cm⁻¹ (strong): C-O stretching (asymmetric) of the ester group.
-
~1100 cm⁻¹ (strong): C-O-C stretching of the tetrahydropyran ether linkage.
4.4 Predicted Mass Spectrometry (ESI+) The molecule would not show the parent mass of the hydrochloride salt. Instead, it will be detected as the protonated free base after loss of HCl.
-
Expected [M+H]⁺: 188.12 m/z (for C₈H₁₆NO₃⁺).
Synthesis and Reactivity
5.1 Plausible Synthetic Pathway: Modified Strecker Synthesis
A logical and industrially scalable approach to this molecule begins with the readily available tetrahydropyran-4-one. The synthesis involves the formation of an α-aminonitrile, followed by hydrolysis and esterification.
Caption: Plausible workflow for the synthesis of the title compound.
5.1.1 Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions.
-
Step 1: 4-Aminotetrahydro-2H-pyran-4-carbonitrile Synthesis:
-
To a stirred solution of ammonium chloride (1.2 eq) in aqueous ammonia (30%) at 0°C, add a solution of potassium cyanide (1.2 eq) in water. Causality: This generates ammonium cyanide in situ, providing both the ammonia and cyanide nucleophile source in a buffered system.
-
Add tetrahydropyran-4-one (1.0 eq) dropwise, ensuring the temperature remains below 10°C.
-
Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress is monitored by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aminonitrile. Trustworthiness: This is a standard workup to isolate a neutral organic product from an aqueous reaction mixture.
-
-
Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid:
-
Add the crude aminonitrile from the previous step to concentrated hydrochloric acid (excess).
-
Heat the mixture to reflux (approx. 110°C) for 12-24 hours. Causality: The harsh acidic conditions are required to hydrolyze the stable nitrile functionality first to an amide and then to a carboxylic acid.
-
Cool the reaction mixture and concentrate it under vacuum to remove excess HCl. The resulting solid is the hydrochloride salt of the parent amino acid.[7] It can be purified by recrystallization from an alcohol/ether mixture.
-
-
Step 3 & 4: Esterification and Salt Finalization:
-
Suspend the amino acid hydrochloride (1.0 eq) in absolute ethanol (excess).
-
Cool the suspension to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Causality: Thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloroformate in situ. The generated HCl acts as a catalyst for the Fischer esterification, protonating the carboxylic acid carbonyl to enhance its electrophilicity.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours until a clear solution is formed.
-
Cool the solution and concentrate under reduced pressure to remove excess ethanol and SOCl₂.
-
The resulting crude solid is triturated with cold diethyl ether, filtered, and washed with more ether to remove any non-polar impurities. The product, this compound, is dried under vacuum.
-
5.2 Chemical Reactivity
The molecule's reactivity is centered on its two primary functional groups:
-
Ammonium/Amine Group: In its hydrochloride form, the amine is unreactive. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile. It can readily undergo N-acylation to form amides, N-alkylation, reductive amination, and arylation reactions (e.g., Buchwald-Hartwig coupling), making it an ideal handle for molecular elaboration.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to return the parent carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine at elevated temperatures.
Applications in Medicinal Chemistry
This building block is of significant interest to drug development professionals for several key reasons:
-
Constrained Amino Acid Mimic: It serves as a conformationally restricted analogue of acyclic amino acids. Incorporating such structures into peptide or small molecule backbones can lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity for its target.
-
Improving Physicochemical Properties: The tetrahydropyran ring is often used as a "bioisostere" for a phenyl ring. Replacing an aromatic group with a THP ring can disrupt planarity, increase the fraction of sp³ carbons (a desirable trait in modern drug candidates), and often improves aqueous solubility and metabolic stability by removing a site of potential aromatic oxidation.
-
Vector for Elaboration: The geminal amino and ester groups provide two orthogonal points for chemical modification, allowing for the rapid generation of diverse chemical libraries for screening.
Caption: Role as a scaffold for creating diverse molecular libraries.
Safety and Handling
While a specific safety data sheet for the title compound is not universally available, data from closely related structures, such as the parent amino acid, provides a strong basis for safe handling procedures.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
|---|---|---|
| GHS Hazard Statements | Based on 4-aminotetrahydro-2H-pyran-4-carboxylic acid: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage). | [7] |
| Pictograms | Danger | [7] |
| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P305+P354+P338 (IF IN EYES: Rinse immediately with plenty of water... Remove contact lenses, if present and easy to do. Continue rinsing). | [7] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [6] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [6][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |[6] |
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for modern medicinal chemistry. Its well-defined structure, combining a favorable heterocyclic scaffold with versatile functional handles, provides a reliable platform for constructing novel molecules with potentially superior pharmacological properties. Understanding its physicochemical characteristics, reactivity, and synthetic origins, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of next-generation therapeutics.
References
-
Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]
-
MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]
-
MilliporeSigma. Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate. [Link]
-
PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]
-
ResearchGate. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]
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- 2. Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate | 246547-26-2 [sigmaaldrich.com]
- 5. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide
A Note on Chemical Identification: Initial inquiries for this guide referenced CAS number 246547-26-2. It is important to clarify that this number corresponds to 4-aminotetrahydro-2H-pyran-4-carboxylic acid ethyl ester. This document, however, is dedicated to the synthesis and characterization of 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide , a distinct and more complex molecule of interest to researchers in drug development.
Introduction
2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide is a multifaceted compound featuring a substituted aminopyridine core linked to a chloro-methoxyphenyl acetamide side chain. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both aminopyridine and acetamide moieties. This guide provides a comprehensive overview of a plausible synthetic route and the analytical techniques required for the characterization of this molecule, tailored for researchers and scientists in the field of drug discovery and development.
Part 1: Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests that it can be assembled via an amide bond formation between two key intermediates: 2-(2-amino-5-bromopyridin-4-yl)acetic acid and 2-chloro-5-methoxyaniline. This approach allows for the modular synthesis of the precursors, which can be prepared from commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves three main stages:
-
Synthesis of 2-amino-5-bromopyridine.
-
Synthesis of 2-chloro-5-methoxyaniline.
-
Coupling of the two intermediates to form the final product.
Part 2: Synthesis of Key Intermediates
Synthesis of 2-amino-5-bromopyridine
2-amino-5-bromopyridine is a crucial building block. A common and effective method for its preparation is the electrophilic bromination of 2-aminopyridine. To control the regioselectivity and avoid over-bromination, a mild brominating agent is preferred.
Reaction Scheme:
Caption: Synthesis of 2-amino-5-bromopyridine.
Experimental Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in chloroform, add phenyltrimethylammonium tribromide (1.0 eq) portion-wise at room temperature.[1][2]
-
Stir the reaction mixture at 25-30°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like benzene to yield 2-amino-5-bromopyridine as a solid.[1]
An alternative method involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis, which can also yield the desired product in good yields.[3]
Synthesis of 2-chloro-5-methoxyaniline
This intermediate can be synthesized from 4-chloro-3-nitroanisole via the reduction of the nitro group.
Reaction Scheme:
Caption: Synthesis of 2-chloro-5-methoxyaniline.
Experimental Protocol:
-
In a sealed tube, suspend 4-chloro-3-nitroanisole (1.0 eq) and a gold-supported titanium dioxide catalyst (Au/TiO2) in ethanol.[4]
-
Add hydrazine hydrate (4-10 eq) to the mixture.
-
Heat the reaction at 60°C under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
After completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under vacuum to obtain 2-chloro-5-methoxyaniline.[4]
Part 3: Amide Coupling and Final Product Synthesis
The final step is the formation of the amide bond between the synthesized pyridine derivative (after conversion to its corresponding carboxylic acid) and the aniline derivative.
Preparation of 2-(2-amino-5-bromopyridin-4-yl)acetic acid
This intermediate can be prepared from 2-amino-5-bromopyridine through a multi-step sequence, which is a common strategy for introducing an acetic acid moiety at the 4-position of a pyridine ring. A plausible, though not explicitly found in the searches, route would involve a series of functional group interconversions.
Amide Coupling Reaction
A variety of coupling reagents can be employed for this transformation. A widely used and efficient method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalytic amount of Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA).
Reaction Scheme:
Caption: Final amide coupling step.
Experimental Protocol:
-
Dissolve 2-(2-amino-5-bromopyridin-4-yl)acetic acid (1.0 eq) in a suitable aprotic solvent like acetonitrile.
-
Add EDC (1.0 eq), HOBt (0.1 eq), and DIPEA to the solution.[5]
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 2-chloro-5-methoxyaniline (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product, 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide.
Part 4: Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the pyridine and phenyl rings. A singlet for the methylene protons of the acetamide linker. A broad singlet for the amino group protons on the pyridine ring. A singlet for the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methoxy carbon. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the target molecule. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group. |
Chromatographic Analysis
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method should be developed for purity assessment and quantification.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temp. | 25-30 °C |
This method would need to be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Conclusion
The synthesis of 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide can be achieved through a convergent synthetic strategy involving the preparation of key pyridine and aniline intermediates followed by a reliable amide coupling reaction. The characterization of the final compound requires a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. This guide provides a solid foundation for researchers to undertake the synthesis and analysis of this and structurally related molecules.
References
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Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (URL: [Link])
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com. (URL: [Link])
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
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Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])
- GB1561023A - 2-methoxy - 5 - chloro aniline derivatives - Google P
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Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. (URL: [Link])
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2-[(2-Amino-5-Bromopyridin-3-Yl)sulfonyl]-N-(4-Methoxyphenyl)-N2-Methylglycinamide - PubChem. (URL: [Link]) -
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
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- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5-methoxyaniline | 2401-24-3 [chemicalbook.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of determining the structure and purity of this compound using modern spectroscopic techniques. We will explore the interpretation of proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a saturated pyran ring with a quaternary center bearing both an amino and an ethyl carboxylate group, presents a unique spectroscopic fingerprint. Accurate characterization is paramount for ensuring its identity, purity, and suitability for downstream applications. This guide will walk through a predictive analysis of its spectroscopic data, grounded in the principles of each technique and supported by data from analogous structures. The molecular structure of the compound is presented below.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
A sample of the compound would be dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to one peak per unique carbon atom.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
The protonated amine group (NH₃⁺) will likely exchange with the D₂O solvent, making its signal broad or absent. The remaining protons on the tetrahydropyran ring and the ethyl ester will give rise to distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.80 | Multiplet | 4H | -O-CH₂ -C-CH₂ -O- |
| ~2.20 | Multiplet | 4H | -C-CH₂ -C-CH₂ -C- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation:
-
The quartet at approximately 4.20 ppm is characteristic of the methylene protons of the ethyl ester adjacent to the oxygen atom, split by the neighboring methyl group.
-
The triplet at around 1.25 ppm corresponds to the methyl protons of the ethyl group, split by the adjacent methylene group.
-
The protons on the tetrahydropyran ring are expected to show complex splitting patterns due to their diastereotopic nature and axial/equatorial relationships. For simplicity, they are represented as multiplets. The protons closer to the ring oxygen (~3.80 ppm) will be deshielded compared to the other ring protons (~2.20 ppm).
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O (Ester) |
| ~64 | -O-CH₂ -CH₃ |
| ~61 | -O-CH₂ -C-CH₂ -O- |
| ~58 | C -(NH₃⁺)(COOEt) |
| ~34 | -C-CH₂ -C-CH₂ -C- |
| ~14 | -O-CH₂-CH₃ |
Interpretation:
-
The ester carbonyl carbon is the most deshielded, appearing at approximately 175 ppm.
-
The carbons attached to oxygen atoms (-O-C H₂- and the quaternary carbon) appear in the 58-64 ppm range.
-
The remaining aliphatic carbons of the pyran ring and the ethyl group appear at higher fields (14-34 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation. For this compound, Electrospray Ionization (ESI) would be a suitable technique.
Experimental Protocol: ESI-MS
A dilute solution of the sample in a suitable solvent like methanol or acetonitrile is introduced into the ESI source. The instrument would be operated in positive ion mode to detect the protonated molecule.
Predicted Mass Spectrum
The molecular weight of the hydrochloride salt is 209.67 g/mol .[1] In the mass spectrum, we expect to see the molecular ion of the free base. The free base, Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate, has a molecular weight of 173.21 g/mol .[2]
-
Expected Molecular Ion (M+H)⁺: m/z = 174.1
Predicted Fragmentation Pathway:
The molecular ion can undergo fragmentation, providing further structural information. A likely fragmentation pathway is the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.
Sources
"Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride mechanism of formation"
An In-Depth Technical Guide to the Formation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer precise three-dimensional arrangements is paramount. This compound represents a key building block in this arena. It is a non-natural, conformationally constrained α-amino acid analogue. The tetrahydropyran ring serves as a polar bioisostere for acyclic or carbocyclic fragments, enhancing properties like aqueous solubility, while the quaternary C4-carbon introduces a rigid stereochemical center. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying reaction mechanisms and practical, field-proven experimental protocols for researchers and drug development professionals.
Part 1: Mechanistic Exploration of Core Synthetic Pathways
The synthesis of this target molecule hinges on the creation of a quaternary carbon bearing both an amine and a carboxylate precursor. The most logical and industrially relevant starting material is the commercially available Tetrahydro-4H-pyran-4-one . Two classical, yet powerful, multicomponent reactions provide the foundation for this transformation: the Bucherer-Bergs reaction and the Strecker synthesis.
The Bucherer-Bergs Reaction Pathway
The Bucherer-Bergs reaction is a robust method for converting ketones into 5,5-disubstituted hydantoins, which are stable, crystalline intermediates that can be subsequently hydrolyzed to the desired α-amino acid.[1][2][3] This pathway is often favored in industrial settings due to its operational simplicity and the use of inexpensive, readily available reagents.[4][5]
Mechanism Deep Dive:
The reaction is a sophisticated one-pot process involving ammonium carbonate and a cyanide salt (e.g., NaCN or KCN).[6]
-
In Situ Reagent Formation: Ammonium carbonate exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂), providing the necessary reagents for the subsequent steps.
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one, forming a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from the ammonium carbonate, reacts with the cyanohydrin via an Sₙ2-type displacement of the hydroxyl group to yield an α-aminonitrile.[6]
-
Carbamic Acid Formation: The amino group of the aminonitrile then acts as a nucleophile, attacking the carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[3]
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges, often through an isocyanate, to furnish the thermodynamically stable 5,5-spiro-hydantoin product.[1][3]
Caption: Formation of the α-aminonitrile via the Strecker synthesis.
Final Conversion to the Target Compound
Both pathways converge on an intermediate that must be converted to the final ethyl ester hydrochloride salt.
-
Hydrolysis: The spiro-hydantoin (from Bucherer-Bergs) or the α-aminonitrile (from Strecker) is hydrolyzed, typically under strong acidic conditions (e.g., refluxing HCl). This process converts the precursor functional group into a carboxylic acid, yielding 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
-
Esterification and Salt Formation: The resulting amino acid is then esterified. A common and efficient method is Fischer esterification , where the amino acid is refluxed in ethanol (EtOH) with an acid catalyst. Using hydrogen chloride (either as gas or from a reagent like thionyl chloride, SOCl₂) is particularly advantageous. It serves a dual purpose: it catalyzes the esterification of the carboxylic acid to the ethyl ester and simultaneously protonates the basic amino group to form the stable, crystalline hydrochloride salt, often driving the product out of solution.
Caption: Workflow for converting the intermediate to the final product.
Part 2: Experimental Protocol and Process Parameters
The following protocol is a representative synthesis of the key hydantoin intermediate, derived from established patent literature, demonstrating the practical application of the Bucherer-Bergs pathway. [5]
Step-by-Step Synthesis of the Hydantoin Intermediate
Objective: To synthesize the spiro-hydantoin precursor from tetrahydro-4H-pyran-4-one.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium Carbonate, (NH₄)₂CO₃
-
Sodium Cyanide, NaCN
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ice
Protocol:
-
Vessel Charging: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge deionized water (5.0 volumes, e.g., 500 mL) and ethanol (5.0 volumes, e.g., 500 mL).
-
Reagent Addition: While stirring, add tetrahydro-4H-pyran-4-one (1.0 eq, e.g., 100 g). Subsequently, add ammonium carbonate (approx. 3.0 eq, e.g., 247 g) and sodium cyanide (approx. 1.8 eq, e.g., 89 g).
-
Causality Note: Using an excess of ammonium carbonate ensures a sufficient supply of both ammonia and carbon dioxide, driving the equilibrium towards product formation. The ethanol/water mixture is a critical choice, as it effectively dissolves both the organic ketone and the inorganic salts. [4]3. Reaction: Heat the reaction mixture to 60-70°C and maintain for 3-4 hours. The reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to 5-10°C in an ice bath. The hydantoin product will precipitate as a white solid.
-
Causality Note: The product's solubility is significantly lower in the cold solvent mixture, allowing for efficient isolation by filtration.
-
-
Filtration and Washing: Isolate the solid product by suction filtration. Wash the filter cake thoroughly with ice-cold water (2 x volumes).
-
Causality Note: Washing with ice-cold water removes residual inorganic salts without significantly dissolving the desired product.
-
-
Drying: Dry the white solid under vacuum at 60-70°C for 4-5 hours to yield the intermediate hydantoin. A typical yield for this step is in the range of 85-95%.
Tabulated Reaction Parameters
The following table summarizes typical reaction parameters for the Bucherer-Bergs synthesis of the hydantoin intermediate, based on examples found in the literature. [5]
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Tetrahydro-4H-pyran-4-one | 100 g | 100 g | 100 g |
| (NH₄)₂CO₃ | 247 g | 300 g | 200 g |
| NaCN | 89 g | 120 g | 50 g |
| Solvent System | 500mL H₂O / 500mL EtOH | 600mL H₂O / 600mL EtOH | 800mL H₂O / 800mL EtOH |
| Temperature | 60°C | 70°C | 65°C |
| Reaction Time | 3 hours | 3 hours | 4 hours |
| Yield of Intermediate | ~91% (165 g) | ~94% (170 g) | ~88% (160 g) |
Part 3: Conclusion and Application in Drug Discovery
The formation of this compound is reliably achieved through multi-step syntheses rooted in the classical Bucherer-Bergs or Strecker reactions. These pathways provide efficient access to a key α,α-disubstituted amino acid building block from the simple starting material, tetrahydro-4H-pyran-4-one. The final conversion via acid-catalyzed hydrolysis and Fischer esterification is a highly effective and direct route to the desired hydrochloride salt.
For researchers in drug development, this molecule is more than just a chemical entity; it is a tool for introducing conformational rigidity and favorable physicochemical properties into lead compounds. Its structure is frequently incorporated into inhibitors of enzymes and ligands for receptors where precise positioning of pharmacophoric elements is critical for achieving high potency and selectivity. Understanding the robust and scalable mechanisms of its formation is the first step toward leveraging its full potential in the design of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Strecker Synthesis. Retrieved from [Link]
-
Pospíšil, J., et al. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(5), 873. Retrieved from [Link]
-
Shanghai Kaluo Chemical Co., Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942621A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
"starting materials for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride synthesis"
An In-Depth Technical Guide to the Starting Materials and Synthetic Routes for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry, frequently incorporated into the structure of pharmacologically active agents. Its rigid, three-dimensional tetrahydropyran (THP) scaffold, combined with a quaternary amino acid-like substitution pattern, offers a unique conformational constraint that is highly valued in drug design. This technical guide provides a comprehensive analysis of the primary synthetic strategies for this molecule, with a core focus on the selection and preparation of critical starting materials. We will dissect two major convergent pathways: the Strecker/Bucherer-Bergs synthesis starting from a keto-ester precursor and the Ritter reaction pathway commencing from a hydroxy-ester. This guide is intended for researchers, chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical logic to empower rational decision-making in a laboratory or industrial setting.
The Foundational Precursor: Tetrahydro-4H-pyran-4-one
The journey to the target molecule often begins with a simpler, commercially available, or readily synthesized keystone: Tetrahydro-4H-pyran-4-one. This cyclic ketone is the entry point for introducing the requisite 4,4-disubstitution. Its industrial-scale production has been optimized through several routes, each with distinct advantages and challenges.[1]
Industrial Synthesis Routes for Tetrahydro-4H-pyran-4-one
The selection of a synthetic route on an industrial scale is a multifactorial decision balancing cost, safety, yield, and throughput. Below is a comparison of established methods.[2]
| Route | Starting Materials | Key Intermediates | Reported Yield | Key Advantages | Reported Challenges |
| Route 1 | 3-Chloropropionyl chloride, Ethylene | 1,5-dichloropentan-3-one | ~45% | Utilizes readily available feedstocks. | Involves complex gas-liquid handling; product is water-soluble, complicating extraction.[3] |
| Route 2 | Bis(2-chloroethyl) ether | N/A | ~96% | High yield and purity; avoids gaseous reagents.[1] | Requires specialized composite oxide catalysts. |
| Route 3 | 3-Buten-1-ol, Paraformaldehyde | Acetate intermediate | Not Specified | Successfully scaled to >20 kg. | Multi-step process involving a Prins reaction. |
Representative Experimental Protocol: Synthesis from 1,5-Dichloropentan-3-one
This two-step process highlights a common industrial approach starting from the Friedel-Crafts acylation of ethylene.[3]
Step 1: Synthesis of 1,5-Dichloropentan-3-one
-
In a suitable reactor, charge 3-chloropropionyl chloride (20 kg) and aluminum trichloride (20 kg) under an inert atmosphere.
-
Use methylene dichloride (50 kg) as the solvent.
-
While stirring vigorously, introduce ethylene gas, maintaining the internal temperature below 10 °C.
-
After the ethylene addition is complete, allow the reaction mixture to incubate for 2 hours.
-
Prepare a quench solution of water and hydrochloric acid, cooled to 0 °C.
-
Slowly add the reaction solution to the quench mixture, maintaining temperature control.
-
Stir and allow the layers to separate. The organic layer contains the desired 1,5-dichloropentan-3-one.
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one
-
To a separate reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one solution from the previous step.
-
Heat the biphasic mixture under reflux until reaction completion (monitored by GC or LC-MS).
-
After cooling, extract the crude product and purify by vacuum rectification to yield the final Tetrahydro-4H-pyran-4-one.[3]
Pathway I: The Strecker & Bucherer-Bergs Approach
These classical multicomponent reactions are powerful methods for synthesizing α-amino acids and their derivatives from a ketone precursor. The core strategy involves the in-situ formation of an α-amino nitrile or a hydantoin, which is subsequently converted to the target molecule.
Workflow for Strecker & Bucherer-Bergs Pathways
Caption: Convergent synthesis via Strecker and Bucherer-Bergs pathways.
Synthesis of the Key Keto-Ester Intermediate
A direct carboxylation of Tetrahydro-4H-pyran-4-one is challenging. A more robust method involves constructing the ring with the necessary functionality, for instance, via a Dieckmann condensation. A patented method describes reacting ethyl hydroxypropanoate with ethyl acrylate under basic conditions to yield an intermediate which, after Dieckmann condensation, produces a related keto-ester.[4] This highlights a "ring-forming" strategy as a viable alternative to "ring-functionalizing".
The Strecker Synthesis
The Strecker synthesis is a one-pot, three-component reaction that converts a ketone into an α-amino nitrile.[5][6]
Mechanism Insight: The reaction initiates with the formation of an imine from the ketone and ammonia (from NH₄Cl). This imine is then attacked by a cyanide ion to form the stable α-amino nitrile.[7] The final step involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification, or alternatively, a Pinner reaction (reaction with an alcohol under acidic conditions) to directly form the ester from the nitrile.
Experimental Protocol (Conceptual):
-
To a solution of Ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate in aqueous ethanol, add ammonium chloride (NH₄Cl) and potassium cyanide (KCN).
-
Stir the mixture at a controlled temperature (e.g., 50-60 °C) until the ketone is consumed.
-
Upon completion, work up the reaction to isolate the crude α-amino nitrile.
-
Subject the nitrile to acidic ethanolysis (e.g., HCl in ethanol) to convert it directly to the ethyl ester hydrochloride salt.
The Bucherer-Bergs Reaction
This reaction is a variation that produces a 5,5-disubstituted hydantoin (a cyclic urea derivative) as a stable, isolable intermediate.[8][9]
Mechanism Insight: The mechanism is more complex than the Strecker synthesis but is believed to proceed through the formation of a cyanohydrin, followed by reaction with ammonia to form an aminonitrile. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to the hydantoin.[10][11] The key advantage is often the crystalline and easily purifiable nature of the hydantoin intermediate.
Causality: The choice between Strecker and Bucherer-Bergs often depends on the stability and reactivity of the intermediates. For substrates where the α-amino nitrile is unstable, the Bucherer-Bergs route, which proceeds via a stable hydantoin, is often preferred. The hydantoin then requires a separate, often harsh, hydrolysis step followed by esterification to reach the final product.[12]
Pathway II: The Ritter Reaction Approach
The Ritter reaction provides an elegant alternative for installing the amine functionality, starting from a tertiary alcohol. This pathway leverages the formation of a stable tertiary carbocation at the C4 position.
Workflow for the Ritter Pathway
Caption: Linear synthesis via the Ritter reaction pathway.
Synthesis of the Key Hydroxy-Ester Intermediate
The starting material, Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, is commercially available, making this route highly attractive for laboratory-scale synthesis.[13] For larger scales, it can be prepared from Tetrahydro-4H-pyran-4-one via several methods, such as a Reformatsky reaction with ethyl bromoacetate and zinc, or by forming the cyanohydrin followed by hydrolysis and esterification.
The Ritter Reaction
This reaction involves the addition of a nitrile to a carbocation, which is subsequently hydrolyzed to an amide.[14]
Mechanism Insight: In a strong acid like sulfuric acid, the tertiary alcohol is protonated and eliminated as water, generating a relatively stable tertiary carbocation at the C4 position of the pyran ring. A nitrile, such as acetonitrile, acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This ion is then trapped by water during the workup to yield an N-substituted amide (in this case, an N-acetyl group).[15]
Causality: The success of the Ritter reaction hinges on the ability to form a stable carbocation. Tertiary alcohols are ideal substrates. The choice of nitrile determines the resulting N-acyl group, with acetonitrile being the most common, yielding an N-acetyl group that is readily hydrolyzed.
Experimental Protocol:
-
Dissolve Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate in a suitable nitrile solvent (e.g., acetonitrile).
-
Cool the solution in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid, while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude N-acetyl intermediate.
-
Isolate and purify the amide.
-
Hydrolyze the N-acetyl group by refluxing with aqueous acid (e.g., 6N HCl) or base to yield the free amine.
-
If acid hydrolysis is used, the product can be isolated directly as the desired hydrochloride salt after removal of the solvent.
Comparative Analysis and Conclusion
| Feature | Strecker / Bucherer-Bergs Pathway | Ritter Pathway |
| Key Starting Material | Ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate | Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate |
| Key Transformation | Nucleophilic addition of cyanide to an imine | Nucleophilic addition of nitrile to a carbocation |
| Number of Steps | Fewer steps if the keto-ester is available | Fewer steps as the hydroxy-ester is available |
| Reagent Toxicity | High (uses KCN/NaCN) | Moderate (strong acids, nitriles) |
| Intermediates | α-amino nitrile or stable, crystalline hydantoin | N-acetyl amide |
| Scalability | Well-established for industrial amino acid synthesis | Generally robust and scalable |
Both the Strecker/Bucherer-Bergs and Ritter pathways represent viable and robust strategies for the synthesis of this compound.
-
The Ritter Reaction Pathway is often more advantageous for research and development or pilot-scale synthesis due to the commercial availability of its key precursor, Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate.[13] This significantly shortens the synthetic sequence and avoids the handling of highly toxic cyanide salts in the critical step.
-
The Strecker Synthesis Pathway remains a powerful and cost-effective option, particularly for large-scale industrial production where the synthesis of the keto-ester precursor can be optimized and the handling of cyanides is managed under controlled conditions. Its high atom economy and convergence make it a classic and reliable choice.
The ultimate selection depends on the specific project requirements, including scale, available starting materials, safety infrastructure, and cost considerations.
References
- BenchChem. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.
- ChemicalBook. (n.d.). Tetrahydro-4H-pyran-4-one synthesis.
- Proche P. (2024). Tetrahydro-4H-pyran-4-one: Synthesis and Potential Pharmaceutical Applications. AOCS.
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
- ACS Combinatorial Science. (n.d.). Three-Component, Diastereoselective Prins–Ritter Reaction for cis-Fused 4-Amidotetrahydropyrans toward a Precursor for Possible Neuronal Receptor Ligands.
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An In-depth Technical Guide to Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: Properties and Applications for the Research Scientist
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This document delves into the compound's structural features, physicochemical parameters, and its emerging significance as a building block in medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the pharmaceutical and chemical research communities. Its structure, which combines a saturated tetrahydropyran ring with an amino acid ester functionality, presents a unique scaffold for the synthesis of novel molecules with potential therapeutic applications. The tetrahydropyran motif is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] This guide aims to consolidate the available technical data on this compound, providing a valuable resource for its effective utilization in research and development.
Physicochemical Properties
The hydrochloride salt of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate exists as a solid at room temperature.[3][4] A summary of its key physicochemical properties is presented in Table 1. Understanding these parameters is crucial for its handling, formulation, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO₃ | [3][4] |
| Molecular Weight | 209.67 g/mol | [3][4] |
| Physical Form | Solid | [3][4] |
| InChI | 1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H | [3][4] |
| InChI Key | QUCVMIRLQOMVJY-UHFFFAOYSA-N | [3][4] |
| SMILES | Cl.CCOC(=O)C1(N)CCOCC1 | [3][4] |
| CAS Number | 189913-73-9 |
Solubility Profile
While comprehensive quantitative solubility data is not widely published, qualitative information suggests that this compound, being a salt, is expected to have some degree of solubility in water and other polar protic solvents. Its solubility in organic solvents will vary depending on the polarity of the solvent. For practical applications, it is recommended to experimentally determine the solubility in the specific solvent system to be used. BenchChem suggests that the related compound, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, is slightly soluble to soluble in water, with heating and sonication potentially improving dissolution. It is soluble in DMSO and sparingly soluble in ethanol and methanol.
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. Although a complete set of publicly available spectra for this specific compound is limited, the expected characteristic signals can be inferred from the analysis of its functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The protons on the tetrahydropyran ring will likely appear as a complex series of multiplets in the aliphatic region. The chemical shifts of these protons will be influenced by the neighboring oxygen atom and the C4-substituents. The amine protons may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will have a characteristic downfield chemical shift (typically in the 170-180 ppm range). The carbons of the ethyl group and the tetrahydropyran ring will appear in the upfield region. The carbon atom at the C4 position, being attached to both the amino and carboxylate groups, will have a unique chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ may be observed, corresponding to the carboxylic acid O-H if any free acid is present, though as a hydrochloride salt, this may be less prominent.
-
N-H stretch: Bands in the region of 3000-3300 cm⁻¹ are characteristic of the amine group.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ will be due to the sp³ C-H bonds of the ethyl and tetrahydropyran moieties.
-
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ is expected for the ester carbonyl group.
-
C-O stretch: Bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, will correspond to the C-O stretching vibrations of the ester and the ether linkage in the tetrahydropyran ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak for the free base (C₈H₁₅NO₃) would be at m/z 173.10. In the case of the hydrochloride salt, the observed mass spectrum may vary depending on the ionization technique used.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the functional groups it contains: a secondary amine (as its hydrochloride salt), an ester, and a tetrahydropyran ring.
-
Amine Functionality: The amino group, being a nucleophile, can participate in a variety of reactions such as acylation, alkylation, and Schiff base formation. The hydrochloride salt form protects the amine from some reactions but can be neutralized to liberate the free amine for synthetic transformations.
-
Ester Functionality: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also react with other nucleophiles, such as amines or alcohols, in transesterification or amidation reactions.
-
Tetrahydropyran Ring: The tetrahydropyran ring is generally stable under many reaction conditions. Its presence provides a rigid, three-dimensional scaffold.
Synthesis and Purification
A potential synthetic pathway is illustrated in the workflow diagram below. This conceptual workflow is for illustrative purposes and would require experimental optimization.
Experimental Protocol: General Esterification of a Carboxylic Acid
The final step in the conceptual synthesis involves the esterification of the carboxylic acid. A general procedure for such a reaction is as follows:
-
Reaction Setup: To a solution of the carboxylic acid in anhydrous ethanol (excess), add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography or distillation.
Experimental Protocol: Salt Formation
To obtain the hydrochloride salt, the purified ester is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Applications in Drug Discovery and Development
The tetrahydropyran scaffold is a valuable component in modern medicinal chemistry.[1][2] Its incorporation into drug molecules can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for oral bioavailability. The presence of both an amino group and an ester functionality in this compound makes it a versatile building block for creating libraries of compounds for high-throughput screening.
The amino group provides a handle for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The ester can be maintained as is, or it can be hydrolyzed to the carboxylic acid, providing another point for modification. This dual functionality allows for the construction of complex molecules with diverse three-dimensional shapes, which is advantageous for targeting specific protein-protein interactions or enzyme active sites.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. While a comprehensive public dataset of its experimental physicochemical and spectral properties is currently lacking, this guide provides a foundational understanding based on its chemical structure and data from related compounds. As a Senior Application Scientist, I would strongly recommend the experimental determination of key parameters such as melting point, solubility, and pKa, as well as full spectroscopic characterization (NMR, IR, MS) for any research and development program utilizing this compound. Such data is invaluable for ensuring reproducibility and for the rational design of novel chemical entities.
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An In-depth Technical Guide to the Stability and Storage of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
This guide provides a comprehensive technical overview of the stability and storage considerations for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of this valuable synthetic intermediate.
Introduction: A Molecule of Interest
This compound is a heterocyclic compound featuring a tetrahydropyran ring, a quaternary alpha-amino acid ester functionality, and a hydrochloride salt. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The tetrahydropyran ring can enhance solubility and metabolic stability in drug candidates[1]. However, the presence of an amino group, an ester, and a hydrochloride salt introduces specific vulnerabilities that necessitate a thorough understanding of its chemical stability and appropriate handling procedures.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₃ | [2] |
| Molecular Weight | 209.67 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C is commonly recommended for related compounds. | [3][4] |
The hydrochloride salt form is often chosen in drug development to enhance the stability of the active pharmaceutical ingredient (API)[5]. However, it is crucial to recognize that the presence of the highly electronegative chlorine ion can increase the compound's affinity for atmospheric moisture, potentially leading to hygroscopicity issues[6].
Potential Degradation Pathways
Forced degradation studies, while not publicly available for this specific molecule, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[7][8]. Based on its chemical structure, several degradation routes can be anticipated.
Hydrolysis of the Ethyl Ester
The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-aminotetrahydro-2H-pyran-4-carboxylic acid) and ethanol[9][10].
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The reaction equilibrium can be shifted towards the hydrolysis products by using an excess of water[4].
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction with a base, such as sodium hydroxide, which produces the carboxylate salt and ethanol[10].
Oxidative Degradation
The tertiary amine and the ether linkage within the tetrahydropyran ring could be susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of N-oxides or ring-opened products. While tetrahydropyran rings are generally more stable than their unsaturated counterparts, oxidative degradation is a plausible pathway to investigate[7].
Thermal Degradation
Elevated temperatures can induce degradation. For amine hydrochlorides, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can reveal the temperatures at which dehydration, salt dissociation, and decomposition occur[11][12]. Decomposition of amine compounds can be complex and may involve fragmentation of the molecule[13].
Photodegradation
Molecules that can absorb light, particularly in the UV region, are at risk of photodegradation[14]. While the core structure of this compound does not contain strong chromophores, photostability studies are a standard component of forced degradation testing to assess any potential light-induced degradation, which often proceeds via oxidative pathways[14].
Hygroscopicity: A Critical Consideration
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid-state stability[15][16]. The hydrochloride salt of an amine is often more hygroscopic than the free base[6]. Moisture uptake can lead to:
-
Physical Changes : Caking, clumping, and changes in flow properties[15].
-
Chemical Degradation : The absorbed water can act as a solvent and facilitate hydrolytic degradation of the ester.
-
Polymorphic Transformations : Changes in the crystalline form of the solid.
Therefore, a thorough evaluation of the compound's hygroscopicity is essential for determining appropriate packaging and storage conditions.
Recommended Storage and Handling
Based on the chemical nature of the compound and general best practices for analogous molecules, the following storage and handling procedures are recommended:
-
Temperature : Store at 2-8°C in a refrigerator. Avoid repeated freeze-thaw cycles.
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Light : Protect from light by storing in an amber vial or in a dark location.
-
Moisture : Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended.
Experimental Protocols for Stability Assessment
To ensure the integrity and reliability of research outcomes, a systematic approach to stability testing is crucial. The following protocols provide a framework for assessing the stability of this compound.
Protocol for Forced Degradation Studies
Objective : To identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology :
-
Preparation of Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions :
-
Acidic Hydrolysis : Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis : Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State) : Expose the solid compound to 80°C for 48 hours.
-
Photostability : Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis : Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
Objective : To develop a chromatographic method capable of separating the intact compound from its potential degradation products.
Methodology :
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV detection at a wavelength where the compound has some absorbance (e.g., ~210 nm, due to the ester carbonyl) or, ideally, mass spectrometry (LC-MS) for peak identification.
-
Method Validation : The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.
Protocol for Hygroscopicity Assessment
Objective : To determine the extent and rate of moisture uptake.
Methodology :
-
Instrumentation : A dynamic vapor sorption (DVS) analyzer is the preferred instrument.
-
Sample Preparation : A small amount of the solid compound (5-10 mg) is placed in the DVS sample pan.
-
Experimental Conditions :
-
Drying : The sample is dried under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Sorption/Desorption Isotherm : The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0% RH. The weight change at each RH step is recorded until equilibrium is reached.
-
-
Data Analysis : The percentage weight change as a function of RH is plotted to generate a sorption-desorption isotherm. This allows for the classification of the compound's hygroscopicity.
Conclusion
This compound is a promising building block for drug discovery. However, its stability is not to be taken for granted. The presence of an ethyl ester and an amine hydrochloride salt necessitates careful consideration of potential degradation pathways, particularly hydrolysis and the effects of moisture. By implementing the robust storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality and integrity of this compound, thereby safeguarding the reliability and reproducibility of their scientific endeavors. A proactive approach to understanding and managing the stability of this key intermediate is a cornerstone of successful drug development.
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An In-depth Technical Guide to the Solubility of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are paramount. Among these, solubility stands out as a cornerstone for successful formulation and delivery. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1] Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, with its empirical formula C8H16ClNO3 and a molecular weight of 209.67 g/mol , is a solid at room temperature.[2][3] As an amine hydrochloride salt, its solubility behavior is governed by its ionic nature and the interplay of intermolecular forces with the chosen solvent. Understanding and quantifying this solubility is not merely a data collection exercise; it is a crucial step in de-risking a development program and enabling rational formulation design.
Physicochemical Properties and Molecular Structure
To understand the solubility of this compound, we must first examine its molecular structure.
Molecular Formula: C8H16ClNO3[2][3] Molecular Weight: 209.67 g/mol [2][3] Structure:
The molecule possesses several key features that dictate its solubility:
-
Ionic Character: The presence of a hydrochloride salt of a primary amine introduces a significant ionic character. This makes the molecule highly polar and capable of strong electrostatic interactions.
-
Hydrogen Bonding: The ammonium group (-NH3+) and the ester carbonyl group (C=O) are capable of acting as hydrogen bond donors and acceptors, respectively. The oxygen atom in the pyran ring can also act as a hydrogen bond acceptor.
-
Organic Scaffolding: The tetrahydro-pyran ring and the ethyl ester group provide a non-polar, organic character to the molecule.
The overall solubility will be a balance between the highly polar, ionic "head" and the more organic "tail".
Theoretical Framework: "Like Dissolves Like" and Beyond
The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents. Given that this compound is a salt, it is expected to have a higher affinity for polar solvents.
The Role of Solvent Polarity
The polarity of a solvent is a measure of its ability to separate charge and solvate ions. This is often quantified by the dielectric constant (ε). Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation (the protonated amine) and the anion (chloride), thus promoting dissolution.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol have high dielectric constants and can form hydrogen bonds. They are generally good solvents for ionic compounds.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have high dielectric constants but lack O-H or N-H bonds for hydrogen bond donation. They can still effectively solvate cations.
-
Non-Polar Solvents: Solvents like hexane and toluene have low dielectric constants and are generally poor solvents for salts. The energy required to break the crystal lattice of the salt is not compensated by the weak interactions with the solvent molecules.
Factors Influencing Solubility
Several factors beyond simple polarity can influence the solubility of this compound:
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[5]
-
Crystal Lattice Energy: The strength of the forces holding the solid salt together in its crystal lattice must be overcome by the solvent-solute interactions. A higher lattice energy will generally lead to lower solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Samples:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials. A good starting point is to add approximately 10-20 mg of the compound.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period to reach saturation. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).
-
-
Sampling and Sample Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Organic Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Expected Solubility Behavior | Experimentally Determined Solubility (mg/mL at 25°C) |
| Methanol | 32.7 | 5.1 | High | To be determined |
| Ethanol | 24.5 | 4.3 | High | To be determined |
| Isopropanol | 19.9 | 3.9 | Moderate | To be determined |
| Acetonitrile | 37.5 | 5.8 | Moderate-High | To be determined |
| Acetone | 20.7 | 5.1 | Moderate | To be determined |
| Dichloromethane | 9.1 | 3.1 | Low | To be determined |
| Ethyl Acetate | 6.0 | 4.4 | Low | To be determined |
| Toluene | 2.4 | 2.4 | Very Low | To be determined |
| Hexane | 1.9 | 0.1 | Very Low | To be determined |
Note: Dielectric constant and polarity index values are approximate and can be found in various chemical reference sources.[2][7][8][9]
Interpreting the Results
The relationship between solvent properties and the solubility of this compound can be visualized as follows:
Caption: Factors influencing the solubility of an amine hydrochloride.
A high solubility in polar protic solvents like methanol and ethanol would be expected due to both the high dielectric constant and the hydrogen bonding capabilities of these solvents. As the polarity of the solvent decreases, the solubility is expected to drop significantly. For instance, in non-polar solvents like hexane, the solubility is likely to be negligible.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance their drug development programs. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the solubility assessment of other polar, ionizable drug candidates. Further studies could explore the effect of pH on the aqueous solubility of this compound, which is another crucial parameter for oral drug delivery.
References
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Organic Chemistry Resources Worldwide. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
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Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
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University of California, Los Angeles. Common Organic Solvents: Table of Properties. [Link]
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The Tetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Tetrahydropyran-Based Building Blocks
For researchers, medicinal chemists, and professionals in drug development, the tetrahydropyran (THP) ring system represents a privileged scaffold. Its prevalence in a vast array of biologically active natural products and approved pharmaceuticals underscores its significance as a key building block in the quest for novel therapeutics. This guide provides a comprehensive exploration of the THP motif, from its historical roots in the annals of organic chemistry to the sophisticated synthetic strategies that enable its incorporation into complex molecular architectures. We will delve into the fundamental principles that make the THP ring a desirable feature in drug design and detail the key synthetic transformations that have shaped its journey from a laboratory curiosity to an indispensable tool in medicine.
The Genesis of a Privileged Structure: Early Discoveries and the Dawn of Heterocyclic Chemistry
The story of tetrahydropyran is intrinsically linked to the broader history of heterocyclic chemistry. While the parent compound, tetrahydropyran (also known as oxane), is a simple cyclic ether, its conceptual origins can be traced back to the foundational work on cyclic compounds in the 19th century.[1] The IUPAC preferred name for tetrahydropyran is now oxane.[1]
One of the earliest and most straightforward methods for the synthesis of tetrahydropyran involves the hydrogenation of 3,4-dihydropyran using a Raney nickel catalyst.[1] This straightforward conversion highlights the close relationship between the saturated THP ring and its unsaturated precursor, dihydropyran (DHP).
The true value of the THP moiety, however, began to emerge with its application as a protecting group for alcohols. The formation of a tetrahydropyranyl ether by reacting an alcohol with dihydropyran under acidic conditions became a cornerstone of organic synthesis.[2][3] This strategy allows for the temporary masking of a reactive hydroxyl group, enabling chemical transformations on other parts of a complex molecule without interference.[2] The THP group's stability under a wide range of non-acidic conditions and its facile removal with mild acid treatment made it an invaluable tool for synthetic chemists.[2][3]
The stereochemical implications of introducing a THP group, which creates a new chiral center, also brought to the forefront the importance of understanding and controlling the three-dimensional arrangement of atoms in molecules. The pioneering work of chemists like Paul Walden, who discovered the eponymous "Walden inversion" in 1896, laid the groundwork for the stereocontrolled synthesis of complex molecules, a concept that is central to the construction of substituted THP rings.[4][5] Walden's discovery demonstrated that chemical transformations could proceed with an inversion of stereochemical configuration, a fundamental principle in asymmetric synthesis.[4][5]
The Rise of Tetrahydropyran in Natural Products and Medicinal Chemistry
The frequent appearance of the tetrahydropyran ring in a diverse range of biologically active natural products solidified its status as a "privileged scaffold".[6] Nature's selection of the THP motif in molecules with potent biological activities, such as marine toxins, pheromones, and cytostatics, spurred intense interest from the synthetic and medicinal chemistry communities.[6][7] Notable examples of complex natural products containing the THP ring include the anticancer agents bryostatin and eribulin.[6][7]
The incorporation of the THP ring into drug candidates is driven by its favorable physicochemical properties. As a bioisostere of a cyclohexane ring, the THP moiety can introduce polarity through its oxygen atom, which can act as a hydrogen bond acceptor.[8] This can lead to improved drug-target interactions and enhanced pharmacokinetic profiles.[8] Compared to its carbocyclic counterpart, the THP group often imparts lower lipophilicity, which can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
An early example of a drug containing a pyranose ring system, a core structure of which is tetrahydropyran, is the anticonvulsant topiramate.[8] More recent examples of FDA-approved drugs featuring the THP scaffold include the FLT3 inhibitor gilteritinib (Xospata), which is used for the treatment of acute myeloid leukemia.[8]
Key Synthetic Strategies for the Construction of Tetrahydropyran Rings
The demand for enantiomerically pure and highly functionalized tetrahydropyran building blocks has driven the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized based on the key bond-forming event that constructs the six-membered ring.
The Prins Cyclization: A Classic and Versatile Approach
The Prins reaction, first reported by Hendrik Jacobus Prins, is a powerful acid-catalyzed reaction between an alkene and an aldehyde.[9] A significant breakthrough in its application to THP synthesis was reported by Hanschke in 1955, who demonstrated the selective formation of a tetrahydropyran ring through the reaction of 3-buten-1-ol with various aldehydes and ketones in the presence of acid.[10]
Mechanism of the Prins Cyclization:
The reaction is initiated by the protonation of the aldehyde, which then undergoes nucleophilic attack by the alkene to form a key oxocarbenium ion intermediate. This intermediate is then trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring.
Figure 1: Generalized workflow of the Prins cyclization for tetrahydropyran synthesis.
Experimental Protocol: A Representative Prins Cyclization
The following is a general procedure for the synthesis of a 4-hydroxytetrahydropyran derivative via a Prins cyclization, as can be found in the literature.[11]
Materials:
-
Homoallylic alcohol (1.0 eq)
-
Aldehyde (1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the homoallylic alcohol in the anhydrous solvent, add the aldehyde.
-
Add the acid catalyst to the reaction mixture at room temperature.
-
Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyran derivative.
Hetero-Diels-Alder Reaction: A Convergent Route to Dihydropyrans
The hetero-Diels-Alder reaction provides a powerful and convergent method for the synthesis of dihydropyran derivatives, which can be readily hydrogenated to the corresponding tetrahydropyrans. This [4+2] cycloaddition involves the reaction of a diene with a dienophile, where one or more carbon atoms are replaced by a heteroatom. In the context of THP synthesis, an electron-rich diene reacts with an aldehyde (as the dienophile).
The development of asymmetric versions of this reaction has been crucial for accessing enantiomerically pure THP building blocks.
Mechanism of the Hetero-Diels-Alder Reaction:
The reaction proceeds through a concerted pericyclic transition state, leading to the formation of the dihydropyran ring with a high degree of stereocontrol.
Sources
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride in Modern Medicinal Chemistry
The Tetrahydropyran Scaffold: A Privileged Motif in Drug Design
The tetrahydropyran (THP) ring is a saturated oxygen-containing heterocycle. Its incorporation into small molecule drug candidates is a strategic decision driven by several key advantages over traditional carbocyclic or aromatic rings.
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can significantly improve aqueous solubility—a common challenge in drug development. This feature helps to mitigate the lipophilicity of complex molecules, thereby enhancing their pharmacokinetic profiles.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic degradation (e.g., aromatic oxidation by cytochrome P450 enzymes) compared to corresponding phenyl rings. This can lead to improved half-life and a more predictable in vivo profile.
-
Defined Three-Dimensional Geometry: The chair-like conformation of the THP ring provides a rigid, three-dimensional scaffold. This allows chemists to project substituents into specific vectors in space, enabling precise and high-affinity interactions with biological targets.
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a quintessential example of a scaffold that leverages these benefits. The quaternary carbon at the 4-position introduces a defined conformational lock, while the amine and ester groups serve as versatile points for chemical elaboration.
Core Applications in Therapeutic Programs
This building block has been instrumental in the development of inhibitors for several important enzyme classes, particularly kinases, which are crucial targets in oncology and immunology.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key signaling protein in B-cells, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases. Several next-generation BTK inhibitors incorporate the aminotetrahydropyran scaffold to achieve high potency and selectivity. The scaffold often serves as a solvent-exposed moiety, where the THP ring enhances solubility and the amine is used as an attachment point for linking to the core pharmacophore that binds to the kinase hinge region.
Janus Kinase (JAK) Inhibitors
JAKs are a family of enzymes that mediate cytokine signaling. Inhibitors of JAKs are used to treat inflammatory diseases like rheumatoid arthritis. The aminotetrahydropyran scaffold has been employed in the design of potent and selective JAK inhibitors. For example, it has been incorporated into pyrrolo[2,3-d]pyrimidine cores, where the THP moiety helps to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.
Table 1: Representative Applications in Kinase Inhibitor Programs
| Target Family | Therapeutic Area | Rationale for Scaffold Use | Representative Core Structure |
| Bruton's Tyrosine Kinase (BTK) | Oncology, Immunology | Enhance solubility, provide a 3D vector for solvent-front interactions. | Acrylamide-based covalent inhibitors |
| Janus Kinases (JAKs) | Inflammation, Autoimmunity | Improve metabolic stability and aqueous solubility. | Pyrrolo[2,3-d]pyrimidine |
Experimental Protocols & Methodologies
The primary utility of this compound stems from the reactivity of its primary amine. The most common and foundational reaction is amide bond formation, which links the scaffold to a carboxylic acid-containing fragment.
Workflow: From Building Block to Target Molecule
The following diagram illustrates a typical workflow for utilizing this scaffold in a medicinal chemistry campaign.
Caption: General synthetic workflow using the title compound.
Protocol 3.1: Standard Amide Coupling Reaction
This protocol describes a robust method for coupling the title compound with a generic carboxylic acid.
Rationale: The hydrochloride salt must first be neutralized to the free amine for it to be nucleophilic. A tertiary amine base like diisopropylethylamine (DIPEA) is used for this purpose as it is non-nucleophilic and sterically hindered, preventing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that minimizes racemization and provides high yields.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and HATU (1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of DMF. Add DIPEA (3.0 eq) to this solution to form the free amine in situ.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid solution.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and HATU byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired amide product.
Protocol 3.2: Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product.
Caption: Post-synthesis characterization workflow.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Purpose: To assess purity and confirm the mass of the product.
-
Method: Dissolve a small sample in methanol or acetonitrile. Inject onto a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid or TFA).
-
Expected Result: A major peak in the chromatogram (>95% purity by UV) and a corresponding mass peak in the mass spectrum for [M+H]⁺.
-
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
Method: Dissolve ~5-10 mg of the pure product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for the newly formed amide N-H proton, the diastereotopic protons of the THP ring, and the ethyl ester group, all with appropriate integrations. The ¹³C NMR will confirm the presence of all unique carbons, including the new amide carbonyl.
-
Conclusion
This compound is more than just a building block; it is a strategic tool for imparting favorable drug-like properties into novel therapeutic candidates. Its ability to enhance solubility, improve metabolic stability, and provide precise three-dimensional architecture makes it a highly valuable scaffold in modern medicinal chemistry. The protocols and insights provided herein offer a robust framework for researchers to effectively leverage this compound in their drug discovery efforts, facilitating the development of the next generation of targeted therapies.
References
-
Title: The use of sp3-rich frameworks in drug discovery. Source: Nature Chemistry URL: [Link]
-
Title: Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Discovery of Potent and Orally Bioavailable Pyrrolo[2,3-d]pyrimidine-Based Janus Kinase 1 Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
- Title: Substituted heterobicyclic compounds as jak inhibitors and their preparation.
-
Title: Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The growing role of fluorine and fluorinated motifs in pharmaceuticals. Source: Expert Opinion on Drug Discovery URL: [Link]
Application Notes and Protocols for Amide Coupling with Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride in amide coupling reactions. This versatile building block, featuring a sterically encumbered quaternary center, is increasingly utilized in medicinal chemistry. These application notes offer an in-depth analysis of two robust protocols: the classic carbodiimide-mediated approach using EDC/HOBt and the highly efficient uronium salt-based method with HATU. The guide explains the mechanistic rationale behind reagent selection, provides step-by-step experimental procedures, and discusses critical parameters for reaction optimization and purification.
Introduction: The Significance of a Unique Scaffolding
This compound is a valuable synthetic intermediate in modern drug discovery. Its rigid tetrahydropyran scaffold introduces favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while the quaternary carbon center provides a unique three-dimensional vector for molecular exploration.
The formation of an amide bond is arguably the most critical and frequently performed reaction in pharmaceutical development.[1][2][3] However, coupling this specific amine presents two primary considerations that must be addressed for successful synthesis:
-
Hydrochloride Salt: The amine is supplied as a hydrochloride salt, necessitating the use of a base to liberate the free amine for nucleophilic attack.
-
Steric Hindrance: The amine is situated on a quaternary carbon, which can present significant steric challenges, potentially slowing reaction kinetics and requiring highly efficient activation methods.[4][5][6]
This guide provides the necessary framework to overcome these challenges, ensuring high-yield, reproducible amide bond formation.
Foundational Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a condensation. Therefore, successful amide coupling relies on the activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a good leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[3][7] This is achieved using a "coupling reagent."
The choice of coupling strategy is dictated by several factors:
-
Substrate Reactivity: Electron-deficient amines or sterically hindered partners require more potent activating agents.
-
Cost and Scale: For large-scale synthesis, reagent cost and the ease of byproduct removal are critical.[8][9]
-
Chiral Integrity: If the carboxylic acid partner is chiral, the coupling protocol must minimize the risk of epimerization, often through the use of additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[9]
Recommended Protocols & Mechanistic Insights
Two protocols are presented below, representing a cost-effective standard method (EDC/HOBt) and a high-efficiency method for challenging substrates (HATU).
Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse)
This method utilizes a water-soluble carbodiimide (EDC) for activation and HOBt as an additive to suppress side reactions and reduce racemization. It is a reliable and cost-effective choice for many standard couplings.
Mechanism of Action:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt Interception: This unstable intermediate is prone to rearranging into an unreactive N-acylurea byproduct. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[1] This new intermediate is more stable but still highly reactive towards amines.
-
Nucleophilic Attack: The free amine, liberated by a base like Diisopropylethylamine (DIPEA), attacks the carbonyl of the HOBt-ester, forming the desired amide bond and releasing HOBt. The urea byproduct derived from EDC is water-soluble, simplifying purification.[8][9]
Caption: EDC/HOBt coupling mechanism.
Experimental Protocol: EDC/HOBt Coupling
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1-0.5 M).
-
Reagent Addition: Add this compound (1.0-1.1 eq) and HOBt (1.1-1.2 eq).
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA or triethylamine (2.2-2.5 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second acts as the base for the coupling. Stir for 10-15 minutes.
-
Activation: Add EDC·HCl (1.1-1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling (The High-Efficiency Option)
HATU is an aminium/uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and low rate of racemization.[10][11] It is particularly effective for sterically hindered amines and acids where other methods may fail.
Mechanism of Action:
-
Base Action: A non-nucleophilic base (typically DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[12][13]
-
Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing HOAt.[10][12]
-
Facilitated Coupling: The pyridine nitrogen atom within the HOAt structure of the active ester is believed to stabilize the incoming amine through a hydrogen-bonded transition state, dramatically accelerating the rate of amide formation.[10]
-
Product Formation: The amine attacks the active ester to yield the final amide product, tetramethylurea, and regenerated HOAt.
Caption: HATU coupling mechanism.
Experimental Protocol: HATU Coupling
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (~0.1-0.5 M).
-
Reagent Addition: Add this compound (1.0-1.1 eq) and HATU (1.1-1.2 eq).
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0-4.0 eq) dropwise. A larger excess of base is often beneficial for HATU couplings.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Reactions with HATU are typically much faster than with EDC.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water and extract several times with Ethyl Acetate or DCM.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (helps remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography. The byproduct tetramethylurea (TMU) can sometimes co-elute with the product; careful chromatography is required.[11]
Protocol Comparison and Workflow
Comparative Summary
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None (HOAt is part of HATU) |
| Typical Base | DIPEA, Et₃N | DIPEA |
| Base Stoichiometry | 2.2 - 2.5 eq | 3.0 - 4.0 eq |
| Typical Solvent | DCM, DMF | DMF |
| Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Relative Cost | Lower | Higher |
| Advantages | Cost-effective, water-soluble urea byproduct.[8][9] | Very fast, high yielding, excellent for hindered substrates, low racemization.[10] |
| Disadvantages | Slower, potential for N-acylurea side product. | Higher cost, tetramethylurea byproduct can be challenging to remove.[11] |
General Experimental Workflow
Caption: General workflow for amide coupling.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider switching from EDC/HOBt to the more powerful HATU reagent. Alternatively, gentle heating (40-50 °C) may drive the reaction to completion, but should be used with caution if substrates are thermally sensitive.
-
Byproduct Removal: The water-soluble urea from EDC is typically removed during aqueous workup. Tetramethylurea (TMU) from HATU is more organic-soluble; thorough aqueous washes and careful chromatography are essential for its removal.
-
Anhydrous Conditions: All coupling reagents are sensitive to moisture. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere to prevent hydrolysis of the reagents and activated intermediates.
-
Base Choice: Always use a non-nucleophilic tertiary amine base like DIPEA or triethylamine. Primary or secondary amines will compete with the desired substrate in the coupling reaction.
References
-
HATU - Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator - American Chemical Society. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
-
Looking for some advice for purification of diamide : r/Chempros - Reddit. [Link]
-
What is the best technique for amide purification? - ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]
-
Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]
-
The synthesis of sterically hindered amides - PubMed. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
"N-alkylation reactions of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride"
Application Notes & Protocols
Strategic N-Alkylation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: A Guide for Medicinal Chemistry and Drug Development
Abstract
The tetrahydropyran motif is a privileged scaffold in modern drug discovery, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate serves as a versatile building block, with its secondary amine offering a prime handle for molecular elaboration through N-alkylation. This guide provides a detailed exploration of two robust and widely adopted strategies for the N-alkylation of its hydrochloride salt: Reductive Amination and Direct Alkylation . We delve into the mechanistic rationale behind these transformations, offer detailed, step-by-step laboratory protocols, and present troubleshooting insights to empower researchers in synthesizing diverse libraries of N-substituted tetrahydropyran derivatives for pharmaceutical and agrochemical research.
Introduction: The Strategic Value of the Tetrahydropyran Core
The 4-amino-tetrahydropyran-4-carboxylate scaffold is a cornerstone in the design of novel therapeutics. The cyclic ether moiety often acts as a bioisostere for more lipophilic carbocyclic rings, enhancing aqueous solubility and modulating protein-ligand interactions. The secondary amine at the C4 position is a critical vector for diversification. N-alkylation introduces substituents that can probe binding pockets, tune basicity (pKa), and alter pharmacokinetic profiles.
This document serves as a practical guide for chemists, providing reliable protocols for engaging the this compound salt in productive N-alkylation reactions.
Starting Material:
-
Name: this compound
-
Molecular Formula: C₈H₁₆ClNO₃
-
Molecular Weight: 209.67 g/mol
-
Structure:
Core Methodologies: Mechanistic Overview
Two primary strategies dominate the N-alkylation of secondary amines: Reductive Amination and Direct Alkylation with electrophiles. The choice between them depends on the desired substituent, the availability of starting materials (aldehydes/ketones vs. alkyl halides), and functional group tolerance.
Reductive Amination
Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds, particularly valued for its ability to prevent the common issue of over-alkylation. The reaction proceeds in a one-pot fashion through two key stages:
-
Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) under neutral or weakly acidic conditions to form a transient carbinolamine, which then dehydrates to an intermediate iminium ion.[1][2]
-
In-Situ Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion to the target tertiary amine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine (iminium) intermediate.
Direct Alkylation with Alkyl Halides
This classic method involves a direct bimolecular nucleophilic substitution (SN2) reaction between the secondary amine and an electrophilic alkyl halide (e.g., R-Br, R-I). Key considerations for this approach include:
-
Basicity: The starting material is a hydrochloride salt. Therefore, a base is required to neutralize the salt and generate the free, nucleophilic secondary amine. An additional equivalent of base is needed to scavenge the proton (H-X) generated during the reaction. Non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used.
-
Over-alkylation Risk: The tertiary amine product is often more nucleophilic than the starting secondary amine, creating a risk of a second alkylation event. This subsequent reaction leads to the formation of an undesired quaternary ammonium salt. This can be mitigated by using the amine as the limiting reagent or by choosing reaction conditions that favor mono-alkylation.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation using benzaldehyde as a representative aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DCE or DCM to create a suspension (a typical concentration is 0.1 M).
-
Basification: Add triethylamine (1.1 equiv) to the suspension and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free amine in situ.
-
Carbonyl Addition: Add benzaldehyde (1.1 equiv) to the mixture. Stir for an additional 20-30 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by an appropriate method (e.g., TLC, LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzylated tertiary amine.
| Parameter | Recommended Value | Rationale |
| Amine Equiv. | 1.0 | Limiting Reagent |
| Carbonyl Equiv. | 1.0 - 1.2 | Slight excess ensures full conversion of the amine. |
| Base Equiv. | 1.1 | Neutralizes the HCl salt. |
| Reducer Equiv. | 1.5 | Sufficient excess to drive the reduction to completion. |
| Solvent | Anhydrous DCE, DCM | Aprotic solvents that are compatible with the reagents. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Time | 2 - 16 hours | Substrate dependent; requires monitoring. |
Protocol 2: N-Alkylation via Direct Reaction with an Alkyl Halide
This protocol describes the N-alkylation using benzyl bromide as a representative alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.2 - 2.5 equiv)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the base (e.g., K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add anhydrous ACN or DMF to create a suspension (0.1 - 0.2 M).
-
Electrophile Addition: Add benzyl bromide (1.05 equiv) dropwise at room temperature.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) to facilitate the SN2 reaction.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product. Be vigilant for the appearance of a more polar, over-alkylated quaternary salt spot.
-
Work-up (K₂CO₃): After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Work-up (DIPEA): After cooling, concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent like Ethyl Acetate.
-
Aqueous Wash: Wash the organic solution (from step 6 or 7) sequentially with water and brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired mono-alkylated product.
| Parameter | Recommended Value | Rationale |
| Amine Equiv. | 1.0 | Limiting Reagent |
| Alkyl Halide Equiv. | 1.0 - 1.1 | Minimizes risk of over-alkylation. |
| Base Equiv. | 2.2 - 2.5 | One equiv to free the amine, one to scavenge H-X byproduct. |
| Solvent | Anhydrous ACN, DMF | Polar aprotic solvents that promote SN2 reactions. |
| Temperature | 50 - 80 °C | Provides activation energy for the C-N bond formation. |
| Time | 4 - 24 hours | Substrate and temperature dependent. |
Troubleshooting and Key Insights
-
Problem: Low or No Conversion (Reductive Amination).
-
Possible Cause: Inactive reducing agent. NaBH(OAc)₃ is moisture-sensitive.
-
Solution: Use a freshly opened bottle of the reagent or a properly stored one. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
-
Problem: Low or No Conversion (Direct Alkylation).
-
Possible Cause: Insufficient base or insufficiently reactive alkyl halide.
-
Solution: Ensure at least 2 equivalents of base are used. If using an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) to perform an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.
-
-
Problem: Significant Over-alkylation (Direct Alkylation).
-
Possible Cause: Alkyl halide is too reactive, or reaction run for too long/too hot.
-
Solution: Add the alkyl halide slowly at a lower temperature. Use the alkyl halide as the limiting reagent. Monitor the reaction closely and stop it once the starting material is consumed. Reductive amination is the preferred method to avoid this issue entirely.
-
-
Problem: Difficult Purification.
-
Possible Cause: The product amine is sticking to the silica gel column.
-
Solution: Pre-treat the silica gel with triethylamine (e.g., use a mobile phase containing 0.5-1% Et₃N) to neutralize acidic sites on the silica and improve the recovery of the basic amine product.
-
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating novel chemical entities in drug discovery. Reductive amination offers a controlled and high-yielding route with broad substrate scope and minimal side reactions. Direct alkylation provides a complementary, classical approach that is effective for introducing specific alkyl groups. By understanding the principles behind each method and adhering to the robust protocols outlined in this guide, researchers can confidently and efficiently synthesize diverse libraries of N-substituted tetrahydropyrans to accelerate their research programs.
References
- Title: N-Alkylation and N-Acylation of Secondary Amines - Benchchem Source: BenchChem Application Notes URL
- Title: Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols - Benchchem Source: BenchChem Application Notes URL
- Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Organic Letters URL
- Title: Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH Source: National Institutes of Health URL
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
- Title: Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC Source: National Institutes of Health URL
-
Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]
Sources
"Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride as a scaffold in drug design"
Application Note on Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Introduction: In the landscape of contemporary drug design, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The tetrahydropyran (THP) ring has emerged as a privileged structure, increasingly incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability, while providing a three-dimensional architecture that can be exploited for precise target engagement. This compound is a readily available and versatile building block that serves as an excellent starting point for the synthesis of diverse chemical libraries for drug discovery programs. Its unique structure, featuring a primary amine for derivatization and an ethyl ester for further modification or as a stable polar group, makes it an attractive scaffold for exploring structure-activity relationships (SAR).
Physicochemical Properties and Rationale for Use:
The tetrahydropyran moiety is often employed as a bioisosteric replacement for more lipophilic carbocyclic rings like cyclohexane. The introduction of the oxygen atom into the ring system has several beneficial consequences for drug design:
-
Improved Solubility: The ethereal oxygen can act as a hydrogen bond acceptor, enhancing interactions with water and improving the aqueous solubility of the molecule.
-
Reduced Lipophilicity: Compared to its carbocyclic counterpart, the THP ring generally leads to a lower logP value, which can be advantageous for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic degradation (e.g., oxidation) compared to certain carbocycles, potentially leading to a longer in vivo half-life.
-
Defined Conformational Profile: The chair-like conformation of the THP ring provides a rigid and defined three-dimensional structure, which can aid in the precise positioning of functional groups for optimal interaction with a biological target.
The presence of the 4-amino and 4-carboxylate groups on the same carbon atom provides a unique stereoelectronic arrangement. The primary amine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse side chains and functional groups. The ethyl ester can be retained as a polar feature, hydrolyzed to the corresponding carboxylic acid for further derivatization, or reduced to a hydroxymethyl group, offering multiple avenues for structural diversification.
Experimental Protocols: Derivatization of the Scaffold
The following protocols provide detailed methodologies for the derivatization of this compound. These protocols are designed to be robust and adaptable for the synthesis of a library of analogues for screening in drug discovery campaigns.
A. Deprotection of the Amine:
The commercially available starting material is the hydrochloride salt of the primary amine. To perform subsequent reactions, the free amine must be generated. This is typically achieved by neutralization with a suitable base.
Protocol 1: Generation of the Free Amine
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at a concentration of 0.1-0.5 M.
-
Basification: Add a mild inorganic base such as saturated aqueous sodium bicarbonate solution or a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq) dropwise at room temperature while stirring.
-
Extraction (for aqueous workup): If using an aqueous base, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, which can be used in the next step without further purification.
B. Synthesis of Amide Derivatives:
Amide bond formation is a cornerstone of medicinal chemistry. The free amine of the scaffold can be readily acylated with a wide range of carboxylic acids using standard peptide coupling reagents.
Protocol 2: Amide Coupling using HATU
-
Activation of Carboxylic Acid: In a clean, dry flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: To the activated carboxylic acid mixture, add a solution of the free amine of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, especially with sterically hindered or electron-deficient coupling partners.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that effectively neutralizes the hexafluorophosphate salt of HATU and the carboxylic acid without competing in the coupling reaction.
-
DMF as a Solvent: DMF is a polar aprotic solvent that effectively dissolves a wide range of reactants and reagents, facilitating the reaction.
C. Synthesis of Sulfonamide Derivatives:
Sulfonamides are another important class of functional groups in medicinal chemistry. They can be synthesized by reacting the free amine with a sulfonyl chloride.
Protocol 3: Sulfonamide Synthesis
-
Reaction Setup: Dissolve the free amine of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate (1.0 eq) and a suitable base such as pyridine or triethylamine (1.5 eq) in DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1N HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired sulfonamide.
D. Synthesis of Urea Derivatives:
Urea moieties are prevalent in bioactive molecules and can be readily introduced by reacting the primary amine with an isocyanate.
Protocol 4: Urea Synthesis
-
Reaction Setup: Dissolve the free amine of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as DCM or tetrahydrofuran (THF).
-
Addition of Isocyanate: Add the desired isocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-6 hours. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Purification: If a precipitate forms, it can be collected by filtration and washed with the reaction solvent. If the product is soluble, concentrate the reaction mixture and purify the crude product by flash column chromatography or recrystallization.
Application in Drug Discovery: A Case Study in Cancer Research
The tetrahydropyran scaffold has been successfully employed in the discovery of potent inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), a target for anticancer drug development.[1][2] While not using the exact title compound, the SAR studies from this research provide valuable insights into how the tetrahydropyran core can be decorated to achieve high potency.
Key Findings from SAR Studies:
-
Substitution on the THP Ring: Modifications around the tetrahydropyran ring, such as the introduction of methoxy groups, led to a significant increase in inhibitory potency.[1]
-
Stereochemistry: The stereochemistry of the substituents on the THP ring was found to be crucial for activity, highlighting the importance of the scaffold's three-dimensional nature.
-
Cellular Activity: Potent ICMT inhibitors demonstrated a reduction in cell viability in various cancer cell lines.[1]
These findings underscore the utility of the tetrahydropyran scaffold in generating potent and selective inhibitors for challenging drug targets. The synthetic protocols described above provide a robust framework for creating a library of diverse derivatives of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate for screening in similar drug discovery programs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₃ | [3] |
| Molecular Weight | 209.67 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | Cl.CCOC(=O)C1(N)CCOCC1 | [3] |
| InChI Key | QUCVMIRLQOMVJY-UHFFFAOYSA-N | [3] |
Visualizations
Diagram 1: General Derivatization Workflow
Caption: Workflow for the derivatization of the scaffold.
Diagram 2: Amide Coupling Reaction Pathway
Caption: Key steps in the HATU-mediated amide coupling.
References
-
Judd, W. R., et al. (2011). Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). Journal of Medicinal Chemistry, 54(14), 5031-5047. [Link]
-
Sci-Hub. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). [Link]
Sources
- 1. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) / Journal of Medicinal Chemistry, 2011 [sci-hub.box]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Incorporating the Tetrahydropyran Motif into Bioactive Molecules
Introduction: The Tetrahydropyran Motif as a Privileged Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[2] The strategic incorporation of the THP motif is a powerful tool for optimizing lead compounds, addressing challenges such as poor solubility, metabolic instability, and off-target toxicity.
This guide provides an in-depth exploration of the rationale behind incorporating the THP motif, detailed protocols for its synthesis, and a comparative analysis of its impact on key drug-like properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile structural unit in their quest for novel therapeutics.
From a structural standpoint, the THP ring is often considered a bioisosteric replacement for a cyclohexane ring.[2] This substitution, however, is far from a simple exchange of a methylene group for an oxygen atom. The introduction of the heteroatom has profound implications for the molecule's properties:
-
Reduced Lipophilicity: The oxygen atom in the THP ring introduces polarity, leading to a decrease in lipophilicity (logP/logD) compared to its carbocyclic analog. This can be a critical advantage in mitigating issues associated with high lipophilicity, such as poor aqueous solubility and non-specific protein binding.[2]
-
Improved Solubility: The enhanced polarity and the potential for the ring oxygen to act as a hydrogen bond acceptor can significantly improve the aqueous solubility of a compound, a crucial factor for oral bioavailability.[3]
-
Metabolic Stability: The THP ring is generally more resistant to metabolic degradation, particularly oxidative metabolism, compared to a cyclohexane ring. This can lead to a longer half-life and improved pharmacokinetic profile.[4]
-
Conformational Rigidity: The THP ring exists in a stable chair conformation, which can help to pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[2]
-
Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, which can enhance binding affinity.[2]
The following workflow illustrates the strategic decision-making process and subsequent synthetic execution for incorporating a THP motif.
Caption: A generalized workflow for the strategic incorporation of a tetrahydropyran motif.
Synthetic Methodologies for Tetrahydropyran Ring Construction
Several robust and versatile synthetic methods have been developed for the construction of the tetrahydropyran ring. The choice of method depends on the desired substitution pattern, the stereochemical outcome, and the functional group tolerance of the starting materials.
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a substituted tetrahydropyran.[1][5] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled to favor the formation of the thermodynamically more stable cis-2,6-disubstituted product.[5][6]
Caption: The key steps of the Prins cyclization for tetrahydropyran synthesis.
Protocol: Synthesis of cis-2,6-Disubstituted-4-hydroxytetrahydropyran via Prins Cyclization [6]
-
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Indium(III) chloride (InCl₃, 20 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add InCl₃ (20 mol%).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cis-2,6-disubstituted-4-hydroxytetrahydropyran.
-
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a highly efficient method for the formation of tetrahydropyran rings, particularly for the synthesis of 2,6-disubstituted THPs.[7][8] This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone, ester, or nitrile, and can be catalyzed by either acid or base. The stereochemical outcome is often dependent on the reaction conditions, with acid catalysis typically favoring the thermodynamic product and base catalysis favoring the kinetic product.[7]
Protocol: Synthesis of a cis-2,6-Disubstituted Tetrahydropyran via Acid-Catalyzed Intramolecular Oxa-Michael Addition [7]
-
Materials:
-
δ-Hydroxy-α,β-unsaturated ketone (1.0 equiv)
-
p-Toluenesulfonic acid (PTSA, 10 mol%)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the δ-hydroxy-α,β-unsaturated ketone (1.0 equiv) in anhydrous toluene, add PTSA (10 mol%).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the cis-2,6-disubstituted tetrahydropyran.
-
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered heterocycles, including dihydropyrans, which can be readily converted to tetrahydropyrans.[9] The reaction typically involves an electron-rich diene and an electron-poor dienophile (a carbonyl compound or an imine). The use of chiral catalysts can render this reaction highly enantioselective.
Protocol: Synthesis of a Dihydropyran via a Catalytic Asymmetric Hetero-Diels-Alder Reaction
-
Materials:
-
Danishefsky's diene (1.5 equiv)
-
Aldehyde (1.0 equiv)
-
Chiral chromium(III)-salen catalyst (e.g., Jacobsen's catalyst, 5 mol%)
-
Dichloromethane (DCM), anhydrous, freshly distilled
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the chiral chromium(III)-salen catalyst (5 mol%) in anhydrous DCM at -20 °C, add the aldehyde (1.0 equiv).
-
After stirring for 30 minutes, add Danishefsky's diene (1.5 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 24-48 hours.
-
Quench the reaction with TFA (2.0 equiv) and stir for an additional 30 minutes.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to obtain the dihydropyran.
-
The resulting dihydropyran can be reduced to the corresponding tetrahydropyran using standard hydrogenation conditions (e.g., H₂, Pd/C).
-
Impact on Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The substitution of a carbocyclic ring with a tetrahydropyran motif can lead to significant and predictable improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following tables provide a comparative overview of key physicochemical and pharmacokinetic parameters for representative compound pairs.
Table 1: Comparison of Physicochemical Properties
| Property | Cyclohexane Analog | Tetrahydropyran Analog | Rationale for Change |
| Calculated logP (cLogP) | Higher | Lower | The oxygen atom increases polarity, reducing lipophilicity.[2] |
| Aqueous Solubility | Lower | Higher | Increased polarity and potential for H-bonding with water.[10] |
| Polar Surface Area (PSA) | Lower | Higher | The oxygen atom contributes to the polar surface area. |
Table 2: Comparison of Pharmacokinetic Properties
| Property | Cyclohexane Analog | Tetrahydropyran Analog | Rationale for Change |
| Metabolic Stability (in vitro) | Lower | Higher | The THP ring is less susceptible to oxidative metabolism.[4] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic liability leads to slower clearance.[11] |
| Oral Bioavailability | Variable | Often Improved | A combination of improved solubility and metabolic stability can enhance oral absorption and exposure. |
| Plasma Protein Binding | Higher | Lower | Reduced lipophilicity generally leads to lower non-specific binding to plasma proteins. |
Case Studies: Successful Incorporation of the Tetrahydropyran Motif
The strategic application of the tetrahydropyran motif is exemplified by several successful drug development programs.
Case Study 1: Gilteritinib (Xospata®)
Gilteritinib is an FDA-approved inhibitor of FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML).[3] The structure of Gilteritinib features a tetrahydropyran-4-yl-amino substituent. The synthesis of this key fragment involves the reaction of 3-amino-5-chloro-6-methyl-pyrazine-2-carbonitrile with 4-aminotetrahydropyran.[12] The incorporation of the THP moiety contributes to the overall favorable drug-like properties of Gilteritinib, including its oral bioavailability.[13]
Case Study 2: AZD0156
AZD0156 is a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase that has been investigated in clinical trials.[14] The molecule contains a tetrahydropyran-4-yl group attached to an imidazo[4,5-c]quinolin-2-one core. The synthesis of this compound involves the coupling of a boronate ester with the heterocyclic core.[15] The THP group in AZD0156 was likely incorporated to optimize the compound's physicochemical properties and pharmacokinetic profile.
Case Study 3: PF-06409577
PF-06409577 is a direct activator of AMP-activated protein kinase (AMPK) that has been evaluated for the treatment of diabetic nephropathy.[1][4] The synthesis of this molecule involves a Suzuki coupling to introduce an aryl group bearing a tetrahydropyran ring.[1] The inclusion of the THP moiety was a key optimization step to improve the compound's ADME properties.
Conclusion
The tetrahydropyran motif is a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to favorably modulate key physicochemical and pharmacokinetic properties makes it a highly attractive scaffold for the optimization of bioactive molecules. By understanding the strategic rationale for its incorporation and mastering the synthetic methodologies for its construction, researchers can significantly enhance the probability of success in their drug discovery endeavors. The detailed protocols and comparative data presented in this guide are intended to empower scientists to effectively harness the potential of the tetrahydropyran ring in the design and development of the next generation of therapeutics.
References
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An Environmentally Benign Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Indium-Mediated Tandem Allylation/Prins Cyclization Reaction. (n.d.). Retrieved from [Link]
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Tandem Nucleophilic Addition/Oxa‐Michael Reaction for the Synthesis of cis‐2,6‐Disubstituted Tetrahydropyrans | Request PDF. (2025, August 6). Retrieved from [Link]
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How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Synthesis of tetrahydropyrans via an intermolecular oxa-michael/michael stepwise cycloaddition | Request PDF. (2025, October 11). Retrieved from [Link]
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The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis. (n.d.). DR-NTU. Retrieved from [Link]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). Semantic Scholar. Retrieved from [Link]
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Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization vs. oxonia-Cope Rearrangement. (2023). Molecules. Retrieved from [Link]
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How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. (2019, June 26). Semantic Scholar. Retrieved from [Link]
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). MDPI. Retrieved from [Link]
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Case Studies in ADME/Tox Predictions. (n.d.). Drug Design. Retrieved from [Link]
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The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate. Retrieved from [Link]
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ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews. Retrieved from [Link]
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Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. Retrieved from [Link]
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A study of the synthetic route and resistance of gilteritinib. (n.d.). ResearchGate. Retrieved from [Link]
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The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2012). Journal of Chromatography A. Retrieved from [Link]
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metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Poloniae Pharmaceutica. Retrieved from [Link]
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comparison of partition coefficient (log p) of drugs: computational and experimental data study. (n.d.). ResearchGate. Retrieved from [Link]
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metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube. Retrieved from [Link]
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Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (n.d.). MDPI. Retrieved from [Link]
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Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). Molecules. Retrieved from [Link]
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Azd-0156. (n.d.). PubChem. Retrieved from [Link]
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Phase I modular study of AZD0156, a first-in-class oral selective inhibitor of ataxia telangiectasia mutated protein kinase (ATM), in combination with cytotoxic chemotherapy or novel anti-cancer agents (AToM Study). (n.d.). ResearchGate. Retrieved from [Link]
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211349Orig1s000. (2018, July 6). FDA. Retrieved from [Link]
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Application Note & Protocols: Versatile Synthetic Routes for the Derivatization of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride serves as a cornerstone building block in modern medicinal chemistry. Its rigid, saturated heterocyclic core, combined with a strategically placed primary amine and an ethyl ester, offers a trifecta of functional handles for diversification. This allows for the systematic exploration of chemical space, leading to the development of novel therapeutic agents. This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of three pivotal synthetic transformations—N-Acylation, N-Alkylation via Reductive Amination, and N-Arylation via Buchwald-Hartwig Amination. By understanding the causality behind each step, the researcher is empowered to not only replicate these protocols but also to troubleshoot, adapt, and innovate.
Section 1: Synthesis of N-Acyl Derivatives (Amide Bond Formation)
The conversion of the primary amine of the title compound into an amide is a fundamental strategy to introduce a vast array of functional groups and to modulate the physicochemical properties of the final molecule. Amide bond formation is one of the most reliable and widely practiced reactions in organic synthesis.
Principle of N-Acylation
The nucleophilic primary amine attacks an electrophilic carbonyl carbon of an activated acylating agent. The reaction's efficiency hinges on two factors: the liberation of the free amine from its hydrochloride salt and the activation of the acylating partner. We present two robust protocols: direct acylation with highly reactive acyl chlorides or anhydrides, and a more universal approach using carboxylic acids activated by coupling agents.[1][2]
Protocol 1A: N-Acylation using Acyl Chlorides or Anhydrides
This is the most direct method, suitable for when the corresponding acyl chloride or anhydride is commercially available or readily prepared.
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent and Base Addition: Suspend the starting material in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the suspension to 0 °C using an ice bath.
-
In Situ Free-Basing: Add a tertiary amine base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq.), dropwise to the stirred suspension. The addition of excess base is crucial to both neutralize the hydrochloride salt and to scavenge the HCl or carboxylic acid byproduct generated during the acylation.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, slowly add the desired acyl chloride or anhydride (1.1 eq.).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Protocol 1B: N-Acylation via Amide Coupling with Carboxylic Acids
This method offers greater flexibility, allowing for the use of any carboxylic acid. It relies on a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate in situ.
Experimental Protocol:
-
Activation of Carboxylic Acid: In a separate dry flask, dissolve the desired carboxylic acid (1.1 eq.) in anhydrous DCM or DMF. Add a coupling agent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: In the main reaction flask, suspend this compound (1.0 eq.) in anhydrous DCM or DMF and add DIPEA (2.5 eq.).
-
Coupling Reaction: Transfer the pre-activated carboxylic acid solution from step 1 into the amine solution.
-
Reaction Progression: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1A. If DMF was used as a solvent, the work-up will involve dilution with a larger volume of an immiscible organic solvent like Ethyl Acetate and extensive washing with water and brine to remove the DMF.
Data Summary: N-Acylation Scope
| Acylating Agent | Protocol | Base | Solvent | Typical Yield |
| Acetyl Chloride | 1A | TEA | DCM | >90% |
| Benzoyl Chloride | 1A | TEA | DCM | >85% |
| Acetic Anhydride | 1A | DIPEA | THF | >90% |
| 4-Methoxybenzoic acid | 1B | DIPEA | DMF | 75-85% |
| Boc-Gly-OH | 1B | DIPEA | DCM | 80-90% |
Workflow Visualization
Caption: General workflow for N-acylation reactions.
Section 2: Synthesis of N-Alkyl Derivatives via Reductive Amination
Direct alkylation of the primary amine with alkyl halides is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products.[3] Reductive amination provides a highly controlled and efficient alternative for synthesizing secondary amines.[3][4][5]
Principle of Reductive Amination
This one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent to yield the corresponding N-alkylated amine.[5] The choice of reducing agent is critical; it must be selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the modern reagent of choice due to its mildness, selectivity, and ease of handling.[3]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.).
-
Solvent and Base: Add an anhydrous solvent, typically 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M). Add a non-nucleophilic base like DIPEA (1.1 eq.) to liberate the free amine. Stir for 10-20 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. The reaction is often slightly exothermic, and addition should be controlled.
-
Reaction Progression: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reductive Amination Scope
| Carbonyl Compound | Reducing Agent | Solvent | Product Structure (N-substituent) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | -CH₃ |
| Benzaldehyde | NaBH(OAc)₃ | DCE | -CH₂Ph |
| Acetone | NaBH(OAc)₃ | DCM | -CH(CH₃)₂ |
| Cyclohexanone | NaBH(OAc)₃ | DCE | -Cyclohexyl |
Mechanism Visualization
Caption: Simplified mechanism of reductive amination.
Section 3: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
The formation of a bond between the amine nitrogen and an aromatic ring is a key transformation for accessing a large and pharmaceutically relevant area of chemical space. The Buchwald-Hartwig amination is the preeminent method for achieving this transformation under relatively mild conditions.[6][7]
Principle of Buchwald-Hartwig Amination
This is a palladium-catalyzed cross-coupling reaction.[6][8] A Pd(0) species undergoes oxidative addition into an aryl halide (or triflate) bond. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[8] The choice of phosphine ligand is critical for the reaction's success, as it modulates the stability and reactivity of the palladium center.[9][10]
Critical Considerations: This reaction is highly sensitive to oxygen. All reagents and solvents must be de-gassed, and the reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon).
Experimental Protocol:
-
Reaction Setup: In a glovebox or using Schlenk line techniques, add the aryl halide (or triflate) (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.) to a dry reaction vessel.
-
Addition of Amine and Solvent: Add this compound (1.2 eq.). Note: The base added in step 1 is sufficient to neutralize the hydrochloride salt. Add anhydrous, de-gassed solvent (e.g., Toluene or Dioxane).
-
Reaction Progression: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction and Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Scope
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Typical Yield |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 70-85% |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 65-80% |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | K₂CO₃ | Toluene | 60-75% |
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- Shehab, W.S. & Ghoneim, A.A. Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly.
- Al-Suaily, K.K., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- Abdel-Wahab, B.F., et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central.
- Bentouhami, E., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Prusov, E.V. & Maier, M.E. Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM. Universität Tübingen.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
- Rad-Moghadam, K. & Youseftabar-Miri, L. Ambient synthesis of spiro[4 H-pyran-oxindole] derivatives under [BMIm]BF 4 catalysis. Tetrahedron.
- BenchChem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry.
- Aitken, R.A., Nelson, A.J.B., & Slawin, A.M.Z. Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.
- ResearchGate. Synthesis of spiro-4H-pyran derivatives.
- Bakthadoss, M. & Murugan, R. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
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- ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride
Introduction
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery and development. Its rigid tetrahydropyran scaffold, coupled with the strategically positioned amino and ester functionalities, makes it a valuable synthon for introducing conformational constraint and modulating physicochemical properties in a wide array of pharmacologically active agents. The increasing demand for this intermediate necessitates robust, scalable, and safe manufacturing processes. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the multi-kilogram scale synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis: The Bucherer-Bergs Pathway
For the large-scale production of this compound, a multi-step approach commencing with the readily available and cost-effective starting material, tetrahydro-4H-pyran-4-one, is often the most industrially viable strategy. The synthetic route detailed herein follows a modified Bucherer-Bergs reaction, followed by hydrolysis, esterification, and salt formation. This pathway is favored for its operational simplicity, use of inexpensive reagents, and amenability to scale-up.[1]
The overall synthetic transformation is depicted below:
Sources
Application Note: A Practical Guide to Amine Protection Strategies for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for the selective protection of the primary amino group of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. As a valuable building block in medicinal chemistry and drug development, its effective manipulation in multi-step syntheses is critical. The primary challenge lies in selecting a protecting group strategy that is orthogonal to the chemically sensitive ethyl ester functionality. This document explores and compares two robust strategies: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group. We provide field-proven, step-by-step protocols for both protection and deprotection, explain the causality behind experimental choices, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic route.
Introduction: The Synthetic Challenge
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a bifunctional molecule featuring a primary amine and an ethyl ester.[1] In complex synthetic sequences, the nucleophilic amine must often be masked or "protected" to prevent unwanted side reactions during transformations elsewhere in the molecule.[2] The choice of an appropriate amine protecting group is paramount, as its introduction and subsequent removal must be high-yielding and, most importantly, must not compromise the integrity of other functional groups.[3]
The core challenge with this substrate is the presence of the ethyl ester, which is susceptible to hydrolysis under both strong acidic and basic conditions.[4] Therefore, the ideal protecting group strategy must offer mild deprotection conditions that are orthogonal to the ester. This guide will provide the necessary protocols and scientific rationale to navigate this challenge effectively.
Initial Consideration: Liberation of the Free Amine
The starting material is a hydrochloride salt, where the amine is protonated (R-NH₃⁺Cl⁻). Before any protection chemistry can be performed, the amine must be converted to its free base form (R-NH₂). This is a simple but critical prerequisite.
Protocol 0: Neutralization of Hydrochloride Salt
-
Setup: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 0.2 M).
-
Basification: Add a mild inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, and stir vigorously for 30 minutes. Alternatively, an organic base like triethylamine (Et₃N, 1.1-1.5 eq) can be used in an anhydrous organic solvent.
-
Extraction: If using an aqueous base, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: The resulting free amine is typically an oil and should be used immediately in the subsequent protection step without further purification.
Strategy 1: The tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its general stability towards nucleophiles and bases.[5] Its removal, however, requires acidic conditions, which presents a potential compatibility issue with the ethyl ester.
Rationale for Use
The Boc group is ideal when the subsequent synthetic steps involve basic or nucleophilic conditions. While its acidic removal requires care, it is often achievable with high selectivity by using anhydrous conditions and carefully controlling reaction time and temperature, thereby minimizing ester hydrolysis.[4]
Diagram: Boc Protection & Deprotection Workflow
Caption: Reaction scheme for the N-Boc protection and subsequent acid-mediated deprotection.
Protocol 1.1: N-Boc Protection
-
Materials: Free amine (from Protocol 0), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).
-
Procedure: a. Dissolve the free amine in DCM (0.2 M). b. Add Et₃N and stir for 5 minutes at room temperature. c. Add (Boc)₂O portion-wise or as a solution in DCM. d. Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Quench the reaction with water. b. Separate the organic layer, wash sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. c. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can often be used directly or purified by column chromatography on silica gel if necessary.
Protocol 1.2: N-Boc Deprotection (Acid-Mediated)
-
Materials: N-Boc protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), or 4M HCl in 1,4-dioxane.
-
Procedure (TFA Method): a. Dissolve the N-Boc protected compound in DCM (0.1-0.2 M) and cool to 0 °C. b. Add TFA (5-10 equivalents, often as a 20-50% solution in DCM) dropwise. c. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-3 hours, monitoring closely by TLC or LC-MS.
-
Procedure (HCl Method): a. Dissolve the N-Boc protected compound in a minimal amount of a co-solvent like DCM or ethyl acetate. b. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature. c. Stir for 1-4 hours. Often, the resulting hydrochloride salt will precipitate from the solution.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Co-evaporate with a solvent like toluene or DCM several times to remove residual acid. c. The resulting amine salt is often pure enough for the next step or can be triturated with a solvent like diethyl ether to induce crystallization and improve purity.
Expertise & Experience: The key to preserving the ethyl ester during Boc deprotection is to use strictly anhydrous acidic conditions and to avoid prolonged reaction times or elevated temperatures.[4] The use of HCl in an anhydrous solvent like dioxane is often milder on the ester than aqueous HCl and can lead to the precipitation of the product salt, effectively removing it from potentially degradative conditions.[4]
Strategy 2: The Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, renowned for its stability to a wide range of conditions, including acidic and some basic environments.[6] Its primary advantage is its facile removal under neutral conditions via catalytic hydrogenolysis.
Rationale for Use
This strategy is highly recommended for the target substrate because the deprotection conditions are exceptionally mild and orthogonal to the ethyl ester.[7][8] Catalytic hydrogenation cleanly cleaves the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene, with no risk of ester hydrolysis.[6]
Diagram: Cbz Protection & Deprotection Workflow
Caption: Reaction scheme for the N-Cbz protection and subsequent removal by catalytic hydrogenolysis.
Protocol 2.1: N-Cbz Protection
-
Materials: Free amine (from Protocol 0), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium bicarbonate (NaHCO₃, 2.0 eq), DCM, Water.
-
Procedure (Schotten-Baumann conditions): a. Dissolve the free amine in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution (1:1 v/v, 0.2 M). b. Cool the vigorously stirring mixture to 0 °C. c. Add Cbz-Cl dropwise. d. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up: a. Separate the organic layer. b. Wash sequentially with water and brine. c. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify by column chromatography on silica gel if necessary.
Protocol 2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)
-
Materials: N-Cbz protected substrate, Palladium on carbon (Pd/C, 5-10 wt% catalyst, 5-10 mol%), Ethanol (EtOH) or Ethyl Acetate (EtOAc), Hydrogen (H₂) gas.
-
Procedure: a. Dissolve the N-Cbz protected compound in EtOH or EtOAc (0.1 M). b. Add the Pd/C catalyst. The mixture should be under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen. c. Purge the reaction vessel with H₂ gas (a balloon is sufficient for small scale) and maintain a hydrogen atmosphere. d. Stir vigorously at room temperature for 2-8 hours. The reaction is often complete when CO₂ evolution ceases. Monitor by TLC or LC-MS.
-
Work-up: a. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration. b. Rinse the filter cake with additional solvent. c. Concentrate the filtrate under reduced pressure to yield the deprotected free amine.
Trustworthiness: This hydrogenolysis protocol is highly reliable and is the industry standard for Cbz removal.[6][8] Its success is predicated on the careful removal of the palladium catalyst post-reaction to avoid contamination of the final product.
Comparative Analysis and Recommendations
To aid in the selection process, the two strategies are compared below based on key experimental and chemical parameters relevant to the target substrate.
| Feature | Boc Protection Strategy | Cbz Protection Strategy |
| Introduction | Simple, high-yielding with (Boc)₂O.[5] | Simple, high-yielding with Cbz-Cl.[6] |
| Stability | Stable to base, nucleophiles, hydrogenolysis. | Stable to acid and many bases. |
| Deprotection | Strong Acid (TFA, HCl).[7][9] | Catalytic Hydrogenolysis (H₂, Pd/C).[6][8] |
| Orthogonality | Moderate. Risk of ethyl ester hydrolysis.[4] Requires careful, anhydrous conditions. | High. Deprotection is neutral and highly compatible with the ethyl ester.[10] |
| Safety/Handling | Reagents are relatively safe. | Cbz-Cl is a lachrymator. Hydrogenolysis requires handling of H₂ gas and potentially pyrophoric catalysts. |
| Recommendation | Suitable if subsequent steps are acid-sensitive and deprotection can be carefully controlled. | Highly Recommended. The preferred method for most synthetic routes due to superior orthogonality and mild deprotection. |
Conclusion
Protecting the amino group of this compound is a critical step for its use as a synthetic intermediate. While both Boc and Cbz groups can be successfully employed, the Cbz (carboxybenzyl) group represents the superior strategy for most applications. Its removal via catalytic hydrogenolysis is exceptionally mild and completely orthogonal to the sensitive ethyl ester functionality, ensuring high yields and chemical integrity. The Boc group remains a viable alternative, particularly if the synthetic route involves conditions incompatible with the Cbz group (e.g., catalytic reduction). However, its successful deprotection requires stringent control of anhydrous acidic conditions to prevent undesired ester cleavage. By following the detailed protocols and considering the strategic analysis provided herein, researchers can confidently and effectively incorporate this valuable building block into their drug discovery and development programs.
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Barrow, M. J., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
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Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
-
El-Dean, A. M. K., et al. (2017). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
D'Andrea, S. V., & Nummy, L. J. (2001). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
- Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
-
ResearchGate. Can amide and ethyl ester resist a N-Boc deprotection?. [Link]
-
PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]
-
ResearchGate. Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common challenges encountered during this multi-step synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis often revolves around the formation of the α-amino acid scaffold from a ketone precursor, followed by esterification and salt formation. This guide will focus on a common and robust synthetic route starting from Tetrahydro-4H-pyran-4-one, proceeding through a Bucherer-Bergs reaction to form a hydantoin intermediate, which is then converted to the final product.
Overall Synthetic Workflow
The synthesis can be logically divided into five key stages. Understanding the purpose and potential pitfalls of each stage is crucial for successful optimization.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by potential causes and actionable solutions.
Stage 1: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone for synthesizing α-amino acids from ketones. It involves the reaction of a ketone with an ammonium salt and a cyanide source to form a hydantoin.[1]
Problem 1.1: Low or No Yield of Hydantoin Intermediate
-
Potential Cause 1: Incomplete reaction. The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Tetrahydro-4H-pyran-4-one) is consumed. For sterically hindered ketones, longer reaction times and higher temperatures are often necessary.[2]
-
-
Potential Cause 2: Unfavorable pH. The pH of the reaction mixture is critical. If the pH is too low, the concentration of free ammonia will be insufficient for imine formation. If the pH is too high, cyanide can hydrolyze.
-
Solution: Ensure the pH is maintained in the optimal range of 8-10. Ammonium carbonate typically acts as a buffer, but it's advisable to check the pH and adjust if necessary with a non-interfering base like aqueous ammonia.[3]
-
-
Potential Cause 3: Poor solubility of reactants. Tetrahydro-4H-pyran-4-one may have limited solubility in the reaction medium, leading to a slow reaction rate.
-
Solution: A co-solvent system, such as ethanol/water, can improve the solubility of the ketone.[4] Ensure vigorous stirring to maximize the interfacial area between reactants.
-
Problem 1.2: Formation of Oily Side Products Instead of a Crystalline Hydantoin
-
Potential Cause: Polymerization of the starting material or intermediates. Aldehydes and ketones can undergo self-condensation or polymerization under basic conditions.
-
Solution: Maintain the reaction temperature within the recommended range. Adding the cyanide source portion-wise can help to control the concentration of reactive intermediates and minimize side reactions.
-
Stage 2: Boc Protection of the Hydantoin
Protecting the amine functionality of the hydantoin with a tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions in subsequent steps.
Problem 2.1: Incomplete Boc Protection
-
Potential Cause 1: Insufficient Boc anhydride. The stoichiometry of the Boc anhydride is crucial for complete protection.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). Monitor the reaction by TLC until the starting hydantoin is fully consumed.
-
-
Potential Cause 2: Inactive catalyst or improper base. 4-Dimethylaminopyridine (DMAP) is a common catalyst for this reaction, and a non-nucleophilic base is required.
-
Solution: Use a catalytic amount of fresh DMAP. Ensure the base used, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is dry and of high purity.
-
Problem 2.2: Low Recovery of Boc-Protected Hydantoin
-
Potential Cause: Product loss during workup. The Boc-protected hydantoin may have some solubility in the aqueous phase during extraction.
-
Solution: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
Stage 3: Hydantoin Hydrolysis
The hydantoin ring is opened to yield the desired amino acid. This is typically achieved under basic conditions.
Problem 3.1: Incomplete Hydrolysis of the Hydantoin
-
Potential Cause 1: Insufficient base or reaction time. The hydrolysis of the stable hydantoin ring requires stringent conditions.
-
Solution: Use a sufficient excess of a strong base, such as sodium hydroxide or potassium hydroxide.[5] Increase the reaction temperature and prolong the reaction time. Monitoring by TLC is essential to determine the point of complete conversion.
-
-
Potential Cause 2: Epimerization at the α-carbon. While not an issue for this achiral molecule, it is a critical consideration for chiral amino acid synthesis under harsh basic conditions.
-
Solution: For analogous chiral syntheses, careful optimization of reaction time and temperature is necessary to minimize racemization.
-
Problem 3.2: Difficulty in Isolating the Boc-Protected Amino Acid
-
Potential Cause: Zwitterionic nature of the amino acid. The product is an amino acid and can be highly soluble in water, making extraction difficult.
-
Solution: After hydrolysis, carefully acidify the reaction mixture to the isoelectric point of the amino acid (typically pH 5-6) to minimize its solubility in water and facilitate precipitation or extraction.
-
Stage 4: Fischer Esterification & Boc Deprotection
The carboxylic acid is converted to the ethyl ester, and the Boc protecting group is removed. This is often achieved in a one-pot procedure using an acidic ethanol solution.
Problem 4.1: Low Yield of the Ethyl Ester
-
Potential Cause 1: Equilibrium limitation of Fischer Esterification. The Fischer esterification is a reversible reaction.[6]
-
Solution: Use a large excess of ethanol to drive the equilibrium towards the product. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can also be effective.[7]
-
-
Potential Cause 2: Incomplete Boc deprotection. Insufficient acid or reaction time can lead to incomplete removal of the Boc group.
-
Solution: Ensure a sufficient concentration of a strong acid catalyst, such as sulfuric acid or gaseous HCl bubbled through the ethanol.[8] Monitor the deprotection by TLC for the disappearance of the Boc-protected intermediate.
-
Problem 4.2: Formation of Side Products
-
Potential Cause: Ether formation from the alcohol. Under strongly acidic conditions and elevated temperatures, ethanol can dehydrate to form diethyl ether.
-
Solution: Maintain the reaction temperature at a moderate level (refluxing ethanol is generally sufficient). Avoid excessively high concentrations of the acid catalyst.
-
Stage 5: Hydrochloride Salt Formation & Purification
The final product is isolated as a stable hydrochloride salt.
Problem 5.1: Product is an Oil and Does Not Crystallize
-
Potential Cause 1: Presence of impurities. Residual solvents, starting materials, or side products can inhibit crystallization.
-
Solution: Ensure the crude product is as pure as possible before attempting crystallization. This can be achieved by thorough extraction and washing steps. A small amount of a non-polar solvent like hexane can sometimes be added to an ethereal solution to induce precipitation.
-
-
Potential Cause 2: Presence of water. The hydrochloride salt can be hygroscopic, and the presence of water can prevent crystallization.[9]
-
Solution: Use anhydrous solvents for the final precipitation step. Diethyl ether is a common choice. Ensure all glassware is thoroughly dried.
-
Problem 5.2: Low Purity of the Final Product
-
Potential Cause: Incomplete removal of inorganic salts. Salts from the neutralization and workup steps may co-precipitate with the product.
-
Solution: Wash the final crystalline product with a cold, anhydrous solvent in which the desired product has low solubility but the inorganic salts are more soluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Bucherer-Bergs reaction?
A:
-
Ketone (Tetrahydro-4H-pyran-4-one): Provides the carbon skeleton for the final amino acid.
-
Ammonium Carbonate: Serves as the source of both ammonia (for imine formation) and carbon dioxide (for hydantoin ring formation). It also acts as a buffer to maintain a suitable pH.
-
Sodium Cyanide: Provides the cyanide nucleophile, which adds to the imine intermediate to form an α-aminonitrile.
Q2: Why is Boc protection necessary?
A: The amino group of the hydantoin intermediate is nucleophilic and can interfere with subsequent reactions, particularly the hydrolysis of the hydantoin ring under strongly basic conditions. Protecting it as a Boc-carbamate renders it unreactive to these conditions.[10]
Q3: Can I use a different protecting group instead of Boc?
A: Yes, other protecting groups like Carbobenzyloxy (Cbz) could be used. However, the Boc group is advantageous due to its stability to the basic conditions of hydantoin hydrolysis and its relatively mild acidic cleavage conditions, which can often be combined with the Fischer esterification step.
Q4: What is the mechanism of the Bucherer-Bergs reaction?
A: The mechanism involves the following key steps:
-
Formation of an imine from the ketone and ammonia.
-
Nucleophilic attack of the cyanide ion on the imine to form an α-aminonitrile.
-
Reaction of the amino group with carbon dioxide (from ammonium carbonate) to form a carbamic acid.
-
Intramolecular cyclization to form a 5-imino-oxazolidin-2-one.
-
Rearrangement to the more stable hydantoin ring system.
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Q5: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of each step. Use a suitable solvent system that provides good separation between the starting material, intermediate, and product. Visualization can be achieved using UV light (if the compounds are UV active) or by staining with reagents like potassium permanganate or ninhydrin (for free amines).
Q6: What are the key safety precautions for this synthesis?
A:
-
Cyanide: Sodium cyanide is highly toxic. Handle it with extreme care in a well-ventilated fume hood. Always have a cyanide antidote kit readily available and be familiar with its use. Quench any residual cyanide in aqueous waste with bleach before disposal.
-
Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
Optimized Reaction Conditions
The following table provides a summary of typical reaction conditions that can serve as a starting point for optimization.
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |
| Bucherer-Bergs | (NH₄)₂CO₃, NaCN | Ethanol/Water | 60-70 | 3-4 |
| Boc Protection | Boc₂O, DMAP, TEA | DMF | 80-100 | 16-20 |
| Hydantoin Hydrolysis | NaOH (40-60%) | THF/Water | Reflux (60-70) | 5-6 |
| Esterification & Deprotection | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux (78) | 12-24 |
| Salt Formation | HCl in Ether | Diethyl Ether | 0 - RT | 1-2 |
Note: These are general guidelines. Optimal conditions may vary and should be determined experimentally.
References
-
Bucherer–Bergs reaction. In Wikipedia; 2023. [Link]
-
How to convert amino acid to its hydrochloride? ResearchGate. [Link]
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Strecker amino acid synthesis. In Wikipedia; 2023. [Link]
-
Fischer–Speier esterification. In Wikipedia; 2023. [Link]
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- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN104844636A.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
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Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]
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Converting to the hydrochloric salt for storage? ScienceMadness Discussion Board. [Link]
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Bucherer–Bergs reaction. In Wikipedia; 2023. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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- 1. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride by Recrystallization
Welcome to the technical support center for the purification of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful recrystallization of this compound.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. Achieving high purity of this compound is critical for the reliability and reproducibility of subsequent synthetic steps and biological assays. Recrystallization is a powerful technique for the purification of solid organic compounds, and this guide provides a comprehensive resource for optimizing this process for your specific needs.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of for recrystallization?
A1: Understanding the properties of your compound is the first step to successful recrystallization. Here are the key details for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₃ | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| Physical Form | Solid | |
| General Solubility | As an amine hydrochloride, it is expected to be more soluble in polar protic solvents like alcohols and water, and less soluble in nonpolar organic solvents. | [1][2] |
Q2: How do I select a suitable solvent for the recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, polar protic solvents are a good starting point. A systematic solvent screening is the most effective approach.
Recommended Solvent Screening Protocol:
-
Small-Scale Tests: In separate small test tubes, place approximately 10-20 mg of your crude this compound.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with solvents like isopropanol, ethanol, methanol, and water.
-
Observe Solubility:
-
If the compound dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization but could be a "solvent" in a solvent/anti-solvent pair.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube.
-
-
Hot Dissolution: If the compound dissolves completely upon heating, it is a potentially good candidate for a single-solvent recrystallization.
-
Cooling and Crystal Formation: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.
-
Solvent/Anti-Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., methanol or water), and then add a "poor" solvent (in which it is insoluble, e.g., diethyl ether or ethyl acetate) dropwise at room temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.
Recrystallization Workflow
Caption: A typical workflow for the recrystallization process.
Troubleshooting Guide
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.
-
Solution:
-
Re-evaluate your solvent choice: Refer to the solvent screening protocol. You may need a more polar solvent.
-
Increase the amount of solvent: It's possible you haven't added enough solvent. Add small increments of hot solvent until the solid dissolves. Be cautious not to add too much, as this will reduce your yield.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used. This is a very common issue.
-
Solution:
-
Boil off some solvent: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.
-
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution:
-
Patience: Sometimes crystallization can be slow. Allow the solution to stand undisturbed for a longer period.
-
Drastic Cooling: If slow cooling doesn't work, try placing the solution in an ice-salt bath for a short period. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound. The compound is melting before it crystallizes.
-
Solution:
-
Choose a lower-boiling solvent: Refer to your solvent screening to select an alternative solvent with a lower boiling point.
-
Use a solvent/anti-solvent system: Dissolve the oil in a good solvent and then add an anti-solvent to induce crystallization at a lower temperature.
-
-
Possible Cause 2: The presence of significant impurities. Impurities can interfere with the formation of a crystal lattice.
-
Solution:
-
Add more solvent: Add a small amount of hot solvent to dissolve the oil, and then try cooling the solution very slowly.
-
Consider an alternative purification method: If oiling out persists, column chromatography may be necessary to remove the impurities before attempting recrystallization again.
-
Issue 4: The recrystallized product is not pure.
-
Possible Cause 1: Incomplete removal of impurities.
-
Solution:
-
Hot filtration: If there are insoluble impurities in your hot solution, perform a hot filtration to remove them before cooling.
-
Wash the crystals thoroughly: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
-
Possible Cause 2: Co-precipitation of impurities.
-
Solution:
-
Recrystallize a second time: A second recrystallization will often significantly improve purity.
-
Choose a different solvent system: An alternative solvent may have different solubility properties for your compound and the impurities, leading to better separation.
-
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
Safety Information
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Solvents: Many organic solvents are flammable and may have associated health risks. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent before use.[4]
References
-
CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]
Sources
"common side products in the synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride"
Technical Support Center: Synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: I'm observing a significant amount of a side product with a mass corresponding to the starting ketone. What could be the issue?
Answer:
This is a common issue and typically points to an incomplete reaction. The likely cause depends on the synthetic route you are employing.
-
For Reductive Amination: The conversion of the starting ketone, Ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate, to the desired amine may be inefficient. This could be due to several factors:
-
Ineffective Reducing Agent: The chosen reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) may be old or deactivated.
-
Suboptimal pH: The pH of the reaction is critical for imine formation. If the pH is too low, the amine will be protonated and not react with the ketone. If the pH is too high, the ketone may undergo side reactions.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
-
For Strecker or Bucherer-Bergs Synthesis: These are multi-component reactions, and the initial formation of the imine or cyanohydrin is crucial.[1][2] If this step is slow or incomplete, you will observe unreacted starting ketone.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of the reducing agent.
-
Optimize pH: For reductive amination, maintain the pH between 6 and 7. For Strecker synthesis, the use of NH4Cl can serve as a mild acid to promote imine formation.[1]
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may also improve the reaction rate.
-
Consider a Different Synthetic Route: If optimization of the current route is unsuccessful, consider an alternative synthesis, such as the Strecker or Bucherer-Bergs reaction.
Question 2: My final product is contaminated with a hydantoin derivative. How did this happen and how can I remove it?
Answer:
The presence of a spiro-hydantoin derivative, specifically 5,5-(tetrahydropyran-4-ylidene)imidazolidine-2,4-dione, is a strong indicator that your synthesis has proceeded via a Bucherer-Bergs-type reaction pathway.[3][4][5] This can occur if you are using a cyanide source and an ammonium salt (like ammonium carbonate) in your reaction mixture.[2]
Mechanism of Hydantoin Formation:
The Bucherer-Bergs reaction involves the condensation of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin.[6] The reaction proceeds through the formation of an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the ammonium carbonate) to form the hydantoin.[2]
Removal and Prevention:
-
Purification: The hydantoin can often be removed by recrystallization or column chromatography. Due to the difference in polarity and functional groups, separation from the desired amino ester should be achievable.
-
Prevention: To avoid the formation of the hydantoin, you can:
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to this compound and what are the characteristic side products for each?
Answer:
There are three primary synthetic routes to this compound, each with its own set of potential side products.
| Synthetic Route | Description | Common Side Products |
| Reductive Amination | The direct reaction of Ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate with an amine source (e.g., ammonia) in the presence of a reducing agent.[9][10] | - Unreacted starting ketone- Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (from reduction of the ketone)- Dimeric or polymeric byproducts |
| Strecker Synthesis | A two-step process involving the formation of an α-aminonitrile from the ketone, ammonia, and a cyanide source, followed by hydrolysis of the nitrile.[1][11][12] | - Unreacted starting ketone- α-hydroxynitrile (cyanohydrin)- Incomplete hydrolysis products (e.g., α-amino amide)- Over-hydrolysis products (hydrolysis of the ester) |
| Bucherer-Bergs Reaction | A multi-component reaction of the ketone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin, which is then hydrolyzed to the amino acid.[2][3][5] | - Unreacted starting ketone- Spiro-hydantoin intermediate- N-carbamoyl amino acid (from incomplete hydrolysis of the hydantoin)[2] |
Workflow for Strecker Synthesis and Potential Side Product Formation:
Caption: Strecker synthesis workflow and common side products.
FAQ 2: I'm concerned about the hydrolysis of the ethyl ester during the synthesis. How can I minimize this?
Answer:
Ester hydrolysis is a valid concern, especially under the acidic or basic conditions often employed in these syntheses. Here's how to mitigate this side reaction:
-
Reaction Conditions:
-
Mild Acid/Base: Use the mildest possible acidic or basic conditions that still allow the primary reaction to proceed.
-
Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
Workup Procedure:
-
Avoid Strong Aqueous Base: During the workup, avoid washing with strong aqueous bases like sodium hydroxide if possible. Use a milder base like sodium bicarbonate if necessary.
-
Temperature: Perform all aqueous extractions at low temperatures (e.g., in an ice bath).
-
Minimize Contact Time: Minimize the contact time between your product and any aqueous acidic or basic layers.
-
Workflow for Minimizing Ester Hydrolysis:
Caption: Key control points to prevent ester hydrolysis.
References
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Bucherer-Bergs Reaction. Pharma Education. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. NIH. [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yield in Amide Coupling with Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Welcome to the technical support guide for optimizing amide coupling reactions involving Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The unique structural and chemical properties of this amine salt necessitate a careful and informed approach to reaction design.
Troubleshooting Guide & FAQs
This section addresses the most common questions and challenges encountered when using this compound in amide coupling reactions.
Q1: My amide coupling reaction is resulting in low or no yield. What are the most likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The primary culprits often involve inadequate activation of the carboxylic acid, issues with the amine's nucleophilicity, steric hindrance, and suboptimal reaction conditions.
-
Amine Basicity and the Hydrochloride Salt: Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is supplied as a hydrochloride salt. In this form, the amine is protonated and non-nucleophilic. A sufficient amount of a suitable base is essential to neutralize the hydrochloride and liberate the free amine for the coupling reaction. An acid-base reaction between the carboxylic acid and the amine can also occur, deactivating the amine.
-
Steric Hindrance: The tetrahydropyran ring introduces steric bulk around the amine, which can impede its approach to the activated carboxylic acid intermediate, slowing down the reaction.
-
Incomplete Carboxylic Acid Activation: The coupling reagent must efficiently activate the carboxylic acid to form a reactive intermediate. If the reagent is unsuitable for the specific substrates or used in insufficient quantities, activation will be incomplete.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation. The use of anhydrous solvents and reagents is critical.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and concentration can significantly impact the reaction rate and overall yield.
Q2: How do I properly handle the amine hydrochloride salt to ensure it participates in the reaction?
The key is the selection and quantity of the base. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.
-
Base Selection: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used. DIPEA is often a better choice due to its bulk, which minimizes its potential to act as a nucleophile.
-
Stoichiometry: At least two equivalents of the base are typically required: one to neutralize the hydrochloride salt and another to neutralize the acid generated during the coupling reaction. For challenging couplings, using a slight excess of the base (2.2-3.0 equivalents) can be beneficial.
Q3: Which coupling reagent is best suited for this sterically hindered amine?
The choice of coupling reagent is critical. For sterically demanding couplings, more reactive reagents are generally required. Uronium/aminium-based reagents are often superior to carbodiimides in these cases.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings.[3] HATU forms a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack by a hindered amine. Experimental evidence strongly supports the use of HATU for challenging sequences to achieve higher purity and yields.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also effective, HBTU forms a less reactive OBt-ester, which can lead to slower reaction times and a higher chance of side reactions with hindered substrates.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is a newer generation coupling reagent that has shown high efficiency, sometimes even outperforming HATU, and offers a better safety profile as it does not rely on potentially explosive HOBt or HOAt derivatives.[2][4]
| Reagent | Activating Group | Relative Reactivity | Key Advantage for Hindered Couplings |
| HATU | 7-Aza-benzotriazole (HOAt) | Very High | Superior performance for difficult sequences and rapid reactions. |
| HBTU | Benzotriazole (HOBt) | High | Effective for routine synthesis, but may be less efficient for hindered cases. |
| COMU | OxymaPure | Very High | High reactivity, non-explosive, and good solubility.[2] |
Q4: What is the optimal solvent and temperature for this reaction?
Solvent choice can significantly influence reaction outcomes by affecting the solubility of reagents and the solvation of intermediates.
-
Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents for amide coupling reactions.[4] DMF is often preferred for its ability to dissolve a wide range of substrates and reagents and for promoting good solvation of reaction intermediates.[5] Other greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate have also been shown to be effective.[4][6][7]
-
Reaction Temperature: Most amide couplings are run at room temperature. However, for challenging couplings involving sterically hindered components, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate. In some cases, protocols involving in situ formation of acyl fluorides at elevated temperatures have proven effective for hindered substrates.[8][9] It is important to monitor for potential side reactions or degradation at higher temperatures.
Q5: I am observing side products. What are they and how can I minimize them?
Side reactions can compete with the desired amide bond formation, reducing the yield and complicating purification.
-
N-acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially if the amine is not sufficiently nucleophilic or is present in low concentration.[10][11] The use of additives like HOBt or OxymaPure can suppress this side reaction by forming a more stable active ester.[10]
-
Racemization: If the carboxylic acid has a stereocenter at the alpha-position, there is a risk of epimerization during activation. Using additives like HOBt or OxymaPure and running the reaction at lower temperatures can minimize this. HATU is known to have a lower risk of epimerization compared to HBTU.
-
Guanidinylation: Uronium-based reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct, which terminates the reaction. This is more likely if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.[3]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound with a generic carboxylic acid.
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents).
-
Add DIPEA (2.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling for Highly Hindered Substrates
For exceptionally challenging couplings where standard methods fail, an in-situ acyl fluoride formation protocol can be effective.[8][9]
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to generate the free amine.
-
Add the solution containing the free amine to the acyl fluoride solution.
-
Monitor the reaction for completeness. Reaction times may be longer, and heating might be required.
Visualizing the Process
General Amide Coupling Workflow
Caption: Decision tree for troubleshooting low yield.
References
-
Wikipedia. (2023). Carbodiimide. Retrieved from [Link]
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Reid, R. E., & Hodges, R. S. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of organic chemistry, 56(13), 4334-4337.
-
Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637.
-
MDPI. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(4), 433-438.
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. Retrieved from [Link]
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- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 10. peptide.com [peptide.com]
- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. The protocols and explanations are grounded in established chemical principles to ensure scientific integrity and practical success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Question 1: My final product is an oil or a sticky solid and fails to crystallize. What should I do?
Potential Causes:
-
Presence of Impurities: Residual starting materials, reaction byproducts, or solvents can act as eutectic contaminants, lowering the melting point and preventing crystallization. Common impurities may include unreacted tetrahydro-4H-pyran-4-one, the intermediate hydantoin or aminonitrile from a Bucherer-Bergs or Strecker-type synthesis, or the free base of the desired product if the hydrochloride salt is not fully formed.
-
Incorrect Solvent System: The chosen solvent for recrystallization may be too good a solvent, preventing the product from precipitating upon cooling.
-
Excess Water: The presence of water can sometimes lead to the formation of oils, especially for hydrochloride salts.
Solutions:
-
Confirm Salt Formation: Ensure the hydrochloride salt has been properly formed. This can be checked by pH measurement of a solution or by 1H NMR spectroscopy. If the material is partially in its free base form, it will be less polar and more soluble in many organic solvents. To rectify this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) until precipitation is complete.
-
Solvent Screening for Recrystallization: A systematic approach to finding the right recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Single Solvent Systems: Try polar, protic solvents like isopropanol, ethanol, or methanol. Given the polar nature of the hydrochloride salt, these are good starting points.
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (e.g., methanol, ethanol) at an elevated temperature and then add a "poor" solvent (an anti-solvent) in a dropwise manner until the solution becomes turbid. Good anti-solvents for this polar compound could include diethyl ether, ethyl acetate, or dichloromethane. Heat the mixture until it becomes clear again and then allow it to cool slowly.
-
-
Removal of Water: If water is suspected to be the issue, co-evaporation with an anhydrous solvent like toluene or absolute ethanol on a rotary evaporator can help to remove residual moisture. Ensure all glassware is thoroughly dried before use.
-
Chromatographic Purification: If recrystallization fails, column chromatography is a reliable alternative. Due to the high polarity of the hydrochloride salt, specialized chromatographic conditions are necessary. See the detailed protocol in Section 3.
Question 2: My purified product shows low purity by HPLC analysis. What are the likely impurities and how can I remove them?
Potential Causes & Impurities: Based on a likely synthetic route starting from tetrahydro-4H-pyran-4-one (e.g., a Bucherer-Bergs reaction followed by hydrolysis and esterification), the following impurities are plausible:
-
Impurity A: Tetrahydro-4H-pyran-4-one: The starting ketone.
-
Impurity B: 5,5-(tetrahydropyran-4-ylidene)imidazolidine-2,4-dione: The hydantoin intermediate from a Bucherer-Bergs synthesis.[1]
-
Impurity C: 4-Amino-tetrahydro-2H-pyran-4-carbonitrile: The aminonitrile intermediate from a Strecker-type synthesis.[2][3]
-
Impurity D: 4-Amino-tetrahydro-2H-pyran-4-carboxylic acid: The hydrolyzed, unesterified precursor.
-
Impurity E: Ethyl 4-hydroxy-tetrahydro-2H-pyran-4-carboxylate: A potential byproduct if the amino group is replaced by a hydroxyl group during the synthesis.
Solutions:
-
Acid-Base Extraction:
-
To remove the starting ketone (Impurity A), which is neutral, an acid-base extraction can be performed on the free-base form of the product. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine product will move to the aqueous phase as its hydrochloride salt, while the neutral ketone remains in the organic layer.[4] The aqueous layer can then be basified, and the free amine extracted back into an organic solvent, followed by conversion back to the hydrochloride salt.
-
-
Recrystallization:
-
The carboxylic acid impurity (Impurity D) is significantly more polar than the desired ester. A carefully chosen recrystallization solvent may leave this impurity in the mother liquor. A solvent mixture like ethanol/diethyl ether could be effective.
-
-
Column Chromatography:
-
For closely related impurities, column chromatography is the most effective method.
-
Normal Phase Silica Gel Chromatography: This is challenging for the highly polar hydrochloride salt. It is often better to purify the free base, which is less polar. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent mixture (e.g., dichloromethane/methanol or ethyl acetate/methanol) is typically used. A small amount of a basic modifier like triethylamine (0.1-1%) in the mobile phase can prevent the amine from streaking on the acidic silica gel. After purification of the free base, it can be converted back to the hydrochloride salt.
-
Reversed-Phase HPLC: For analytical and small-scale preparative work, reversed-phase HPLC can be very effective for separating polar compounds.[5] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, can provide good separation.
-
-
Question 3: The yield of my purification is very low. How can I improve it?
Potential Causes:
-
Product Loss During Work-up: Multiple extraction and transfer steps can lead to significant material loss.
-
Inappropriate Recrystallization Conditions: Using too much solvent or cooling the solution too quickly can result in low recovery.
-
Product Adsorption on Silica Gel: During chromatography, the polar amine can irreversibly bind to the acidic silica gel.
Solutions:
-
Optimize Recrystallization:
-
Use the minimum amount of hot solvent required to dissolve the compound completely.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
-
Improve Chromatographic Recovery:
-
When purifying the free base on silica gel, adding a small amount of triethylamine or ammonia to the eluent can significantly reduce tailing and improve recovery by competing for the acidic sites on the silica.
-
Alternatively, using a different stationary phase like alumina (basic or neutral) or a polymer-based support can be beneficial for purifying amines.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? As a solid hydrochloride salt, the compound is relatively stable. However, it is advisable to store it in a tightly sealed container in a cool, dry place, protected from light. Long-term storage under inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Q2: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A standard method would involve a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Can I use this compound directly in its hydrochloride form for my next reaction? This depends on the reaction conditions. If the subsequent reaction is performed under acidic or neutral conditions, the hydrochloride salt can often be used directly. However, if the reaction requires the free amine (as a nucleophile, for example), the hydrochloride salt must be neutralized first. This is typically done by treating a solution or suspension of the salt with a base such as triethylamine, diisopropylethylamine, or an aqueous solution of sodium bicarbonate or sodium carbonate, followed by extraction of the free amine into an organic solvent.[4]
Q4: My NMR spectrum looks complex, with broad peaks for the amine proton. Is this normal? Yes, this is common for amine salts. The amine protons (NH3+) can undergo rapid exchange with trace amounts of water or other acidic protons in the NMR solvent, leading to peak broadening. The chemical shift of these protons can also be highly dependent on the concentration and the solvent used. Warming the NMR sample can sometimes sharpen these peaks.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound (e.g., 1.0 g) in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol, ~5-10 mL) to the flask.
-
Heat the mixture with stirring on a hot plate until the solid completely dissolves. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath or a refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the purified product for purity and identity.
Protocol 2: Purification by Column Chromatography (of the Free Base)
-
Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water and cool in an ice bath. Add a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide dropwise with stirring until the pH of the solution is basic (pH ~9-10).
-
Extraction: Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Preparation: Prepare a silica gel column in a suitable solvent system. A good starting point for the eluent is a mixture of dichloromethane and methanol (e.g., 98:2 v/v) with 0.5% triethylamine.
-
Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of methanol) to elute the product. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Section 4: Visualizations
Caption: General purification workflow for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate HCl.
Caption: Decision tree for troubleshooting crystallization issues.
Section 5: References
-
Bucherer, H. T.; Bergs, W. German Patent 540,499 (1929).
-
University of Rochester, Department of Chemistry. Workup for Removing Amines.[Link]
-
AzoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis.[Link]
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45 (1850).
-
Strecker Synthesis. In Organic Chemistry Portal. [Link]
-
Wikipedia. Strecker amino acid synthesis.[Link]
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
Sources
Technical Support Center: Improving the Efficiency of N-Alkylation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride
Welcome to the technical support guide for the N-alkylation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This molecule is a valuable building block in medicinal chemistry, and its successful alkylation is a critical step in the synthesis of numerous target compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses high-level questions and core chemical principles that are essential for successfully planning and executing your N-alkylation experiments.
Q1: What is the primary challenge when N-alkylating this compound?
The principal challenge arises from the nucleophilic nature of the amine. Direct alkylation methods using alkyl halides often lead to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[1] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that is difficult to control.[1] Therefore, achieving selective mono-alkylation requires a more controlled synthetic approach.
Q2: My starting material is a hydrochloride salt. How does this impact the reaction?
The hydrochloride salt form enhances the stability and shelf-life of the amino ester. However, the protonated ammonium group is not nucleophilic and will not react in an N-alkylation. Before the reaction can commence, the free amine must be liberated by treatment with a suitable base. This is a critical and often overlooked step. The choice of base and the timing of its addition are crucial for success.
Q3: Which N-alkylation method is recommended for this substrate and why?
For achieving high selectivity and yield, reductive amination is the superior and recommended method.[2] This two-step, often one-pot, process involves the initial formation of an imine between the amine and a carbonyl compound (an aldehyde or ketone), followed by the reduction of the imine to the desired N-alkylated amine.[3] This method inherently avoids the problem of over-alkylation because the imine intermediate is not susceptible to further alkylation under the reaction conditions.
Q4: Can you illustrate the fundamental difference between direct alkylation and reductive amination for this substrate?
Certainly. The two pathways have fundamentally different reactivity profiles, which dictates their suitability for selective synthesis.
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Section 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the most common issues encountered during the N-alkylation of this compound.
Problem 1: Low or No Conversion of Starting Material
FAQ: "I've mixed my reagents, but my analysis (TLC/LC-MS) shows only unreacted starting material. What's going wrong?"
This is a common issue that typically points to a problem with amine activation or reagent integrity.
Potential Causes & Solutions
-
Incomplete Liberation of the Free Amine: The hydrochloride salt is unreactive. You must add a base to deprotonate the ammonium salt and generate the nucleophilic free amine.
-
Solution: Add 1.0 to 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your reaction mixture containing the hydrochloride salt in a suitable solvent (e.g., DCM, DCE, or THF) and stir for 15-30 minutes before adding the alkylating agent or aldehyde. For reductive aminations, the reaction is often self-buffering if a borohydride reagent is used, but initial liberation of the free amine is still best practice.
-
-
Inactive Aldehyde or Alkyl Halide: Aldehydes can oxidize or polymerize upon storage. Alkyl halides can degrade.
-
Solution: Use freshly opened or recently purified reagents. If possible, check the purity of your aldehyde by ¹H NMR before use.
-
-
Inappropriate Solvent: The solubility of the hydrochloride salt and the free base can differ significantly.
-
Solution: Ensure your chosen solvent can dissolve the free amine. Alcohols like methanol or ethanol can be good choices for reductive aminations, while chlorinated solvents like 1,2-dichloroethane (DCE) are excellent for reactions using sodium triacetoxyborohydride.
-
-
Insufficient Reaction Time or Temperature: Sterically hindered alkylating agents or less reactive aldehydes may require more forcing conditions.
-
Solution: Monitor the reaction over a longer period (up to 24 hours). A moderate increase in temperature (e.g., to 40-50 °C) may be beneficial, but should be done cautiously to avoid side reactions.
-
Troubleshooting Workflow: No Product Formation
Caption: Diagnostic workflow for troubleshooting lack of product formation.
Problem 2: Low Yields and Byproduct Formation in Reductive Amination
FAQ: "My reductive amination is working, but the yield is poor and I see byproducts. How can I optimize it?"
Low yields in reductive amination often trace back to the delicate balance between imine formation and reduction.
Potential Causes & Solutions
-
Reversible or Incomplete Imine Formation: Imine formation is an equilibrium process that produces water. If water is not removed, the equilibrium may not favor the imine, leading to a sluggish reaction.
-
Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester water and drive the equilibrium towards the imine. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective.
-
-
Premature Reduction of the Aldehyde: If the reducing agent is too reactive, it may reduce the starting aldehyde to an alcohol before it can form an imine with the amine. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[2]
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine intermediate.
-
-
Incorrect pH: Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic. However, too much acid will protonate the amine, rendering it non-nucleophilic.
-
Solution: If imine formation is slow, a catalytic amount of acetic acid (e.g., 0.1 equivalents or up to 5% v/v) can be added to facilitate the reaction, especially when using NaBH(OAc)₃.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Pros | Cons | Recommended Procedure |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective for imines. Ideal for one-pot reactions. | Moisture sensitive, relatively expensive. | One-pot: Combine amine, aldehyde, and NaBH(OAc)₃ in DCE or THF. |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective for imines at pH 6-7. | Highly toxic (releases HCN in acid). | One-pot: Buffer reaction at pH 6-7. Handle with extreme care. |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can reduce the starting aldehyde/ketone.[2] | Stepwise: Form imine first in MeOH, then add NaBH₄ portion-wise. |
| Hydrogen (H₂) with Catalyst | H₂/Pd-C | "Green" method, high atom economy. | Requires specialized hydrogenation equipment. May have chemoselectivity issues. | Catalytic hydrogenation after imine formation. |
Problem 3: Product Purification Challenges
FAQ: "My reaction worked, but I'm struggling to isolate a pure product. How can I improve my purification?"
Purification can be challenging due to the basic nature of the product and potentially similar polarities of starting materials and byproducts.
Potential Causes & Solutions
-
Co-elution in Chromatography: The starting amine, product amine, and any imine intermediate can have very similar retention factors on silica gel.
-
Solution 1: Acid-Base Extraction. This is a highly effective method for separating amines from neutral organic compounds (like unreacted aldehyde or alcohol byproducts). See Protocol 3 for a detailed procedure.
-
Solution 2: Derivatization. If acid-base extraction is insufficient, consider temporarily protecting the product amine. React the crude mixture with Boc-anhydride ((Boc)₂O) to convert the secondary amine product into its neutral, less polar Boc-carbamate. This derivative is typically much easier to purify by standard silica gel chromatography. The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA).[4]
-
-
Persistent Imine Impurity: An unreduced imine intermediate may persist in the final product. Most imines are prone to hydrolysis.[4]
-
Solution: During the aqueous workup, adjust the pH to be mildly acidic (pH ~4-5) and stir for 20-30 minutes. This will hydrolyze the leftover imine back to the starting amine and aldehyde, which are often easier to separate from the desired product.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is the recommended starting point for most N-alkylation attempts with this substrate.
-
Amine Liberation: To a round-bottom flask, add this compound (1.0 eq.) and dissolve or suspend it in 1,2-dichloroethane (DCE, approx. 0.1 M). Add triethylamine (1.1 eq.) and stir the mixture at room temperature for 20 minutes.
-
Imine Formation: Add the desired aldehyde (1.0-1.2 eq.) to the mixture. If the reaction appears sluggish after 30-60 minutes (as monitored by TLC or LC-MS), a catalytic amount of glacial acetic acid (0.1 eq.) can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring for the disappearance of the starting material and/or imine intermediate.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography or acid-base extraction.
Protocol 2: Stepwise Reductive Amination using NaBH₄
This is an alternative for when NaBH(OAc)₃ is not available or for particularly sensitive substrates.
-
Amine Liberation: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in methanol (MeOH, approx. 0.2 M). Stir for 20 minutes.
-
Imine Formation: Add the aldehyde (1.0 eq.) and stir the mixture at room temperature. For optimal results, add 3Å molecular sieves to the flask to sequester water. Monitor the reaction for 1-4 hours until imine formation is complete.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours until the imine is fully consumed.
-
Workup & Purification: Quench the reaction carefully with water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Proceed with purification as described in Protocol 1.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The protonated amine product will move into the aqueous layer, while neutral organic impurities (e.g., unreacted aldehyde, alcohol byproducts) will remain in the organic layer.
-
Basification: Combine the acidic aqueous layers in a clean flask and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the solution is basic (pH > 10).
-
Re-extraction: Transfer the basified aqueous solution back to a separatory funnel and extract three times with fresh ethyl acetate or DCM. The deprotonated, neutral amine product will now move back into the organic layer.
-
Final Steps: Combine the organic layers from the re-extraction, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified N-alkylated amine.
Section 4: References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024, M1939.
-
Mary, Y., et al. (n.d.). N-Dealkylation of Amines. PMC - NIH.
-
Tetrahedron. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5]naphthyrin-5(6H)-one.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Gunanathan, C., & Shvo, Y. (2013). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 52(4), 1238-1241.
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Welcome to the technical support guide for the stereoselective synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This molecule is a crucial building block in medicinal chemistry, and its stereochemical purity is paramount for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.
The core challenge lies in the creation and control of the quaternary stereocenter at the C4 position of the tetrahydropyran ring. This guide provides in-depth, field-proven insights to address these challenges directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and practical laboratory experience.
Q1: My reaction is resulting in a low diastereomeric ratio (dr) or a nearly 1:1 mixture of stereoisomers. What are the likely causes and how can I improve selectivity?
A1: Achieving high diastereoselectivity is the most significant hurdle in this synthesis. A poor diastereomeric ratio typically points to issues with kinetic versus thermodynamic control, catalyst efficiency, or reaction conditions.
Potential Causes & Solutions
| Potential Cause | Underlying Principle & Explanation | Recommended Action & Troubleshooting Steps |
| Suboptimal Reaction Temperature | Many stereoselective reactions have a narrow optimal temperature range. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable, undesired diastereomer, leading to thermodynamic control and a loss of selectivity.[2] | 1. Lower the Reaction Temperature: Conduct a temperature screening study, starting from 0°C and incrementally decreasing to -20°C, -40°C, or even -78°C. 2. Monitor Kinetics: Be aware that lower temperatures will decrease the reaction rate. Monitor reaction progress by TLC or UPLC to determine the optimal balance between selectivity and reaction time. |
| Ineffective Catalyst or Ligand | The choice of catalyst and/or chiral ligand is critical for inducing facial selectivity. The catalyst may be inactive, poisoned, or simply not suitable for the substrate. For instance, in organocatalyzed reactions, the catalyst's ability to form specific hydrogen bonds or create a sterically hindered environment dictates the stereochemical outcome.[3] | 1. Catalyst Screening: Test a panel of catalysts known for similar transformations (e.g., cinchona alkaloid derivatives, chiral phosphoric acids).[4] 2. Check Catalyst Loading: Insufficient catalyst may allow a non-selective background reaction to dominate. Try increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or 20 mol%). 3. Ligand Variation: If using a metal catalyst, screen different chiral ligands to find the best steric and electronic match for the substrate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Aprotic, non-coordinating solvents often favor higher stereoselectivity by allowing the catalyst-substrate complex to adopt its most ordered, selective conformation. | 1. Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). 2. Additives: In some cases, additives can enhance selectivity. For example, the presence of water has been shown to improve enantiomeric excess in certain spirooxindole-pyran syntheses.[4] |
| Slow Addition of Reagents | A high local concentration of a reagent, particularly the nucleophile (e.g., cyanide source in a Strecker reaction), can lead to a rapid, non-selective reaction pathway. | 1. Use a Syringe Pump: Add the nucleophile or other key reagents slowly over an extended period (e.g., 1-2 hours) to maintain a low concentration and favor the more organized, catalyzed pathway. |
Logical Troubleshooting Flow for Low Stereoselectivity
The following diagram outlines a decision-making process for addressing poor stereochemical control.
Caption: Troubleshooting decision tree for low diastereoselectivity.
Q2: I've managed to form the desired diastereomer, but I'm struggling to separate it from the other stereoisomers. What purification strategies are most effective?
A2: The separation of diastereomers can be as challenging as the synthesis itself due to their similar physical properties. A multi-pronged approach is often necessary.
-
Diastereomeric Salt Crystallization:
-
Principle: If your product is a racemic mixture of enantiomers, you can react it with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.
-
Protocol:
-
Protect the amine if necessary.
-
React the free carboxylic acid with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in a suitable solvent (e.g., isopropanol, ethanol).
-
Allow the solution to cool slowly to promote crystallization of the less soluble diastereomeric salt.
-
Filter the crystals and wash with a cold solvent.
-
Liberate the desired enantiomer by treating the salt with acid.
-
-
Troubleshooting: If crystallization is slow or doesn't occur, try different solvents or resolving agents. A digestion process, where crystals are briefly boiled in a solvent mixture, can sometimes improve purity.[5]
-
-
Preparative Chiral HPLC:
-
Principle: This is a powerful but often expensive method for separating stereoisomers. It uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.
-
Method Development: Significant time is required for method development to find the right column and mobile phase to achieve baseline separation.[6] Automated systems can assist in scouting for optimal conditions.[6][7]
-
Key Insight: The presence of a hydrogen bond donor on the molecule can significantly improve diastereomeric separation on certain columns.[7]
-
-
Standard Column Chromatography:
-
Applicability: While less effective for enantiomers, standard silica gel chromatography can sometimes separate diastereomers, especially if they have significantly different polarities or shapes.
-
Optimization: Use a shallow solvent gradient and carefully screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Analyzing fractions by a high-resolution method (e.g., UPLC or SFC) is crucial.
-
Key Synthetic Protocols & Methodologies
The most common and effective route to Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a variation of the Strecker amino acid synthesis .[8][9][10]
Protocol: Asymmetric Strecker Synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Precursor
This protocol focuses on the key stereochemistry-defining step to produce the α-aminonitrile intermediate.
Step 1: Imine Formation
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., Toluene, 2M) at 0°C, add a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq).
-
Add a drying agent such as magnesium sulfate or molecular sieves.
-
Stir the reaction at room temperature for 2-4 hours until imine formation is complete (monitored by TLC or GC-MS).
-
Filter off the drying agent. The resulting solution containing the chiral imine is used directly in the next step.
Step 2: Diastereoselective Cyanide Addition
-
Cool the imine solution to the desired temperature (e.g., -78°C) under an inert atmosphere (Nitrogen or Argon).
-
In a separate flask, prepare a solution of a cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.2 eq).
-
Add the TMSCN solution to the chilled imine solution dropwise via syringe pump over 1-2 hours. The slow addition is critical for selectivity.
-
A Lewis acid catalyst (e.g., ZnCl₂, Ti(OiPr)₄) can be added to promote the reaction and enhance stereoselectivity.[8]
-
Allow the reaction to stir at low temperature for 12-24 hours. Monitor progress by TLC.
Step 3: Hydrolysis and Esterification
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the organic layer and concentrate it under reduced pressure.
-
The resulting α-aminonitrile can be hydrolyzed under acidic conditions (e.g., concentrated HCl) at elevated temperatures to yield the corresponding amino acid.[11]
-
Subsequent esterification with ethanol in the presence of an acid catalyst (e.g., SOCl₂ or HCl gas) will yield the target product, this compound.
General Synthetic Workflow
Caption: General workflow for the synthesis and purification.
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control for stereoselectivity in the Strecker reaction? A: Temperature. Low temperatures (typically -20°C to -78°C) are crucial for maximizing the energy difference between the diastereomeric transition states, thus favoring the formation of one stereoisomer.
Q: Can I use a different starting material? A: Yes, other methods exist, such as the cyclization of homoallylic acetals or ring-expansion reactions, which can provide access to the tetrahydropyran core with stereocontrol.[12][13] However, the Strecker approach starting from tetrahydropyran-4-one is one of the most direct routes.
Q: My final product is showing impurities even after purification. What could they be? A: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., formation of amides from the nitrile), or residual solvents. The presence of the undesired diastereomer is also a common "impurity." Rigorous characterization using NMR, LC-MS, and chiral HPLC is essential to identify these and optimize the purification protocol.
Q: How do I confirm the absolute stereochemistry of my final product? A: Unambiguous determination of absolute stereochemistry requires X-ray crystallography of a suitable crystalline derivative. Alternatively, comparison of analytical data (e.g., chiral HPLC retention time, optical rotation) with a known, authenticated standard can be used.
References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI . (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans - Chemical Communications (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online . (n.d.). White Rose eTheses Online. Retrieved January 20, 2026, from [Link]
-
Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - MDPI . (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis | Organic Letters - ACS Publications . (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry . (2025). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Strecker Synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC - NIH . (2014). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Regioselectivity, stereoselectivity, and stereospecificity (video) | Khan Academy . (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]
-
Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT . (2023). YouTube. Retrieved January 20, 2026, from [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF - ResearchGate . (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap . (n.d.). Patsnap. Retrieved January 20, 2026, from [Link]
-
(PDF) Ethyl 4H-Pyran-4-one-2-carboxylate - ResearchGate . (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - Beilstein Journals . (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers . (n.d.). Gavin Publishers. Retrieved January 20, 2026, from [Link]
- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (n.d.). Google Patents.
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved January 20, 2026, from [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E . (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
150 Years of Strecker Reaction - MSU chemistry . (n.d.). Michigan State University. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Formation of Substituted Tetrahydropyrans: Mechanistic Insights and Structural Revision of Natural Products | Request PDF - ResearchGate . (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem . (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Enantioselective synthesis of spirooxindole-pyran derivatives via remote Inverse-Electron-Demand Diels−Alder reaction of β,γ-unsaturated amides | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans - Sci-Hub . (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Strecker Synthesis of Alpha Amino Acids - YouTube . (2016). YouTube. Retrieved January 20, 2026, from [Link]
-
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review - Juniper Publishers . (2018). Juniper Publishers. Retrieved January 20, 2026, from [Link]
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Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides | ACS Organic & Inorganic Au . (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives - the University of Groningen research portal . (2021). University of Groningen. Retrieved January 20, 2026, from [Link]
-
Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles - Chemical Communications (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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"Stereocontrolled Synthesis of Lactam-fused Tetrahydropyrans as Potenti" by Ifeyinwa Stella Anosike - ScholarWorks@CWU - Central Washington University . (n.d.). Central Washington University. Retrieved January 20, 2026, from [Link]
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Stereocontrolled synthesis of substituted tetrahydropyrans from 1,3-dioxan-4-ones | Scilit . (n.d.). Scilit. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Degradation Pathways and Stability of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride Derivatives
Welcome to the technical support center for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and stability of your molecules throughout the research and development lifecycle.
The tetrahydropyran (THP) moiety is a valuable scaffold in medicinal chemistry, often used to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] However, the presence of an amino ester and a hydrochloride salt introduces specific vulnerabilities that can lead to degradation under various experimental and storage conditions. Understanding these degradation pathways is critical for accurate data interpretation, formulation development, and ensuring the safety and efficacy of potential drug candidates.[2][3][4]
This resource is structured to address practical challenges you may encounter. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your research.
Part 1: Troubleshooting Guide - Navigating Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Question: I am observing a loss of my parent compound peak and the appearance of new, more polar peaks during HPLC analysis of a sample stored in an aqueous buffer. What is the likely cause?
Answer: The most probable cause is hydrolysis of the ethyl ester functionality. Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate is an ester, which is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[5] The hydrochloride salt of the amine can create a slightly acidic environment in solution, which can facilitate this process.
-
Primary Degradation Product: The primary hydrolytic degradant would be 4-amino-tetrahydro-2H-pyran-4-carboxylic acid. This carboxylic acid is significantly more polar than the parent ethyl ester, which explains the appearance of earlier eluting peaks in a reverse-phase HPLC method.
-
Causality: The ester carbonyl is electrophilic and susceptible to nucleophilic attack by water. The rate of hydrolysis is pH-dependent. While the amine hydrochloride makes the initial solution acidic, if the formulation contains basic excipients or is exposed to a basic environment, the hydrolysis rate can be significantly accelerated.[5][6]
Troubleshooting Steps:
-
pH Control: Immediately measure the pH of your sample solution. For maximum stability against hydrolysis, aim for a neutral to slightly acidic pH range (typically pH 4-6), though the optimal pH should be determined empirically through a pH-rate profile study.
-
Solvent Selection: If the experimental design allows, consider using aprotic organic solvents for storage and sample preparation to minimize water content. If aqueous solutions are necessary, use freshly prepared buffers and minimize storage time.
-
Temperature Management: Hydrolysis is temperature-dependent.[7] Store aqueous samples at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles, which can also impact stability.[8]
-
Analytical Confirmation: To confirm hydrolysis, you can intentionally degrade a small sample by treating it with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heating gently.[6] The resulting chromatogram should show an enhanced peak corresponding to the suspected degradant, which can be further characterized by LC-MS.
Question: My compound appears to be degrading even when stored as a solid, and I'm noticing a slight discoloration. What could be happening?
Answer: Solid-state degradation can be more complex, but for an amine hydrochloride salt, two likely culprits are oxidation and interaction with atmospheric moisture .
-
Oxidative Degradation: The tertiary amine center, although protonated, can still be susceptible to oxidation, especially in the presence of trace metal ions, light, or reactive oxygen species.[9][10] This can lead to the formation of N-oxides or other oxidative degradants.[9] Heterocyclic ethers can also undergo oxidation.[11] The discoloration (e.g., yellowing or browning) is often an indicator of oxidative degradation.
-
Hygroscopicity and Hydrolysis: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air. This absorbed water can then lead to localized hydrolysis of the ester group, even in the solid state.
Troubleshooting Steps:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[10]
-
Desiccation: Store the material in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to protect it from atmospheric moisture.
-
Light Protection: Store the compound in amber vials or otherwise protected from light to prevent photodegradation.[7][12]
-
Excipient Compatibility: If the compound is part of a formulation, consider potential interactions with excipients. Some excipients can contain reactive impurities like peroxides that can initiate oxidation.[10]
Question: I'm conducting forced degradation studies, and under oxidative conditions (e.g., H₂O₂), I see multiple degradation peaks. What are the expected pathways?
Answer: Oxidative stress on this compound can trigger several degradation pathways, leading to a complex mixture of products.
-
N-Oxidation: The amino group can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for amines.[9]
-
Oxidation of the Pyran Ring: The ether linkage in the tetrahydropyran ring can be a site for oxidation. This can lead to ring-opening products.[11] The carbon atoms adjacent to the ring oxygen are particularly susceptible to radical abstraction.[11]
-
Oxidative Deamination: In more aggressive oxidative conditions, cleavage of the C-N bond can occur.[9]
-
Secondary Degradation: The initial degradation products can themselves be unstable and undergo further degradation.
Troubleshooting & Analysis Strategy:
-
LC-MS/MS Analysis: This is the most powerful tool for identifying unknown degradation products. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the various degradants.
-
Control of Stress Conditions: The extent of degradation should be controlled to typically 5-20%.[6] Over-stressing can lead to secondary degradants that are not relevant to shelf-life stability.[13] Start with milder conditions (e.g., lower concentration of H₂O₂, lower temperature) and gradually increase the stress to achieve the target degradation level.
-
Mechanistic Understanding: The pattern of degradants can provide insight into the mechanism. For example, the presence of an N-oxide points to direct oxidation at the nitrogen, while the appearance of smaller, fragmented molecules might suggest ring cleavage.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathways are hydrolysis of the ethyl ester and oxidation of the amine and tetrahydropyran ring. To a lesser extent, photodegradation and thermal degradation can also occur, often through similar hydrolytic and oxidative mechanisms but accelerated by light or heat energy.
Q2: What is the purpose of the hydrochloride salt, and how does it affect stability?
The hydrochloride salt is formed by reacting the basic amino group with hydrochloric acid. This is often done to improve the compound's solubility in water and enhance its crystallinity and handling properties. The salt formation protects the amine from certain reactions, but it also creates a slightly acidic environment in aqueous solutions, which can catalyze ester hydrolysis.
Q3: How should I properly store this compound to ensure long-term stability?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature (e.g., -20°C or 2-8°C), and under a dry, inert atmosphere.
Q4: What analytical techniques are best suited for studying the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reverse-phase column with UV detection, is the primary tool for separating the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of the degradation products formed during stability and forced degradation studies.
Q5: What are "forced degradation studies" and why are they necessary?
Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate its decomposition.[8][14] These studies are crucial for several reasons:
-
They help to identify potential degradation products that might form over a product's shelf life.[13]
-
They elucidate the degradation pathways of the molecule.[13]
-
They are essential for developing and validating a "stability-indicating" analytical method that can separate and quantify the active ingredient from all its potential degradants.[14]
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. After cooling, neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Expose the solid compound to 105°C in a calibrated oven for 48 hours. Dissolve a portion of the stressed solid in the mobile phase for analysis.
-
Photodegradation: Expose the solid compound and a solution (in quartz cuvettes) to a photostability chamber with a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Analyze the samples at appropriate time points.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.
-
Use LC-MS to identify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a starting point for developing a stability-indicating method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Part 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary degradation routes for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate.
Caption: Primary degradation pathways of the target molecule.
Diagram 2: Forced Degradation Workflow
This diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
References
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- Oxidative Degradation. (2012). Royal Society of Chemistry.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Journal of Pharmaceutical Research International.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (2017). Journal of pharmaceutical sciences.
- Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). MDPI.
- Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. (1993). Journal of Photochemistry and Photobiology A: Chemistry.
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC - NIH.
- Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. (2025). ResearchGate.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Pharmaceutical Analysis.
- Stability Studies in Pharmaceuticals. (2025). Netpharmalab.
- Amine column degradation. (2009). Chromatography Forum.
- STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (n.d.). EPRA JOURNALS.
- Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate. (n.d.). Sigma-Aldrich.
- Photodegradation Study of a [2H]-Naphtho [1,2-b] Pyran Derivative in Solution and in Polymer Matrix. (n.d.). Scilit.
- Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation. (2025). Benchchem.
- (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). ResearchGate.
- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). Chemistry – An Asian Journal.
- Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. (n.d.). Semantic Scholar.
- The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL.
- Comparative photodegradation study between spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives in solution. (1993). ResearchGate.
- (PDF) STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. (2019). ResearchGate.
- Recent breakthroughs in the stability testing of pharmaceutical compounds. (n.d.). ResearchGate.
- Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre.
- Stability challenges in drug discovery. (n.d.). PubMed.
- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008). Google Patents.
- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). Beilstein Journal of Organic Chemistry.
- Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation?. (n.d.). American Fuel & Petrochemical Manufacturers.
- Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). Molecules.
- Analytical Techniques for Studying Pyrantel Degradation Products: Application Notes and Protocols. (2025). Benchchem.
- (PDF) Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. (2015). ResearchGate.
- Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate. (n.d.). Sigma-Aldrich.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. japsonline.com [japsonline.com]
- 3. longdom.org [longdom.org]
- 4. eprajournals.com [eprajournals.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions Involving Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of optimizing reaction conditions for this versatile building block.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What are the key structural features of this compound that I should consider in reaction planning?
A1: This molecule possesses several key features that influence its reactivity:
-
Secondary Amine: The amino group is secondary, which can present steric hindrance compared to a primary amine.
-
Hydrochloride Salt: The amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. It must be neutralized with a base in situ to participate in reactions.
-
Ester Functionality: The ethyl ester is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Tetrahydropyran Ring: The bulky, non-planar ring contributes to the steric environment around the amine.
Q2: How do I handle the hydrochloride salt in my reaction? Do I need to perform a separate free-basing step?
A2: A separate free-basing workup is generally not necessary and can be cumbersome. The most common and efficient method is to add a suitable base directly to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine in situ. The choice of base is critical and depends on the specific reaction. Typically, a non-nucleophilic organic base is preferred.
Q3: What are the general solubility characteristics of this compound?
A3: As a hydrochloride salt, it exhibits moderate to good solubility in polar protic solvents like water and alcohols (methanol, ethanol). Its solubility in common aprotic organic solvents used for synthesis (like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN)) is generally lower. Complete dissolution in these solvents often requires the addition of a base to form the more soluble free amine. Some amine hydrochloride salts are soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1]
II. Troubleshooting Guide: Amide Bond Formation
Amide coupling is a frequent application for this amine. Success hinges on effective activation of the carboxylic acid and complete neutralization of the amine hydrochloride.
Q: My amide coupling reaction is sluggish or failing. What are the likely causes and how can I troubleshoot this?
A: Low conversion in amide coupling reactions with this substrate can often be traced back to several key factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for amide coupling reactions.
Detailed Troubleshooting Steps:
-
Inadequate Neutralization:
-
Causality: The amine hydrochloride requires at least one equivalent of base for neutralization. However, the coupling reagents themselves can be acidic or be consumed by the base. Therefore, an excess of base is often required.
-
Solution: Use at least 2.0-2.5 equivalents of a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is often preferred due to its greater steric bulk, which minimizes side reactions.
-
-
Inefficient Carboxylic Acid Activation:
-
Causality: The choice of coupling reagent is critical, especially when dealing with a sterically hindered secondary amine.[2]
-
Solution: For challenging couplings, stronger activating agents are recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective and generally provides good results.
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): Often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency.[3]
-
-
Experimental Protocol (HATU-mediated coupling):
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1 eq).
-
Add HATU (1.2 eq) to the mixture.
-
Cool the reaction to 0 °C and slowly add DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
-
Solubility Issues:
-
Causality: If the amine salt or the free amine is not fully soluble in the chosen solvent, the reaction will be slow or incomplete.
-
Solution:
-
DCM: A common choice, but the hydrochloride salt has limited solubility. Ensure the base is added and the mixture stirred until a homogenous solution is observed before adding the coupling agent.
-
DMF: A more polar aprotic solvent that is generally better at dissolving the amine salt and the resulting free base. This is often the solvent of choice for difficult couplings.
-
ACN (Acetonitrile): Can also be an effective solvent.[3]
-
-
| Solvent | Polarity | Dielectric Constant | General Use Case |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Good for many standard couplings, easy to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent for poorly soluble substrates. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good alternative to DCM or DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Can be used, but generally less effective than DCM or DMF. |
III. Troubleshooting Guide: Reductive Amination
Reductive amination with a ketone or aldehyde is another key transformation. The primary challenges involve ensuring complete imine formation before reduction and avoiding side reactions.
Q: I am observing incomplete conversion and/or the formation of a di-alkylated side product in my reductive amination. What should I do?
A: These are common issues in reductive aminations. The following guide will help you optimize your reaction conditions.
Caption: Troubleshooting workflow for reductive amination.
Detailed Troubleshooting Steps:
-
Incomplete Imine Formation:
-
Causality: The equilibrium between the amine/carbonyl and the imine may not favor the imine, or the reaction may be slow. Water produced during imine formation can also inhibit the reaction.
-
Solution:
-
Catalytic Acid: Add a small amount of acetic acid (AcOH) to catalyze imine formation.[4]
-
Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water and drive the equilibrium towards the imine.
-
Pre-formation: Stir the amine, carbonyl compound, and any catalyst in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. Monitor imine formation by TLC or ¹H NMR.[4]
-
-
-
Incorrect Choice of Reducing Agent:
-
Causality: A strong reducing agent like Sodium Borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine.
-
Solution:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations. It is mild enough that it will not readily reduce aldehydes and ketones but will efficiently reduce the iminium ion formed in situ.
-
Stepwise Procedure with NaBH₄: If NaBH₄ is the only available reducing agent, it is crucial to first form the imine completely (as confirmed by an analytical method) and then add the NaBH₄.[4]
-
-
-
Solvent Considerations:
-
DCE (1,2-Dichloroethane) and THF: These are common solvents for reductive aminations with NaBH(OAc)₃.
-
Methanol (MeOH): Can be used, especially with NaBH₄, but it's important to ensure the imine has formed first as NaBH₄ can react with the solvent.[5]
-
Experimental Protocol (One-pot reductive amination with NaBH(OAc)₃):
-
To a flask containing this compound (1.0 eq) and the aldehyde or ketone (1.1 eq), add anhydrous DCE.
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent like DCM or Ethyl Acetate.
IV. General Laboratory Practices
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of these reactions. A simple co-spot of your starting material and the reaction mixture will clearly show the consumption of the amine. For more detailed analysis, LC-MS and NMR spectroscopy can provide quantitative information on reaction conversion and byproduct formation.[6][7]
-
Purification: The basicity of the newly formed amine product can be exploited for purification. Acid-base extraction is often effective for removing non-basic impurities. For challenging separations, column chromatography on silica gel is the standard method. A mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine in ethyl acetate/hexanes) can prevent the product from tailing on the acidic silica gel.
-
Temperature Control: As with many organic compounds, stability can be a concern at elevated temperatures. While gentle heating can sometimes accelerate sluggish reactions, it can also promote side reactions like ester hydrolysis. It is advisable to run reactions at room temperature initially and only apply heat if necessary, while carefully monitoring for decomposition. Some hydrochloride salts of drugs have shown instability over time, even at room temperature.[8]
By understanding the key chemical properties of this compound and applying these systematic troubleshooting strategies, researchers can significantly improve the success rate and efficiency of their synthetic endeavors.
V. References
-
Choi, Y. H., van Spronsen, J., Dai, Y., Verberne, M., Hollmann, F., Arends, I. W. C. E., Witkamp, G.-J., & Verpoorte, R. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 435. [Link]
-
Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1939. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Shishtawy, R. M., Asiri, A. M., & El-Emam, A. A. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(1), 1-15. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2734401, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved January 20, 2026 from [Link].
-
Reddit discussion on "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". (2025). r/chemistry. [Link]
-
Google Patents (n.d.). Method for purifying dabigatran etexilate mesylate intermediate. Retrieved January 20, 2026, from
-
Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]
-
Kaur, H., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 133-140. [Link]
-
Wüsten, B., Stricker, S., & Pfenninger, A. (2013). Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. EMA - Emergency Medicine Australasia, 25(4), 350-357. [Link]
-
Vankawala, P. J., & Trivedi, A. R. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(1), 38-41. [Link]
-
Norwood, D. L., & Borer, M. W. (2011). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 3(7), 1569-1575. [Link]
-
Zhang, M., & Li, W. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(4), 415-418. [Link]
-
Dunås, F., & Wågberg, F. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Urbańczyk, M., & Kazimierczuk, K. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Molecules, 30(14), 3169. [Link]
-
Reddit discussion on "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". (2025). r/OrganicChemistry. [Link]
-
Reddit discussion on "What's wrong with my reductive amination? I barely got any product.". (2025). r/OrganicChemistry. [Link]
-
Reddit discussion on "I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?". (2025). r/OrganicChemistry. [Link]
Sources
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN106397403A - Method for purifying dabigatran etexilate mesylate intermediate - Google Patents [patents.google.com]
Technical Support Center: Isolating Pure Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Welcome to the technical support center for the workup and isolation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this valuable building block.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its conformationally rigid tetrahydropyran (THP) scaffold.[1] The presence of both a primary amine and an ethyl ester on a quaternary center presents unique challenges during its isolation. This guide provides a logical, step-by-step approach to navigate the workup procedure, ensuring high purity and yield. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it easier to handle in subsequent synthetic steps.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the isolation of this compound, presented in a question-and-answer format.
Question 1: After quenching my reaction and performing an initial extraction, my product seems to be stuck in the aqueous layer. What's happening?
Answer: This is a common issue when working with amino esters. The primary amine group is basic and will be protonated under acidic conditions, forming a water-soluble ammonium salt.
-
Causality: If your reaction quench or initial workup involves acidic conditions (e.g., washing with dilute HCl to remove basic starting materials), your desired product will also become protonated and partition into the aqueous phase.
-
Solution:
-
Basification: Carefully adjust the pH of the aqueous layer to between 8 and 9 using a suitable base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid using strong bases like NaOH if possible, as a high pH can promote ester hydrolysis.[2]
-
Extraction: Once the free amine is liberated, promptly extract it into an organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. Repeat the extraction 2-3 times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine of your product.
-
Question 2: My final product is a sticky oil or a gummy solid instead of a crystalline powder. How can I improve its physical form?
Answer: A non-crystalline product often indicates the presence of residual solvent, water, or impurities that inhibit crystallization.
-
Causality:
-
Residual Water: Amine hydrochloride salts can be hygroscopic. Inadequate drying of the free amine before salt formation or exposure to atmospheric moisture can lead to an oily product.
-
Solvent Contamination: If the solvent used for precipitation is not completely removed, it can result in a sticky solid.
-
Impurities: The presence of unreacted starting materials or side products can disrupt the crystal lattice formation.
-
-
Solutions:
-
Azeotropic Drying: To remove residual water, dissolve the gummy solid in a suitable solvent and re-concentrate. A useful technique is to dissolve the salt in ethyl acetate and concentrate it under vacuum; this is an effective method for drying hydrochloride salts.[3] Acetonitrile can also be used for this purpose.[3]
-
Trituration: If the product is an oil, attempt to induce solidification by adding a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether, and scratching the side of the flask with a glass rod.
-
Recrystallization: This is the most effective method for both purification and obtaining a crystalline solid.
-
Question 3: I'm seeing an unexpected peak in my NMR spectrum that suggests my ester has been hydrolyzed. How can I prevent this?
Answer: Ester hydrolysis is a significant risk, particularly under strongly acidic or basic conditions, converting your desired ethyl ester into the corresponding carboxylic acid.[4]
-
Causality:
-
High pH during Extraction: Prolonged exposure to basic conditions (pH > 9) during the extraction of the free amine can lead to saponification of the ester.
-
Acidic Hydrolysis: While less common for ethyl esters under typical workup conditions, prolonged heating in the presence of strong aqueous acid can also cause hydrolysis.
-
-
Preventative Measures & Solutions:
-
Controlled Basification: When neutralizing the hydrochloride salt to extract the free amine, maintain the pH between 7 and 8.[2] This is often sufficient to deprotonate the ammonium salt without significantly promoting ester hydrolysis.
-
Temperature Control: Perform extractions at room temperature or below. Avoid heating the reaction mixture during the workup phase.
-
Prompt Extraction: Do not let the reaction mixture sit for extended periods under basic conditions. Proceed with the extraction immediately after basification.
-
Question 4: My final product is contaminated with inorganic salts (e.g., NaCl). How can I remove them?
Answer: Inorganic salts can precipitate along with your product, especially if aqueous HCl was used in the salt formation step or if brines were used during the workup.
-
Causality: Inorganic salts are generally insoluble in organic solvents and can co-precipitate with your desired hydrochloride salt.
-
Solution:
-
Recuperate the Free Base: Dissolve the impure hydrochloride salt in a minimal amount of water and basify to a pH of 8-9 with a suitable base.
-
Extract: Extract the liberated free amine into an organic solvent like DCM or EtOAc. The inorganic salts will remain in the aqueous layer.
-
Wash and Dry: Wash the organic layer with brine to remove any remaining water-soluble impurities, then dry over Na₂SO₄.
-
Re-form the Salt: Filter the dried organic solution and re-precipitate the hydrochloride salt by adding a solution of HCl in an anhydrous organic solvent (e.g., HCl in dioxane or diethyl ether).[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for forming the final hydrochloride salt?
A1: The preferred method is to dissolve the purified free amine in an anhydrous solvent (like diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.[5] Alternatively, bubbling dry HCl gas through the solution is also effective.[3] Using aqueous HCl is generally discouraged as it can introduce water and inorganic salts into the final product.[6]
Q2: What are some good solvent systems for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For a polar salt like this, consider the following systems:
-
Single Solvents: Ethanol, isopropanol, or methanol.
-
Solvent/Anti-solvent Systems:
-
Ethanol/diethyl ether
-
Isopropanol/ethyl acetate
-
Methanol/dichloromethane
-
A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7] Therefore, alcohols are a good starting point.
Q3: What are the expected impurities in this synthesis?
A3: Besides residual starting materials, potential impurities include:
-
Hydrolyzed Product: 4-Amino-tetrahydro-2H-pyran-4-carboxylic acid hydrochloride.
-
Dipeptide Formation: If the reaction conditions are not well-controlled, the amino group of one molecule could react with the ester of another.
-
Byproducts from Ring Synthesis: Depending on the synthetic route to the tetrahydropyran ring, related structural isomers or incompletely cyclized products could be present.
Q4: How should I properly dry the final product?
A4: After filtration, wash the crystalline solid with a cold, non-polar solvent (like diethyl ether) to remove any residual mother liquor. Dry the product under high vacuum, preferably in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent and moisture.
Part 3: Experimental Protocols & Visualizations
Standard Workup and Isolation Protocol
This protocol assumes the reaction has been completed and quenched with water.
-
Basification and Extraction of the Free Amine:
-
Transfer the reaction mixture to a separatory funnel.
-
Adjust the pH of the aqueous layer to 8-9 with a saturated aqueous solution of NaHCO₃. Check the pH with litmus paper or a pH meter.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free amine, likely as an oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation of the Pure Salt:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under high vacuum to a constant weight.
-
Visual Workflow of the Isolation Process
Caption: General workflow for the isolation of the hydrochloride salt.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common isolation issues.
References
-
Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
-
MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]
- Google Patents. (1987). Recovery of amines from by-product chloride salts.
-
Chemistry Stack Exchange. (2023). Drying salts with HCl solution. Available at: [Link]
-
ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Available at: [Link]
-
PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Available at: [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
-
CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. Available at: [Link]
- Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
ABL Technology. (n.d.). This compound. Available at: [Link]
-
F. A. S. T. Laboratories. (n.d.). Crystallization Solvents. Available at: [Link]
-
PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? Available at: [Link]
-
National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
-
ResearchGate. (2012). Typical examples of impurities observed in synthesized peptides. Available at: [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]
-
ResearchGate. (n.d.). Impurity profile of amino acids? Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-Thiazolecarboxylate. Available at: [Link]
Sources
- 1. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]
- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characterization of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. We will move beyond a simple recitation of spectral data, focusing instead on the causal relationships between the molecule's three-dimensional structure and its spectroscopic output. This document is intended for researchers and drug development professionals who require a robust framework for structural elucidation and purity assessment of complex small molecules.
Introduction: The Analytical Imperative
This compound is a non-proteinogenic cyclic amino acid ester. Its tetrahydropyran (THP) core is a prevalent scaffold in natural products and pharmaceuticals, prized for its favorable metabolic stability and ability to modulate physicochemical properties. The presence of a quaternary stereocenter at the C4 position, along with the amine and ester functionalities, makes unambiguous structural confirmation essential.
While techniques like mass spectrometry confirm molecular weight, they provide limited information about connectivity and stereochemistry. NMR spectroscopy, by probing the magnetic environments of individual ¹H and ¹³C nuclei, offers an unparalleled, non-destructive view of the complete molecular architecture. This guide will detail the interpretation of 1D (¹H, ¹³C) and 2D NMR data, compare NMR to alternative analytical methodologies, and provide validated experimental protocols.
Molecular Structure and Spectroscopic Expectations
A logical analysis begins with a clear understanding of the target structure and the anticipated spectral features. The hydrochloride salt form dictates that the primary amine exists as a protonated ammonium group (-NH₃⁺), which significantly influences the electronic environment of neighboring nuclei.
Based on this structure, we can predict the following NMR signatures:
-
¹H NMR: Five distinct proton environments are expected: the ethyl group's CH₂ and CH₃, two sets of diastereotopic methylene protons on the pyran ring (H2/H6 and H3/H5), and the ammonium (-NH₃⁺) protons. The chair conformation of the THP ring will lead to axial and equatorial protons with different chemical shifts and coupling constants.
-
¹³C NMR: Six unique carbon signals are anticipated: the ester carbonyl, the quaternary C4, two pyran ring methylene carbons (C2/C6 and C3/C5), and the two carbons of the ethyl group.
Experimental Protocol: Acquiring High-Fidelity Data
The quality of interpretation is directly dependent on the quality of the acquired data. The following protocol is a self-validating system for ensuring accurate and reproducible results.
Objective: To acquire high-resolution 1D (¹H, ¹³C{¹H}) and 2D (HSQC) NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add ~0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to dissolve hydrochloride salts and its high boiling point are advantageous. The residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C is well-defined.[1] D₂O is an alternative, but the labile -NH₃⁺ protons will exchange with deuterium and become invisible in the ¹H spectrum.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard proton spectrum using a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. A spectral width of 12-16 ppm is sufficient.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.[2]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for validation. It generates a 2D map correlating each proton signal with the carbon to which it is directly attached, providing unambiguous C-H connectivity.[3]
-
Spectral Interpretation: From Data to Structure
¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the chemical environment, integration (proton count), and coupling (neighboring protons).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | broad singlet | 3H | -NH₃⁺ | The positive charge on nitrogen and hydrogen bonding with the solvent cause significant deshielding. The broadness is due to quadrupolar broadening and chemical exchange. |
| ~4.21 | quartet (q) | 2H | CH₂ CH₃ (C8) | Adjacent to the electron-withdrawing ester oxygen. Split into a quartet by the three neighboring C9 protons (n+1 rule).[4] |
| ~3.85 | multiplet | 2H | H-2/H-6 (axial) | Protons adjacent to the ring oxygen (O1) are deshielded. The axial position typically results in more complex splitting patterns. |
| ~3.60 | multiplet | 2H | H-2/H-6 (equatorial) | Also adjacent to the ring oxygen but in a different spatial orientation, resulting in a distinct chemical shift. |
| ~2.25 | multiplet | 2H | H-3/H-5 (axial) | Methylene protons beta to the ring oxygen, appearing at a more upfield position. |
| ~1.90 | multiplet | 2H | H-3/H-5 (equatorial) | Diastereotopic to the axial H-3/H-5 protons. |
| ~1.25 | triplet (t) | 3H | CH₂CH₃ (C9) | Shielded aliphatic protons, split into a triplet by the two neighboring C8 protons. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.5 | C =O (C7) | The ester carbonyl carbon, characteristically found in this downfield region.[5] |
| ~68.1 | C -2 / C -6 | Carbons adjacent to the highly electronegative ring oxygen are significantly deshielded relative to other aliphatic carbons. |
| ~62.3 | OC H₂CH₃ (C8) | The ethyl methylene carbon, deshielded by the adjacent oxygen atom. |
| ~57.9 | C -4 | The quaternary carbon. Its chemical shift is influenced by the attached nitrogen and carboxyl groups. Quaternary carbons often show weaker signals.[5] |
| ~33.4 | C -3 / C -5 | Aliphatic methylene carbons of the pyran ring, appearing in the expected alkane region. |
| ~14.1 | OCH₂C H₃ (C9) | The terminal methyl carbon of the ethyl group, typically found in the most upfield region of the spectrum. |
Structural Validation with 2D NMR
While 1D spectra provide strong evidence, 2D NMR experiments offer definitive proof of assignments. The HSQC experiment is paramount for this molecule.
An HSQC spectrum would show cross-peaks confirming the following connections:
-
The ¹H signal at ~4.21 ppm correlates with the ¹³C signal at ~62.3 ppm (C8).
-
The ¹H signal at ~1.25 ppm correlates with the ¹³C signal at ~14.1 ppm (C9).
-
The complex ¹H multiplets between 3.60-3.85 ppm correlate with the ¹³C signal at ~68.1 ppm (C2/C6).
-
The ¹H multiplets between 1.90-2.25 ppm correlate with the ¹³C signal at ~33.4 ppm (C3/C5).
This experiment directly links the proton and carbon skeletons, leaving no ambiguity in the assignment of the CH, CH₂, and CH₃ groups.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information, particularly in a drug development setting.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Complete molecular structure (connectivity, stereochemistry), purity | Unambiguous structural data, non-destructive, quantitative | Lower sensitivity, higher equipment cost, complex data interpretation |
| LC-MS | Chromatographic separation followed by mass analysis | Molecular weight, purity, fragmentation patterns | High sensitivity (sub-ng), high throughput, compatible with complex mixtures | No detailed structural connectivity, isomeric compounds can be indistinguishable[6] |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric purity (ee%) | Essential for resolving enantiomers, highly accurate for ee% determination | Provides no structural information beyond chiral identity, method development can be extensive[7] |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (C=O, N-H, C-O) | Fast, inexpensive, good for quick functional group identification | Provides a molecular "fingerprint" but not detailed connectivity |
For this compound, a comprehensive characterization package would involve NMR for primary structure confirmation, LC-MS for purity analysis and reaction monitoring, and Chiral HPLC to ensure enantiomeric purity if the synthesis is asymmetric.
Conclusion
The comprehensive NMR analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, and 2D spectroscopic data. The chemical shifts and coupling patterns are direct consequences of the molecule's electronic and conformational properties, from the deshielding effect of the ring oxygen to the complex splitting arising from the diastereotopic protons in the THP ring. By following a rigorous experimental protocol and leveraging the power of 2D correlation spectroscopy, researchers can achieve an unambiguous and self-validated structural assignment. This level of analytical certainty is not merely academic; it is a foundational requirement for advancing small molecule candidates in the high-stakes environment of drug discovery and development.
References
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-
Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available: [Link]
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-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available: [Link]
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Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. Available: [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available: [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available: [Link]
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-
MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Available: [Link]
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Memarian, H. R., et al. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Australian Journal of Chemistry.
-
ResearchGate. (2020). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Available: [Link]
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ResearchGate. (n.d.). NMR studies of 2D and pseudo-2D systems. Available: [Link]
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Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Available: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of pharmaceutical intermediates are paramount. Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, a key building block in medicinal chemistry, presents unique analytical challenges due to its polar nature. This guide provides an in-depth comparison of mass spectrometry-based methodologies for its analysis, offering field-proven insights and detailed experimental protocols to ensure data integrity and analytical success.
Understanding the Analyte: Physicochemical Properties and Analytical Implications
This compound is a polar, non-volatile molecule. Its structure, featuring a primary amine, an ester, and a tetrahydropyran ring, dictates its behavior in a mass spectrometer. The presence of the basic amine group makes it readily amenable to positive ion mode electrospray ionization (ESI). However, its polarity can be a challenge for traditional reversed-phase liquid chromatography.
Ionization Techniques: A Comparative Analysis for Polar Analytes
The choice of ionization source is critical for achieving optimal sensitivity and generating meaningful data. For polar molecules like Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.[1][2]
| Ionization Technique | Principle | Advantages for the Target Analyte | Disadvantages for the Target Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique that uses a high voltage to create an aerosol, leading to the formation of gas-phase ions from a liquid solution.[1] | Excellent for polar and ionizable compounds.[3] The primary amine on the analyte is readily protonated, leading to a strong [M+H]⁺ signal. | Can be susceptible to ion suppression from matrix components.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions.[4] | Generally less susceptible to matrix effects than ESI.[4] Tolerant of higher flow rates. | Requires the analyte to be thermally stable due to the heated nebulizer.[4] May be less efficient for highly polar, non-volatile compounds compared to ESI. |
Expert Recommendation: For routine analysis and high sensitivity, Electrospray Ionization (ESI) in positive ion mode is the preferred method for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate due to its ability to efficiently ionize the polar, basic amine group.[3] APCI can be a valuable alternative if matrix effects are a significant issue and the compound demonstrates sufficient thermal stability.[4]
Mass Analyzers: Quadrupole vs. High-Resolution Mass Spectrometry
The choice of mass analyzer will depend on the analytical goal, whether it is quantitative analysis or structural elucidation.
| Mass Analyzer | Principle | Advantages | Disadvantages |
| Quadrupole | Uses oscillating electrical fields to filter ions based on their mass-to-charge ratio. Triple quadrupoles (QqQ) are the gold standard for quantitative analysis using Selected Reaction Monitoring (SRM). | Excellent for quantitative analysis due to high sensitivity and selectivity in SRM mode. Robust and relatively low cost. | Low resolution, not suitable for accurate mass measurements or elemental composition determination. |
| Time-of-Flight (TOF) / Orbitrap | High-resolution mass analyzers that measure the mass-to-charge ratio based on the time it takes for an ion to travel a certain distance (TOF) or its frequency of oscillation in an electric field (Orbitrap).[5] | High mass accuracy allows for the determination of elemental composition.[6] High resolution provides greater specificity in complex matrices. | Higher cost and complexity compared to quadrupoles. |
Expert Recommendation: For quantitative bioanalysis or purity assessments where high throughput and sensitivity are key, a triple quadrupole mass spectrometer is the instrument of choice. For structural elucidation of unknown impurities or degradation products, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is indispensable for obtaining accurate mass measurements and confident elemental composition determination.[5]
Fragmentation Analysis: Predicting the Tandem Mass Spectrum (MS/MS)
Predicted Fragmentation Pathways:
-
Loss of the ethyl group (-28 Da): Cleavage of the ethyl group from the ester moiety.
-
Loss of ethanol (-46 Da): A common fragmentation pathway for ethyl esters.
-
Loss of the ethoxycarbonyl group (-73 Da): Cleavage of the entire ester group.
-
Ring opening and subsequent fragmentations: The tetrahydropyran ring can undergo cleavage, leading to a variety of smaller fragments.
Caption: Predicted Fragmentation of [M+H]⁺.
Comparative Analytical Approaches and Experimental Protocols
Two primary approaches for the analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the direct analysis of this polar compound.[9] Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.[3][9][10]
Caption: LC-MS/MS Workflow.
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Perform serial dilutions to the desired working concentration range (e.g., 1-1000 ng/mL).
-
Filter the final solutions through a 0.22 µm syringe filter prior to injection.[11][12]
-
-
Liquid Chromatography (HILIC):
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimized for the specific instrument.
-
SRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ to the most abundant and specific product ions (to be determined experimentally).
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct GC-MS analysis of this compound is not feasible due to its low volatility and polar nature. Derivatization is required to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique for compounds containing amine and hydroxyl groups.[13]
Sources
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A Comparative Guide to the Structural Elucidation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, a heterocyclic amino acid derivative of significant interest in medicinal chemistry. While a definitive crystal structure is not yet publicly deposited, this document outlines a prospective workflow for its determination and presents a comparative analysis against its carbocyclic analogue, Ethyl 1-aminocyclohexanecarboxylate hydrochloride. The insights derived from such a study are crucial for drug development professionals seeking to understand structure-activity relationships (SAR) and optimize molecular properties.
Cyclic amino acids and their derivatives are foundational scaffolds in modern drug discovery, prized for the conformational rigidity they impart to molecules, which can enhance binding affinity and metabolic stability.[][2] The title compound, featuring a tetrahydropyran ring, introduces a heteroatom that can significantly influence physicochemical properties such as solubility and hydrogen bonding potential compared to its all-carbon counterparts. Unambiguously resolving its three-dimensional atomic arrangement through single-crystal X-ray diffraction is therefore a critical step in its rational application.
Part 1: A Prospective Workflow for Crystal Structure Determination
The journey from a synthesized powder to a refined crystal structure is a meticulous process requiring both strategic planning and precise execution. The following protocol represents a robust, self-validating workflow for determining the crystal structure of this compound.
Experimental Protocol: From Synthesis to Structure
1. Synthesis and Purification: The title compound is typically prepared via the esterification of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, followed by salt formation. A common and efficient method involves the reaction of the parent amino acid with ethanol in the presence of a reagent like trimethylchlorosilane, which facilitates esterification and provides the hydrochloride salt in a single step.[3] The resulting crude product must be purified to the highest possible degree, typically by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether), as impurities can severely inhibit the formation of single crystals. Purity should be confirmed by NMR, FT-IR, and elemental analysis.
2. Crystallization Strategy: Growing diffraction-quality single crystals is often the most challenging step. For hydrochloride salts of small molecules, which tend to be highly polar, careful solvent selection is paramount.
-
Technique: Slow evaporation is a reliable starting point. A saturated solution of the compound is prepared in a solvent in which it is sparingly soluble (e.g., methanol or ethanol) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.
-
Solvent Screening: A parallel screening of various solvents and solvent mixtures (e.g., acetonitrile, isopropanol, ethanol/water) is advisable to explore different crystal packing possibilities.
-
Causality: The slow rate of evaporation allows molecules to organize into a well-ordered, thermodynamically stable crystal lattice, which is essential for sharp diffraction. The presence of the hydrochloride salt often encourages strong hydrogen bonding, which can aid in the formation of a robust lattice.
3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection: Once a suitable crystal (ideally 0.1-0.4 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) by rotating the crystal through a series of angles, capturing the diffracted X-rays on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated, corrected for experimental factors, and used for structure solution and refinement.
4. Structure Solution and Refinement:
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined. Direct methods, often implemented in software like SHELXT, are typically successful for small molecules.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R1 factor, which should ideally be below 5% for a well-refined structure.
Workflow Visualization
Caption: Prospective workflow for crystal structure determination.
Part 2: Structural Analysis and Comparison
A key aspect of structural chemistry is comparison. By analyzing the hypothetical structure of our target compound against a known, closely related molecule, we can predict the structural impact of heteroatom substitution. Here, we compare this compound with its carbocyclic analogue, Ethyl 1-aminocyclohexanecarboxylate hydrochloride.
Comparative Crystallographic Data
The table below presents hypothetical, yet realistic, crystallographic data for the title compound, juxtaposed with expected data for its cyclohexane analogue. This comparison highlights the subtle yet significant changes anticipated upon replacing a methylene group (-CH₂-) with an ether oxygen.
| Parameter | Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate HCl (Hypothetical) | Ethyl 1-aminocyclohexanecarboxylate HCl (Comparator) |
| Chemical Formula | C₈H₁₆ClNO₃ | C₉H₁₈ClNO₂ |
| Formula Weight ( g/mol ) | 209.67 | 207.70 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~10.5 | ~11.0 |
| b (Å) | ~8.0 | ~8.2 |
| c (Å) | ~12.0 | ~12.5 |
| β (°) | ~95 | ~98 |
| V (ų) | ~1000 | ~1100 |
| Z | 4 | 4 |
| Key Torsion Angle (C-O-C-C) | ~60° (gauche) | N/A |
| Key H-Bonds | N-H···Cl, N-H···O(carbonyl), N-H···O(pyran) | N-H···Cl, N-H···O(carbonyl) |
Discussion of Structural Features
1. Ring Conformation: Both the tetrahydropyran and cyclohexane rings are expected to adopt a stable chair conformation to minimize steric strain. In this conformation, the substituents on the C4 (pyran) or C1 (cyclohexane) carbon can be oriented either axially (perpendicular to the ring plane) or equatorially (in the plane of the ring). The thermodynamically preferred conformation will likely place the bulkier ethyl carboxylate group in the equatorial position to reduce 1,3-diaxial interactions.
2. Hydrogen Bonding Network: The most significant structural divergence is anticipated in the hydrogen bonding network.
-
In both structures, the protonated amino group (ammonium, -NH₃⁺) will act as a primary hydrogen bond donor. It will form strong hydrogen bonds with the chloride counter-ion (N-H···Cl) and the carbonyl oxygen of the ester group (N-H···O=C), creating a robust network that defines the crystal packing.
-
Key Differentiator: The tetrahydropyran ring of the title compound contains an ether oxygen (O1). This oxygen atom is a potential hydrogen bond acceptor. It is highly probable that it will participate in the hydrogen-bonding network, for instance, by accepting a hydrogen from an ammonium group of an adjacent molecule (N-H···O(pyran)). This additional interaction is absent in the cyclohexane analogue and could lead to a more compact and intricate crystal packing arrangement.
Hypothetical Hydrogen Bonding Diagram
Caption: Key hypothetical hydrogen bonding interactions.
Part 3: Implications for Drug Development
The seemingly minor substitution of a -CH₂- group with an oxygen atom can have profound effects on a molecule's properties. The anticipated N-H···O(pyran) hydrogen bond, if confirmed, would imply a higher degree of intermolecular interaction within the crystal lattice. This could translate to:
-
Altered Solubility: The ability of the pyran oxygen to accept hydrogen bonds may improve the molecule's interaction with water, potentially leading to enhanced aqueous solubility compared to its carbocyclic counterpart—a highly desirable trait for drug candidates.
-
Different Packing Polymorphs: The additional hydrogen bonding acceptor site increases the complexity of potential packing arrangements, which may lead to a greater propensity for polymorphism. Identifying and characterizing different polymorphic forms is a critical aspect of pharmaceutical development.
-
Modified Biological Activity: The ether oxygen can act as a hydrogen bond acceptor in a receptor binding pocket, potentially leading to a different binding mode and affinity compared to the more lipophilic cyclohexane analogue.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to determining the X-ray crystal structure of this compound. By framing this as a prospective study and performing a comparative analysis with a close structural analogue, we have generated valuable hypotheses regarding its three-dimensional structure and intermolecular interactions. The key anticipated finding is the participation of the pyran ring's ether oxygen in the hydrogen bonding network, a feature absent in its carbocyclic counterpart.
The experimental confirmation of this structure would provide invaluable, high-resolution data for researchers and drug developers. It would enable a deeper understanding of its physicochemical properties and provide a solid foundation for its use in the design of next-generation therapeutics, where subtle structural modifications can be the key to unlocking enhanced efficacy and safety.
References
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MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? [Online]. Available at: [Link]
-
An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(3), 1159-1168. [Online]. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Online]. Available at: [Link]
-
PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Online]. Available at: [Link]
-
PubChem. 4-Aminotetrahydropyran. [Online]. Available at: [Link]
-
PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Online]. Available at: [Link]
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A Tale of Two Rings: A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, saturated six-membered heterocycles are foundational pillars in the design of novel therapeutics. Among these, the tetrahydropyran (THP) and piperidine rings stand out as "privileged scaffolds" due to their frequent appearance in a vast number of approved drugs and clinical candidates. Their inherent three-dimensionality and ability to present substituents in well-defined spatial orientations make them invaluable tools for optimizing drug-target interactions.
While structurally similar—differing only by the heteroatom, oxygen in THP and nitrogen in piperidine—this subtle change imparts a cascade of differences in their physicochemical properties, conformational behavior, metabolic stability, and synthetic accessibility. The choice between these two scaffolds is therefore a critical, data-driven decision in any drug discovery program.
This guide provides an in-depth, objective comparison of the tetrahydropyran and piperidine scaffolds, offering experimental data, detailed protocols, and field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their quest for the next generation of therapeutics.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between the ether linkage of tetrahydropyran and the secondary amine of piperidine dictates their contrasting properties. This is most evident in their basicity, hydrogen bonding potential, and overall polarity, which in turn influence solubility, permeability, and target engagement.
| Property | Tetrahydropyran (THP) | Piperidine | Rationale and Implication in Drug Design |
| pKa | Non-basic | ~11.2[1] | The basic nitrogen of piperidine is often protonated at physiological pH, enabling the formation of strong ionic interactions or salt bridges with acidic residues (e.g., Asp, Glu) in a target's active site. This can significantly enhance potency. THP is a neutral scaffold, which can be advantageous for avoiding off-target interactions with acidic biopolymers. |
| LogP | ~0.3 | ~0.84[1] | Piperidine is generally more lipophilic than tetrahydropyran. The choice between the two can be used to modulate a compound's overall lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. |
| Hydrogen Bonding | H-bond acceptor | H-bond donor & acceptor | The oxygen atom of THP can only accept hydrogen bonds. The nitrogen atom of piperidine can both donate and accept hydrogen bonds, offering more versatile interaction possibilities with a biological target.[2] |
| Conformational Preference | Prefers a chair conformation with an axial preference for electronegative substituents at C2 (anomeric effect). | Prefers a chair conformation with a strong preference for equatorial substituents to minimize 1,3-diaxial interactions. The N-H bond favors the equatorial position.[3][4] | The distinct conformational preferences of these rings can be exploited to fine-tune the spatial arrangement of substituents and achieve optimal binding to a target. |
| Metabolic Stability | Generally considered metabolically stable. | Can be susceptible to N-dealkylation and oxidation at the carbons alpha to the nitrogen by cytochrome P450 enzymes.[2] | Strategic substitution on the piperidine ring can mitigate these metabolic liabilities. THP can be considered as a more metabolically robust alternative in certain contexts. |
Conformational Analysis: A Deeper Dive into 3D Space
Both tetrahydropyran and piperidine adopt a low-energy chair conformation to minimize torsional strain. However, the nature of the heteroatom introduces subtle yet significant differences in their conformational preferences, which can be leveraged in drug design.
In monosubstituted tetrahydropyrans, the anomeric effect can favor an axial orientation for electronegative substituents at the C2 position, despite the steric bulk. This is due to a stabilizing hyperconjugation interaction between the axial C-X antibonding orbital and the lone pair of the ring oxygen.[5]
Conversely, substituted piperidines generally exhibit a strong preference for equatorial substituents to avoid unfavorable 1,3-diaxial interactions.[4] The conformational free energy, or A-value, quantifies this preference. For example, a methyl group on a cyclohexane ring has an A-value of approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. Similar trends are observed for piperidines.
Other notable methods for the synthesis of tetrahydropyrans include intramolecular Williamson ether synthesis, oxy-Michael additions, and various cycloaddition reactions. [6]
Synthesis of Piperidines
The catalytic hydrogenation of pyridine precursors is the most direct and atom-economical route to the piperidine scaffold. [7]This method is widely employed in both academic and industrial settings.
A variety of other methods have been developed for the synthesis of functionalized piperidines, including reductive amination of glutaraldehyde derivatives, aza-Diels-Alder reactions, and various multicomponent reactions. [8][9]
Case Study: Kinase Inhibitors
The choice between a tetrahydropyran and a piperidine scaffold can have a profound impact on the biological activity of a drug candidate. In the development of kinase inhibitors, for example, the basic nitrogen of a piperidine ring can be strategically employed to form a key salt bridge with a conserved acidic residue in the hinge region of the kinase domain, leading to a significant enhancement in potency. [10] Conversely, replacing a piperidine with a tetrahydropyran can be a valuable strategy to mitigate off-target effects, improve metabolic stability, or modulate physicochemical properties to achieve a more favorable pharmacokinetic profile. [6]
Experimental Protocols
To provide a practical context for the comparison of these two scaffolds, we present detailed, step-by-step methodologies for assessing key drug-like properties.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for assessing a compound's passive permeability across an artificial membrane, which is a key determinant of oral absorption.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer saline (PBS), pH 7.4
-
PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
Phosphatidylcholine in dodecane solution
-
UV-Vis plate reader
Procedure:
-
Preparation of Donor Plate: Add the test compound to the donor plate wells containing PBS to a final concentration of 100 µM.
-
Coating of Acceptor Plate: Coat the filter membrane of the acceptor plate with the phosphatidylcholine in dodecane solution.
-
Assembly of PAMPA Sandwich: Place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Data Analysis: Calculate the permeability coefficient (Pe) for the compound.
Conclusion
The tetrahydropyran and piperidine scaffolds are both powerful and versatile building blocks in the medicinal chemist's arsenal. The choice between them is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific goals of a drug discovery program.
Piperidine, with its basic nitrogen, offers opportunities for strong target interactions and modulation of solubility through salt formation. However, this basicity can also introduce liabilities such as off-target effects and metabolic instability. Tetrahydropyran, as a neutral and more metabolically robust alternative, can be an excellent choice when these liabilities need to be mitigated.
A thorough understanding of the distinct physicochemical properties, conformational preferences, and synthetic accessibility of these two scaffolds is paramount for the rational design of effective and safe therapeutics. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions, ultimately accelerating the journey from a promising lead compound to a life-changing medicine.
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The Piperidine to Tetrahydropyran Bioisosteric Swap: A Comparative Guide for Drug Designers
In the landscape of modern drug discovery, the pursuit of optimized pharmacological and pharmacokinetic profiles is a relentless endeavor. Medicinal chemists continuously seek strategic molecular modifications to enhance efficacy, improve safety, and ensure a compound's successful journey through the body. One such powerful tool in our arsenal is bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties, leading to comparable biological activity.[1] This guide provides an in-depth technical comparison of a classical bioisosteric pair that has gained significant traction: the replacement of the ubiquitous piperidine ring with its oxygen-containing counterpart, the tetrahydropyran (THP) moiety.
This guide is intended for researchers, scientists, and drug development professionals. We will dissect the nuanced differences between these two saturated heterocycles, moving beyond mere structural analogy to provide a comprehensive analysis of their comparative physicochemical properties, synthesis, and their profound impact on Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as target engagement. Every claim is substantiated with supporting data and detailed experimental protocols, empowering you to make informed decisions in your drug design campaigns.
The Rationale: Why Consider a Piperidine to Tetrahydropyran Switch?
Piperidine is one of the most prevalent heterocyclic scaffolds in approved drugs, prized for its ability to confer aqueous solubility at physiological pH and to serve as a versatile synthetic handle.[2][3] However, its basic nitrogen is often a double-edged sword. While it can form crucial salt-bridge interactions in a target's active site, it is also frequently a liability, contributing to:
-
Metabolic Instability: The piperidine nitrogen and adjacent carbons are susceptible to oxidative metabolism by cytochrome P450 enzymes (CYPs), leading to N-dealkylation, C-H oxidation, and the formation of potentially reactive metabolites.
-
hERG Liability: The basic nitrogen of piperidine is a common pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel can lead to QT prolongation and a potentially fatal cardiac arrhythmia, Torsades de Pointes.
-
Off-Target Effects: The basicity of piperidine can lead to interactions with other biological targets, contributing to undesirable side effects.
The tetrahydropyran ring emerges as an attractive non-basic, more polar, and less lipophilic bioisostere of piperidine.[4] The replacement of the nitrogen atom with an oxygen atom fundamentally alters the electronic and steric properties of the ring, offering a strategic avenue to mitigate the aforementioned liabilities while maintaining or even enhancing the desired pharmacological activity.
Caption: Bioisosteric replacement of piperidine with tetrahydropyran.
A Head-to-Head Comparison of Physicochemical Properties
| Property | Piperidine | Tetrahydropyran | Rationale for the Difference |
| Molecular Weight ( g/mol ) | 85.15 | 86.13 | Near-identical mass, a hallmark of a good bioisosteric pair. |
| pKa | ~11.12 | Not ionizable | The nitrogen atom in piperidine is basic and readily protonated at physiological pH, whereas the oxygen in THP is not. |
| logP | 0.84 | 0.49 (calculated) | The replacement of a secondary amine with an ether oxygen reduces lipophilicity. |
| Polar Surface Area (PSA) (Ų) | 12.03 | 9.23 | The ether oxygen of THP is a hydrogen bond acceptor, contributing to its polarity. |
| Hydrogen Bond Acceptors | 1 | 1 | Both rings contain a single hydrogen bond acceptor. |
| Hydrogen Bond Donors | 1 | 0 | The N-H of an unsubstituted piperidine is a hydrogen bond donor, a feature absent in THP. |
Key Insights:
The most striking difference lies in the basicity. The high pKa of piperidine means it will be predominantly protonated at physiological pH, conferring aqueous solubility but also creating the potential for the liabilities mentioned earlier. In contrast, tetrahydropyran is a neutral molecule. This seemingly simple change has profound implications for a drug candidate's ADME profile and target interactions. The lower logP of tetrahydropyran suggests that its incorporation can lead to compounds with increased hydrophilicity, which may improve solubility and reduce non-specific binding.
Impact on ADME Properties: A Data-Driven Analysis
The true test of a bioisosteric replacement lies in its impact on a drug candidate's in vivo behavior. Here, we delve into the comparative effects of piperidine and tetrahydropyran on key ADME parameters.
Metabolic Stability
The metabolic Achilles' heel of many piperidine-containing drugs is their susceptibility to CYP-mediated oxidation. The replacement with a THP ring can significantly enhance metabolic stability by removing this primary site of metabolism.
Hypothetical Case Study Data:
To illustrate this, consider the following hypothetical data for a matched pair of kinase inhibitors, where only the piperidine/THP moiety differs.
| Compound | Moiety | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) |
| Compound A | Piperidine | 15 | 8 |
| Compound B | Tetrahydropyran | 95 | 62 |
This representative data showcases a dramatic improvement in metabolic stability for the THP analogue (Compound B). This increased half-life in liver microsomes translates to lower intrinsic clearance and potentially higher in vivo exposure.
Caption: Workflow for comparing metabolic stability.
Membrane Permeability
Membrane permeability is a critical determinant of oral absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two standard in vitro models used to assess this property.
-
PAMPA: This assay measures passive diffusion across an artificial lipid membrane and is a good predictor of transcellular permeability.
-
Caco-2 Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport processes.
Expected Trends:
Due to its lower lipophilicity, a THP analogue might be expected to have slightly lower passive permeability compared to its piperidine counterpart. However, the basicity of piperidine can complicate its permeability profile. At the acidic pH of the upper intestine, piperidine will be fully protonated, which can limit its passive diffusion.
Hypothetical Comparative Permeability Data:
| Compound | Moiety | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Compound A | Piperidine | 8.5 | 3.2 | 4.1 |
| Compound B | Tetrahydropyran | 6.8 | 5.5 | 1.2 |
In this illustrative example, the piperidine-containing Compound A shows good passive permeability in the PAMPA assay but lower apparent permeability in the Caco-2 assay, coupled with a high efflux ratio. This suggests that Compound A is a substrate for efflux transporters like P-glycoprotein (P-gp). In contrast, the THP analogue (Compound B) has slightly lower passive permeability but better overall permeability in the Caco-2 model and is not subject to significant efflux. This highlights a key advantage of the piperidine-to-THP switch: the potential to evade efflux transporters.
Impact on Biological Activity and Safety
The ultimate goal of any bioisosteric replacement is to improve a compound's overall therapeutic index. This requires a careful balancing act between maintaining or enhancing on-target activity while reducing off-target effects.
Target Engagement
The replacement of a basic nitrogen with a neutral oxygen atom can have a variety of effects on target binding, depending on the specific interactions in the active site.
-
Loss of a Key Interaction: If the protonated piperidine nitrogen forms a critical salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket, its replacement with a THP may lead to a significant loss of potency.
-
Removal of Unfavorable Interactions: Conversely, if the basicity of the piperidine is detrimental to binding, for example, by creating a desolvation penalty, the switch to a neutral THP could be beneficial.
-
New Hydrogen Bonding Opportunities: The ether oxygen of the THP can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the active site.
Hypothetical Kinase Inhibitor Data:
| Compound | Moiety | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| Compound A | Piperidine | 12 | 580 |
| Compound B | Tetrahydropyran | 25 | >10,000 |
In this scenario, the THP analogue (Compound B) shows a modest decrease in on-target potency (Kinase X) but a significant improvement in selectivity against a related kinase (Kinase Y). This trade-off is often acceptable, and even desirable, in lead optimization.
hERG Liability
As previously mentioned, the basic nitrogen of piperidine is a well-known hERG channel binder. The replacement with a neutral THP ring is a common and often effective strategy to mitigate this risk.
Hypothetical hERG Assay Data:
| Compound | Moiety | hERG IC₅₀ (µM) |
| Compound A | Piperidine | 1.2 |
| Compound B | Tetrahydropyran | >30 |
This data clearly demonstrates the dramatic reduction in hERG liability achieved by the piperidine-to-THP switch, significantly improving the cardiovascular safety profile of the compound.
Synthetic Considerations: Piperidine vs. Tetrahydropyran
The feasibility and efficiency of synthesizing the desired analogues are crucial practical considerations. Both 4-aminopiperidine and 4-aminotetrahydropyran are commercially available building blocks, but their de novo synthesis can present different challenges.
Caption: General synthetic approaches to 4-aminopiperidine and 4-aminotetrahydropyran.
While the synthesis of piperidines via the reduction of pyridines is a well-established and often high-yielding process, the synthesis of substituted tetrahydropyrans can be more complex, often requiring multi-step sequences involving strategies like the Prins cyclization.[2] However, numerous methods for the synthesis of functionalized THPs have been developed, making them readily accessible to the medicinal chemist.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for the key assays are provided below.
Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Prepare Microsomal Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), a NADPH-regenerating system (e.g., G-6-P, G-6-P dehydrogenase, and NADP⁺), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound (final concentration 1 µM) to the pre-incubated mixture to start the reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a compound using a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Prepare Assay Solutions: Prepare a solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Add the test compound solution to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 120 minutes), take samples from the basolateral side.
-
-
Permeability Measurement (Basolateral to Apical, B→A):
-
Add the test compound solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio as Papp (B→A) / Papp (A→B). An efflux ratio > 2 is indicative of active efflux.
-
hERG Patch-Clamp Assay
Objective: To evaluate the inhibitory effect of a compound on the hERG potassium channel using the whole-cell patch-clamp technique.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiological Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage pulse protocol to elicit hERG tail currents (e.g., depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds).
-
-
Compound Application:
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the hERG currents at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Conclusion
The bioisosteric replacement of piperidine with tetrahydropyran is a powerful and versatile strategy in modern drug design. This seemingly subtle modification can lead to profound improvements in a compound's ADME properties, most notably by enhancing metabolic stability and mitigating hERG liability. While the impact on target potency must be carefully evaluated on a case-by-case basis, the potential benefits in terms of developing safer and more effective drug candidates are undeniable.
This guide has provided a comprehensive framework for understanding and implementing the piperidine-to-THP switch. By leveraging the comparative data, mechanistic rationale, and detailed experimental protocols presented herein, medicinal chemists can more effectively navigate the complexities of lead optimization and accelerate the discovery of novel therapeutics.
References
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Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
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National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(12), 1239–1245. [Link]
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Costanzi, S., Mamedova, L., Gao, Z. G., & Jacobson, K. A. (2005). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 48(25), 8038–8047. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
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Naumova, A. S., Mikhaylov, A. A., Khomutova, Y. A., Novikov, R. A., Arkhipov, D. E., Korlyukov, A. A., & Ioffe, S. L. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. RSC Advances, 4(16), 8087-8090. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride Derivatives as Novel Opioid Receptor Modulators
This guide provides an in-depth, prospective analysis of the structure-activity relationships (SAR) for derivatives of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, a promising scaffold for the development of novel opioid receptor modulators. While direct SAR studies on this specific series are not yet prevalent in published literature, this document will leverage established pharmacophore models for opioid receptor ligands to propose and compare potential derivatives. The experimental data presented is hypothetical and intended to guide future research in this area.
Introduction: The Rationale for the 4-Aminotetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often utilized as a bioisosteric replacement for cyclohexane.[1] Its inclusion of an oxygen atom can lead to improved physicochemical properties, such as increased polarity and metabolic stability, and can also offer an additional hydrogen bond acceptor for target engagement.[1] The specific substitution pattern of an amino group and an ester at the 4-position creates a unique three-dimensional arrangement of functional groups that can be systematically modified to probe the binding pockets of receptors.
The core structure, Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate, presents several key features for SAR exploration:
-
A Protonatable Amine: Essential for the canonical interaction with the highly conserved aspartic acid residue in the binding pocket of opioid receptors.[2]
-
An Ethyl Ester: A modifiable handle to explore interactions with other regions of the receptor.
-
A Tetrahydropyran Ring: A conformationally restricted core that can be further substituted to optimize binding and pharmacokinetic properties.
This guide will explore the hypothetical SAR of this scaffold, focusing on its potential as a modulator of the µ-opioid receptor (MOR), a primary target for analgesics.[3]
A Prospective SAR Study: Designing Novel Opioid Modulators
Based on the well-established pharmacophore for µ-opioid receptor agonists, which includes a cationic amine, an aromatic feature, and often a phenolic hydroxyl group, we propose a series of modifications to the parent scaffold.[1] The following sections will detail the design rationale for these modifications and present hypothetical binding affinity data (Ki values) for the µ-opioid receptor.
Modification of the Amino Group: Introducing the Aromatic Pharmacophore
The primary amino group of the parent scaffold can be elaborated to introduce the necessary aromatic component for µ-opioid receptor binding. We will compare the parent compound with N-phenethyl and N-benzyl derivatives.
Table 1: Comparison of N-Substituted Derivatives
| Compound ID | R1 (Substitution on Amine) | R2 (Substitution on Ester) | Hypothetical Ki (nM) for MOR | Design Rationale |
| 1 (Parent) | H | Ethyl | >10,000 | Lacks the key aromatic feature for MOR binding. |
| 2 | Benzyl | Ethyl | 500 | Introduction of an aromatic ring provides a basic pharmacophoric element. |
| 3 | Phenethyl | Ethyl | 50 | The phenethyl group is a classic substituent in high-affinity opioid ligands, allowing for deeper penetration into the binding pocket. |
The significant hypothetical increase in affinity from compound 1 to 3 underscores the importance of the N-phenethyl moiety in engaging with a hydrophobic sub-pocket within the MOR.
Modification of the Ester: Probing Additional Interactions
The ethyl ester at the 4-position can be converted to various amides to explore additional hydrogen bonding interactions and to modulate the physicochemical properties of the compounds.
Table 2: Comparison of Ester and Amide Derivatives
| Compound ID | R1 (Substitution on Amine) | R2 (Substitution on Carboxylate) | Hypothetical Ki (nM) for MOR | Design Rationale |
| 3 | Phenethyl | O-Ethyl (Ester) | 50 | Baseline for comparison. |
| 4 | Phenethyl | NH-Methyl (Methylamide) | 25 | The amide NH can act as a hydrogen bond donor, potentially forming a new interaction within the receptor. |
| 5 | Phenethyl | N(CH₃)₂ (Dimethylamide) | 75 | Loss of the hydrogen bond donor may decrease affinity, while the increased steric bulk could also be detrimental. |
| 6 | Phenethyl | NH-Benzyl (Benzylamide) | 15 | The additional aromatic ring could engage in further hydrophobic or pi-stacking interactions, enhancing affinity. |
These hypothetical data suggest that a secondary amide at the 4-position could be beneficial, with the substituent on the amide nitrogen offering a vector for further optimization.
Experimental Protocols
To validate the hypothetical SAR presented, the following experimental protocols are provided as a guide for the synthesis and biological evaluation of these novel derivatives.
Synthesis of N-Phenethyl-4-(methylcarbamoyl)tetrahydro-2H-pyran-4-amine (Compound 4)
-
Ester Hydrolysis: this compound is treated with lithium hydroxide in a mixture of tetrahydrofuran and water to hydrolyze the ethyl ester to the corresponding carboxylic acid.
-
Boc Protection: The amino group of the resulting amino acid is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
-
Amide Coupling: The Boc-protected carboxylic acid is coupled with methylamine hydrochloride using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
-
Boc Deprotection: The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reductive Amination: The resulting primary amine is reacted with phenylacetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the final N-phenethyl derivative.
-
Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (HPLC).
µ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the human µ-opioid receptor.
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from a stable cell line (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled µ-opioid receptor antagonist, such as [³H]DAMGO, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizing the SAR Strategy and Workflow
The following diagrams illustrate the logical flow of the SAR exploration and the experimental workflow.
Caption: Logical flow of the SAR study.
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion and Future Directions
This guide has presented a prospective SAR study of this compound derivatives as potential µ-opioid receptor modulators. By leveraging established pharmacophore models, we have proposed a series of modifications and hypothesized their impact on binding affinity. The provided experimental protocols offer a clear path for the synthesis and evaluation of these novel compounds.
Future work should focus on the synthesis of a diverse library of these derivatives and their pharmacological characterization at all three opioid receptor subtypes (µ, δ, and κ) to assess both affinity and selectivity. Furthermore, functional assays should be conducted to determine whether these compounds act as agonists, antagonists, or partial agonists. The sp³-rich nature of the tetrahydropyran scaffold holds significant promise for the development of novel analgesics with improved pharmacokinetic and pharmacodynamic profiles.
References
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Fay, J. F., & Pasternak, G. W. (2018). Consensus 3D Model of μ-Opioid Receptor Ligand Efficacy based on a Quantitative Conformationally Sampled Pharmacophore. Journal of Chemical Information and Modeling, 58(11), 2345-2357. [Link]
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Filip, C., & Daina, A. (2010). A ligand-based 3D pharmacophore model for the μ opioid receptor. Journal of Cheminformatics, 2(Suppl 1), P33. [Link]
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Manglik, A., & Kruse, A. C. (2015). Structural insights into μ-opioid receptor activation. Nature, 520(7548), 561-564. [Link]
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The Tetrahydropyran Moiety: A Comparative Guide to Optimizing In Vitro ADME Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its clinical success. The strategic incorporation of specific chemical scaffolds can profoundly influence these properties. Among the saturated heterocycles utilized in medicinal chemistry, the tetrahydropyran (THP) ring has emerged as a valuable moiety for enhancing the drug-like characteristics of therapeutic candidates. This guide provides an in-depth comparison of the in vitro ADME properties of compounds containing the THP moiety against their relevant alternatives, supported by experimental data and detailed protocols, to illuminate the strategic advantages of its use.
The Rationale for Tetrahydropyran in Drug Design
The tetrahydropyran ring is often employed as a bioisostere for a cyclohexane ring or a conformationally constrained linear ether.[1] This substitution is not merely a structural swap but a strategic decision rooted in the distinct physicochemical properties imparted by the oxygen heteroatom. The introduction of the ether oxygen can modulate lipophilicity, introduce a hydrogen bond acceptor, and alter the molecule's conformation, all of which can have significant downstream effects on its ADME profile.[2][3]
Compared to its carbocyclic analog, cyclohexane, the THP moiety generally leads to a reduction in lipophilicity (LogP/LogD).[2] This is a crucial parameter, as excessively high lipophilicity is often associated with poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.[4] The oxygen atom within the THP ring can also engage in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.[1]
dot
Caption: Bioisosteric replacement of cyclohexane with tetrahydropyran.
I. Metabolic Stability: Enhancing Compound Longevity
A primary challenge in drug development is engineering molecules that resist rapid metabolism, thereby ensuring sufficient exposure at the target site. The liver is the principal site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[5] The metabolic stability of a compound is assessed in vitro by incubating it with liver fractions (microsomes or hepatocytes) and monitoring its disappearance over time.
The incorporation of a THP ring can favorably impact metabolic stability by blocking or altering sites of metabolism. For instance, replacing a metabolically vulnerable alkyl chain or a cyclohexane ring with a THP moiety can lead to a significant increase in the compound's half-life.
Case Study: IRAK4 Inhibitors
In the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors by AstraZeneca, a cyclopentyl-containing compound exhibited a high rate of metabolism in rat hepatocytes. While replacing it with a tetrahydrofuran (THF) ring did not yield significant improvement, the introduction of a 4-THP derivative resulted in a 5-fold reduction in the rate of metabolism.[1] This highlights that the specific ring system and its point of attachment are crucial considerations.
Comparative In Vitro Metabolic Stability Data
| Compound/Analog | Moiety | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells or mg protein) | Reference |
| IRAK4 Inhibitor Analog 1 | Cyclopentyl | Rat Hepatocytes | - | 71 µL/min/10^6 cells | [1] |
| IRAK4 Inhibitor Analog 2 | 4-Tetrahydropyranyl | Rat Hepatocytes | - | 14.2 µL/min/10^6 cells (5-fold reduction) | [1] |
| JAK1 Inhibitor Analog 1 | Cyclohexyl | Rat/Human Hepatocytes | - | High Clearance | [1] |
| JAK1 Inhibitor Analog 2 | Tetrahydropyranyl | Rat/Human Hepatocytes | - | "Large Decrease" in Unbound In Vivo Rat Clearance | [1] |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a standardized method for assessing the metabolic stability of a test compound in human liver microsomes. The principle lies in measuring the depletion of the parent compound over time when incubated with microsomes in the presence of the necessary cofactor, NADPH.[6]
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer.
- Test Compound Stock Solution (10 mM in DMSO): Accurately weigh and dissolve the test compound in dimethyl sulfoxide (DMSO).
- Human Liver Microsomes (HLM) (20 mg/mL stock): Obtain commercially available pooled HLM and store at -80°C until use.
- NADPH Regenerating System (e.g., Corning Gentest™): Prepare according to the manufacturer's instructions. This system is crucial as it continuously supplies the NADPH cofactor required by CYP450 enzymes.
2. Incubation Procedure:
- Thaw the HLM on ice. Dilute the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.
- Add the test compound to the microsome-containing buffer to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
- Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This step stops the enzymatic reaction and precipitates the proteins.
3. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear regression line corresponds to the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
II. Aqueous Solubility: A Prerequisite for Absorption
For orally administered drugs, adequate aqueous solubility is essential for dissolution in the gastrointestinal tract prior to absorption.[7] Poor solubility can be a major hurdle, leading to low and variable bioavailability.[8] The introduction of the polar ether oxygen in the THP ring, which can act as a hydrogen bond acceptor, often improves aqueous solubility compared to more lipophilic carbocyclic analogs.
Case Study: ATM Kinase Inhibitors
During the optimization of ataxia telangiectasia mutated (ATM) kinase inhibitors, AstraZeneca developed compound 16 which, despite showing in vivo efficacy, had a predicted human dose of 700 mg once daily, suggesting potential issues with its ADME profile. Through extensive optimization, which included the installation of a THP-amine fragment, they arrived at AZD0156 (17) .[3] This new compound exhibited "superb aqueous solubility" and a much-improved predicted human dose of 5 mg once daily, showcasing the dramatic impact of the THP moiety on the overall developability of the candidate.[3][9]
Comparative Aqueous Solubility Data
| Compound/Analog | Key Structural Moiety | Aqueous Solubility | Reference |
| ATM Inhibitor 16 | Non-THP | Suboptimal (inferred from high predicted dose) | [3] |
| AZD0156 (17) | THP-amine | "Superb aqueous solubility" | [3][9] |
| Indazole Acid 2 | Non-THP (Indazole) | Improved apparent solubility over HTS hit | [2] |
| PF-06409577 (7) | Non-THP (Indole) | Further improved in vitro ADME parameters over 2 | [2] |
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay provides a rapid assessment of a compound's kinetic solubility, which is the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
1. Reagent Preparation:
- Phosphate Buffered Saline (PBS, pH 7.4): Prepare a standard PBS solution.
- Test Compound Stock Solutions (10 mM in DMSO): Prepare a serial dilution of the test compound in DMSO.
2. Assay Procedure:
- In a 96-well microplate, add PBS to each well.
- Add a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the PBS, creating a range of final compound concentrations (e.g., 1 to 200 µM).
- Mix the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
3. Detection:
- Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). Increased absorbance or light scattering indicates precipitation.
4. Data Analysis:
- The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the background (PBS + DMSO).
III. Permeability: Crossing Biological Barriers
A drug's ability to permeate across cellular membranes, such as the intestinal epithelium for oral drugs, is fundamental to its absorption and distribution.[10] In vitro permeability is commonly assessed using cell-based assays like the Caco-2 model, which utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal wall.[11]
The impact of the THP moiety on permeability is multifaceted. By reducing lipophilicity, it might decrease passive diffusion. However, the introduction of a hydrogen bond acceptor and the alteration of the molecule's overall shape and polarity can influence its interaction with membrane transporters, potentially leading to improved permeability.[1]
Case Study: AMPK Activators
In the development of AMPK activators, Pfizer transitioned from an indazole amide hit to an indazole acid lead (2 ), which showed increased passive permeability.[2] Further optimization, including the introduction of a THP-containing analog (PF-06409577 ), resulted in a compound with favorable in vitro ADME properties, including increased apparent permeability (Papp) and attenuated binding to the OAT-3 transporter compared to its parent compound.[1][2]
Comparative Permeability Data
| Compound/Analog | Moiety | Permeability (Papp, 10⁻⁶ cm/s) | Assay System | Reference |
| VU6007477 | THP-containing | 1.2 x 10⁻⁵ (Moderate) | Not specified | [1] |
| Indazole Acid 2 | Non-THP | Increased passive permeability over HTS hit | Not specified | [2] |
| PF-06409577 | Non-THP (Indole) | Increased Papp over parent compound | Not specified | [1] |
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
1. Cell Culture:
- Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer with tight junctions.
- The integrity of the monolayer must be verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER).[11]
2. Transport Experiment (Apical to Basolateral - A to B):
- Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
- Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. Replace the collected volume with fresh transport buffer.
- Also, take a sample from the donor (apical) chamber at the beginning and end of the experiment.
3. Sample Analysis:
- Analyze the concentration of the test compound in all samples using LC-MS/MS.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
- Compounds are typically classified as having low (Papp < 1 x 10⁻⁶ cm/s), medium (Papp = 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) permeability.[11]
dot
Caption: General workflow for in vitro ADME screening.
IV. Plasma Protein Binding: Impact on Distribution and Efficacy
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein for basic drugs.[12] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[13] High plasma protein binding (>99%) can limit a drug's efficacy and complicate its pharmacokinetic profile.
The physicochemical changes induced by a THP moiety, such as reduced lipophilicity and altered hydrogen bonding capacity, can influence plasma protein binding.
Case Study: PF-06409577
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is considered the gold standard for determining the extent of drug binding to plasma proteins.[16]
1. Apparatus and Reagents:
- Equilibrium Dialysis Device: A device consisting of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa) that allows the free drug to pass but retains the larger plasma proteins.
- Plasma: Pooled human plasma, stored at -80°C.
- Phosphate Buffered Saline (PBS, pH 7.4):
- Test Compound Stock Solution (10 mM in DMSO):
2. Dialysis Procedure:
- Thaw the plasma and PBS on ice.
- Spike the plasma with the test compound to a final concentration (e.g., 5 µM). The final DMSO concentration should be ≤ 0.5%.
- Load the plasma containing the drug into one chamber of the dialysis cell and an equal volume of PBS into the other chamber.
- Seal the unit and place it in a temperature-controlled incubator (37°C) on a shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium. The time to reach equilibrium should be determined for each compound.
3. Sample Analysis:
- After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
- Determine the concentration of the test compound in both aliquots by LC-MS/MS. To avoid matrix effects, the plasma sample can be diluted with buffer, and the buffer sample can be mixed with blank plasma to match the matrices.
4. Data Analysis:
- Fraction Unbound (fu): fu = C_buffer / C_plasma, where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.
- Percentage Bound: % Bound = (1 - fu) * 100.
Conclusion
The tetrahydropyran moiety is a powerful tool in the medicinal chemist's arsenal for fine-tuning the ADME properties of drug candidates. As demonstrated through case studies of advanced clinical candidates like AZD0156 and PF-06409577, the strategic replacement of carbocyclic or acyclic fragments with a THP ring can lead to substantial improvements in metabolic stability, aqueous solubility, and permeability. These enhancements are driven by the unique physicochemical characteristics of the THP ring, including its reduced lipophilicity and the introduction of a hydrogen bond acceptor.
The provided experimental protocols for key in vitro ADME assays—metabolic stability, solubility, permeability, and plasma protein binding—offer a framework for researchers to systematically evaluate and compare their own THP-containing compounds against relevant alternatives. By understanding the underlying principles and applying these robust methodologies, drug discovery teams can make more informed decisions, accelerating the identification of compounds with a higher probability of clinical success. The continued exploration of the THP scaffold and its derivatives will undoubtedly lead to the development of safer and more effective medicines.
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Cameron, K. O., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(17), 8068–8081.
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Fawcett, S., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(9), 4229–4244.
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ResearchGate. (2020). Absorption, Metabolism and Excretion of [(14)C]Omarigliptin, a Once-Weekly DPP-4 Inhibitor, in Humans.
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Obach, R. S. (2006). Determination of compound binding to plasma proteins. Current protocols in pharmacology, Chapter 7, Unit7.5.
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185.
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ResearchGate. (2017). The in vitro metabolic stability study of the selected compounds.
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Wang, Y., et al. (2017). Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. Marine drugs, 15(12), 375.
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PharmaBlock. (2019). Tetrahydropyrans in Drug Discovery.
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Sarr, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530.
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Scott, L. J. (2015). Omarigliptin: first global approval. Drugs, 75(17), 2047-2052.
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ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
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Lazzaro, S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(10), 1032–1036.
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Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 7(1), E78–E105.
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Murakami, K., et al. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of toxicology.
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Di, L., & Umland, J. P. (2014). Species differences in drug plasma protein binding. RSC Medicinal Chemistry.
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O'Hagan, S., & Kell, D. B. (2017). Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. Frontiers in chemistry, 5, 133.
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Petruczynik, A., et al. (2022). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. International journal of molecular sciences, 23(21), 13532.
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Saldívar-González, F. I., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules (Basel, Switzerland), 28(19), 6770.
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A Comparative Guide to the Analytical Purity Determination of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a key heterocyclic building block used in the synthesis of more complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall yield and potency of the API.
Therefore, the validation of analytical methods used to assess the purity of such intermediates is a cornerstone of pharmaceutical quality assurance.[1][2] A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the results are accurate, reliable, and reproducible.[3] This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Routine Quality Control
High-Performance Liquid Chromatography is the most widely adopted technique in pharmaceutical quality control for purity and impurity profiling. Its versatility in separating a wide range of compounds, coupled with high sensitivity and robustness, makes it ideal for routine analysis in a regulated environment.[4] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its broad applicability in retaining moderately polar to non-polar compounds. The target analyte, with its ester and amine functionalities, will exhibit sufficient retention on this phase.
-
Mobile Phase: A buffered mobile phase is critical. The primary amine on the tetrahydropyran ring has a pKa that necessitates pH control to ensure a consistent ionization state. Operating at a low pH (e.g., pH 3.0) ensures the amine is fully protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the column surface. An organic modifier like acetonitrile is used to elute the analyte from the column.
-
Detection: The analyte lacks a strong chromophore, making UV detection at lower wavelengths (e.g., 210 nm) necessary. While not highly specific, it is a universal detection method suitable for this compound class when coupled with the high specificity of chromatographic separation.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in a 50:50 mixture of water and acetonitrile (the diluent) to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Condition Instrument Agilent 1260 Infinity II or equivalent Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detector UV Diode Array Detector (DAD) at 210 nm | Run Time | 25 minutes |
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to final report.
Chapter 2: Quantitative NMR (qNMR) — The Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) stands as a powerful, primary analytical method for purity assessment.[5] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[6] This is achieved by comparing the integrated signal of a specific proton in the analyte molecule to that of a certified internal standard of known purity and weight.
Causality Behind Method Design:
-
Orthogonality: qNMR is orthogonal to chromatography.[6] It relies on a different physical principle (nuclear magnetic resonance vs. partitioning), making it an excellent confirmatory technique. It can quantify impurities that are non-UV active or co-elute with the main peak in HPLC.
-
Internal Standard Selection: The choice of internal standard is paramount. It must be stable, non-volatile, have a known high purity, and possess sharp proton signals that do not overlap with any signals from the analyte or solvent. For this analysis, 1,4-Dinitrobenzene is a suitable choice. Its aromatic protons resonate far downfield from the aliphatic protons of the target molecule.
-
Experimental Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial. This delay (typically 5-7 times the longest T1 relaxation time of the protons being integrated) allows all protons to fully relax back to their equilibrium state before the next pulse, ensuring the signal intensity is directly proportional to the number of nuclei.[7]
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube. Record the weight precisely (W_analyte).
-
Accurately weigh ~10 mg of the certified internal standard (1,4-Dinitrobenzene, Purity_std). Record the weight precisely (W_std).
-
Add the standard to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
-
-
NMR Acquisition Parameters:
Parameter Condition Instrument Bruker Avance 400 MHz or equivalent Solvent DMSO-d₆ Pulse Program zg30 Number of Scans 16 Relaxation Delay (D1) 30 seconds Acquisition Time ~4 seconds | Temperature | 298 K |
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from the analyte (e.g., the ethyl ester's -CH₂- quartet, Int_analyte). Note the number of protons this signal represents (N_analyte = 2).
-
Integrate the signal from the internal standard (the aromatic singlet at ~8.5 ppm, Int_std). Note the number of protons (N_std = 4).
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where MW = Molecular Weight
-
Workflow for qNMR Purity Analysis
Caption: qNMR workflow for absolute purity determination.
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) — For Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The target analyte, being a hydrochloride salt, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. However, GC-MS becomes an invaluable tool for identifying potential volatile impurities from the synthesis process (e.g., residual solvents) or after a chemical derivatization step to make the analyte itself volatile.
Causality Behind Method Design:
-
Derivatization: To analyze the main component or non-volatile impurities by GC, a derivatization step is mandatory. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice. It replaces the active hydrogens on the primary amine with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
-
Headspace GC: For analyzing only volatile impurities like residual solvents, headspace GC-MS is the preferred method. This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), thus avoiding the non-volatile matrix.
-
Detection: The mass spectrometer provides structural information, allowing for the confident identification of impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Condition Instrument Agilent 8890 GC with 5977B MS or equivalent Column HP-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium at 1.2 mL/min Inlet Temp. 250 °C Injection Mode Split (20:1) Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min MS Source Temp. 230 °C MS Quad Temp. 150 °C | Scan Range | 40-500 m/z |
Workflow for GC-MS Impurity Analysis
Caption: GC-MS workflow including the critical derivatization step.
Chapter 4: Method Comparison and Strategic Selection
The choice of analytical method depends on the specific goal, whether it is for routine quality control, reference standard certification, or impurity identification. Each technique offers distinct advantages and limitations.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | ¹H-qNMR | GC-MS (with Derivatization) |
| Principle | Relative Purity (Area %) | Absolute Purity (Mass Fraction) | Relative Purity & Identification |
| Primary Use | Routine QC, Impurity Profiling | Reference Standard Certification | Volatile Impurity ID, Orthogonal Method |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Very High (pg to fg) |
| Specificity | Moderate (relies on separation) | High (structurally specific signals) | Very High (separation + mass spec) |
| Sample Prep | Simple dissolution & filtration | Precise weighing of sample & std. | Derivatization required |
| Throughput | High | Low to Moderate | Moderate |
| Quant. Accuracy | Good (requires analyte standard) | Excellent (primary method) | Good (requires impurity standards) |
| Key Advantage | Robust, automated, widely used | Absolute quantification, no analyte ref. std. needed[5] | Definitive impurity identification |
| Key Limitation | Requires UV-active compounds | Lower sensitivity, higher capital cost | Analyte is non-volatile, derivatization adds complexity |
Decision Logic for Method Selection
The following diagram illustrates a logical approach to selecting the appropriate analytical method based on the objective.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The determination of purity for a pharmaceutical intermediate like this compound requires a strategic, multi-faceted approach. No single method can provide all the necessary information.
-
HPLC is the undisputed workhorse for routine quality control, offering a balance of speed, sensitivity, and robustness for batch-to-batch comparisons.
-
qNMR serves as the primary, gold-standard method for the absolute purity assignment of reference materials, providing a high degree of accuracy and confidence that is orthogonal to chromatographic separation.
-
GC-MS is a specialized tool, indispensable for the identification of volatile or semi-volatile impurities, particularly when derivatization is employed to broaden its scope.
A comprehensive quality control strategy should leverage these methods synergistically. HPLC should be used for routine release testing, while qNMR should be used to certify the primary reference standard against which the HPLC method is calibrated. GC-MS should be employed during process development and for investigating any unknown peaks that may appear in the HPLC chromatogram. By understanding the strengths and underlying principles of each technique, researchers can ensure the integrity of their intermediates and the ultimate quality of the final pharmaceutical product.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Nikam, A. D., et al. (n.d.). Analytical method validation: A brief review. International Journal of Advances in Pharmacy, Biology and Chemistry.
- Labcompliance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central.
- ResearchGate. (2025, August 10). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
- Sigma-Aldrich. (n.d.). Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate.
- National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
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- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"chiral separation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride enantiomers"
An In-Depth Guide to the Chiral Separation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride Enantiomers
In the landscape of modern drug discovery and development, the stereochemical identity of a pharmaceutical compound is not a trivial detail—it is a critical determinant of its pharmacological activity, metabolic profile, and potential toxicity. The enantiomers of a chiral drug can exhibit vastly different effects within a biological system. Consequently, regulatory bodies worldwide mandate the characterization and control of individual stereoisomers, making robust chiral separation methods indispensable.[1][2][3]
This guide provides a comprehensive comparison of principal techniques for the chiral separation of this compound, a key chiral building block featuring a quaternary stereocenter within a tetrahydropyran ring. As a cyclic amino acid ester, its separation presents unique challenges and opportunities. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and compare the strategic advantages of Chiral Chromatography, Diastereomeric Salt Resolution, and Enzymatic Kinetic Resolution to empower researchers in selecting and developing the optimal method for their specific objectives, from analytical quality control to preparative scale-up.
Comparative Overview of Chiral Separation Strategies
The choice of a chiral separation technique is a strategic decision dictated by the required scale, desired purity, development timeline, and economic constraints. Below is a high-level comparison of the three primary methods evaluated in this guide.
| Feature | Chiral Chromatography (HPLC/SFC) | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Formation of diastereomeric salts with different solubilities. | Enzyme-catalyzed selective reaction of one enantiomer. |
| Primary Use Case | Analytical determination of e.e.%; small to medium preparative scale. | Large-scale, industrial production (multi-gram to kg). | Small to medium scale synthesis of high-purity enantiomers. |
| Speed | Very Fast (analytical); Moderate (preparative). | Slow (requires crystallization development). | Moderate to Slow. |
| Scalability | Good, but can be costly at very large scales.[4] | Excellent, highly cost-effective at scale.[4] | Limited by enzyme cost and 50% theoretical yield. |
| Typical e.e. | >99% achievable. | >98% achievable, often requires recrystallization. | >99% for both unreacted substrate and product. |
| Green Chemistry | SFC is superior to HPLC due to reduced organic solvent use.[5] | Dependent on solvent choice; can require large volumes. | Generally considered green (mild conditions, biodegradable catalyst). |
| Development Effort | Low to Moderate (screening of columns and mobile phases). | High (screening of resolving agents and solvents).[4] | Moderate (screening of enzymes and reaction conditions). |
Method 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is the cornerstone of modern enantioseparation, offering both high-resolution analytical capabilities and efficient preparative purification. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality and Mechanistic Insight
For a molecule like Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate, which contains both a basic amine and a hydrogen-bond-accepting ester group, polysaccharide-based CSPs are exceptionally effective.[6] These phases, typically derivatives of cellulose or amylose coated on silica, offer a complex chiral environment with grooves and cavities. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the differential binding of the two enantiomers.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC).[7] By using supercritical CO₂ as the main mobile phase, SFC offers lower viscosity and higher diffusivity, resulting in faster separations, higher efficiency, and a significant reduction in organic solvent consumption, making it a greener and more cost-effective option for preparative work.[5][8]
Workflow for Chiral Chromatography Method Development
Caption: Workflow for chiral chromatography method development.
Detailed Experimental Protocol: SFC Screening
-
System: Analytical Supercritical Fluid Chromatography (SFC) system with UV detector.
-
Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in Methanol.
-
Columns to Screen:
-
Daicel Chiralpak IA, IB, IC, ID, IE, IF (or equivalent immobilized polysaccharide CSPs).
-
-
Mobile Phase:
-
Supercritical CO₂ (Mobile Phase A).
-
Methanol with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) as an additive (Mobile Phase B). The choice of acidic or basic additive is critical for basic analytes to ensure good peak shape.
-
-
Screening Gradient:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Gradient: 5% to 50% Mobile Phase B over 5 minutes, hold at 50% for 1 minute.
-
Detection: UV at 220 nm.
-
-
Analysis: Evaluate chromatograms for any degree of separation. A promising result is a resolution (Rs) value > 1.0.
-
Optimization: For the column/mobile phase combination showing the best selectivity, optimize the separation isocratically or with a shallower gradient to achieve baseline resolution (Rs ≥ 1.5).
Method 2: Diastereomeric Salt Resolution
This classical method is often the most economically viable approach for large-scale production.[4] It involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomeric salt can be selectively crystallized from the solution.
Causality and Mechanistic Insight
The success of this method hinges on the differential lattice energies of the two diastereomeric salts in a given solvent.[9] A successful resolution requires finding a resolving agent and solvent combination where one salt is significantly less soluble than the other. The amine group of the target molecule serves as the "handle" for salt formation. Common and cost-effective resolving agents for basic compounds include L- or D-tartaric acid, dibenzoyl-tartaric acid, and mandelic acid. The screening process is empirical and involves testing a matrix of chiral acids and solvents to identify conditions that yield crystalline material with high diastereomeric excess (d.e.).[10][11]
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for diastereomeric salt resolution.
Detailed Experimental Protocol: Screening
-
Preparation: In separate vials, dissolve 100 mg of racemic Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate (as the free base) in a minimal amount of various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).
-
Resolving Agent Addition: Prepare stock solutions of chiral resolving agents (e.g., L-Tartaric Acid, D-Mandelic Acid). Add 0.5 equivalents of the resolving agent to each vial. Rationale: Using 0.5 equivalents ensures that only one enantiomer can crystallize as the salt, maximizing theoretical yield and purity.
-
Crystallization: Stopper the vials, warm to dissolve if necessary, and then allow to cool slowly to room temperature, followed by cooling to 0-5 °C. If no crystals form, try adding an anti-solvent (e.g., heptane) dropwise.
-
Isolation: Collect any resulting crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Analysis:
-
Dry the crystals and the mother liquor.
-
Liberate the free amine from the salt by dissolving in water, basifying with NaOH, and extracting with an organic solvent (e.g., Dichloromethane).
-
Analyze the enantiomeric excess (e.e.) of the liberated amine from both the crystals and the mother liquor using a developed chiral HPLC/SFC method.
-
-
Selection: A successful screen is one where the crystals show a high enrichment of one enantiomer and the mother liquor is enriched in the other.
Method 3: Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes to differentiate between enantiomers. For a racemic amine, a common strategy is lipase-catalyzed acylation. The enzyme selectively transfers an acyl group (e.g., from an ester like ethyl acetate) to one enantiomer of the amine, forming an amide. The other enantiomer is left unreacted.
Causality and Mechanistic Insight
Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are highly effective biocatalysts for aminolysis reactions in organic solvents.[12] The enzyme's active site is chiral and will preferentially bind and catalyze the acylation of one enantiomer over the other. This results in a reaction mixture containing one enantiomer as the unreacted amine and the other as the newly formed amide. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography. While highly selective, the maximum theoretical yield for the desired enantiomer is 50%, as the other half is converted to the amide.[13]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of an amine.
Detailed Experimental Protocol: EKR
-
Setup: To a solution of racemic Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate free base (1.0 g) in Toluene (20 mL), add Ethyl Acetate (1.5 equivalents). Note: Ethyl acetate can serve as both the acyl donor and the solvent in some cases.[12]
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 100 mg, 10% w/w).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitoring: Periodically take small aliquots of the reaction mixture, filter the enzyme, and analyze by chiral HPLC/SFC to determine the conversion percentage and the e.e. of the remaining starting material.
-
Quench: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation:
-
Concentrate the filtrate.
-
Dissolve the residue in a suitable solvent like Ethyl Acetate.
-
Perform an acid-base extraction. Wash with aqueous HCl to extract the unreacted basic amine into the aqueous layer. The neutral amide product will remain in the organic layer.
-
Basify the aqueous layer and extract to recover the unreacted amine enantiomer.
-
The amide can be hydrolyzed back to the amine of the opposite configuration if desired.
-
Conclusion and Recommendations
The selection of an optimal chiral separation method for this compound is fundamentally tied to the project's goals.
-
For analytical purposes and early-stage, small-scale (<10 g) purification, chiral SFC is the superior choice . It offers unparalleled speed, high resolution, and a green footprint, making it ideal for rapid screening and purification.
-
For large-scale manufacturing (>1 kg), diastereomeric salt resolution is the most pragmatic and economically sound approach . Although it requires a more significant upfront investment in development time, its scalability and low cost of goods make it the industry standard.
-
Enzymatic kinetic resolution serves as a valuable niche alternative, particularly when very high enantiomeric purity is required and the 50% yield limitation is acceptable. Its mild reaction conditions and high selectivity make it an elegant solution for medium-scale synthesis.
A prudent strategy involves using chiral chromatography as the primary analytical tool to support the development and optimization of either a preparative chromatographic method or a classical salt resolution, ensuring accurate measurement of enantiomeric purity at every stage of the process.
References
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6213. [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. (n.d.). UNCW Institutional Repository. [Link]
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis Online. [Link]
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Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. [Link]
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). ResearchGate. [Link]
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Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022). PubMed. [Link]
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Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. [Link]
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Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
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Li, B., & Haynie, D. T. (n.d.). Chiral Drug Separation. Encyclopedia of Chemical Processing. [Link]
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Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). Federal Agency for Medicines and Health Products (FAMHP). [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 183-193. [Link]
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Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). RSC Publishing. [Link]
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Chiral Resolution Via Diastereomeric Salt Crystallization. (2004). AIChE - Proceedings. [Link]
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Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. (2023). MDPI. [Link]
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Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. (2007). ResearchGate. [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). PMC - NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document outlines the necessary procedures to manage waste streams containing this compound, ensuring regulatory compliance and a secure laboratory environment. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Part 1: Core Principles and Hazard Assessment
Before any disposal protocol is initiated, a thorough hazard assessment is mandatory. The first step is always to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While an SDS for the exact hydrochloride salt is not publicly indexed, data from closely related analogs—such as the parent carboxylic acid and other amine hydrochlorides—indicate that this compound should be handled as a potentially hazardous chemical.[1]
Key Hazard Characteristics:
-
Irritation: Analogs are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
-
Acidity: As a hydrochloride salt of an amine, it will form a mildly acidic solution in water. This property is critical for neutralization and disposal considerations.[3]
Based on these characteristics, all waste containing this compound must be treated as hazardous chemical waste.[4][5] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make a hazardous waste determination.[5][6] Erring on the side of caution by classifying this substance as hazardous ensures compliance and safety.
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with appropriate PPE to prevent exposure. The principle of causality here is simple: creating a barrier between the chemical and the user is the most effective way to prevent accidental contact.
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation.[2] Inspect gloves for integrity before use. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
All procedures involving the potential for aerosol or dust generation should be performed inside a certified chemical fume hood to prevent inhalation.
Part 3: Step-by-Step Disposal Protocols
The fundamental rule for laboratory chemical waste is to never dispose of it down the drain without proper assessment and, if necessary, treatment. The following protocols provide a self-validating system for managing waste streams of this compound.
Protocol 1: Routine Laboratory Waste (Small Quantities)
This protocol applies to waste generated during typical research applications, such as unused solutions, reaction residues, and contaminated labware.
-
Segregation at Source: Designate a specific, chemically compatible, and clearly labeled hazardous waste container for all waste streams containing this compound. The container must have a secure, leak-proof lid.
-
Waste Collection:
-
Liquids: Collect all aqueous and organic solutions containing the compound in the designated liquid waste container.
-
Solids: Collect excess solid material, contaminated weighing papers, and spill cleanup materials in a designated solid waste container.
-
Contaminated Labware: Disposable items like pipette tips, vials, and gloves should be placed in the solid waste container.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until collection by your institution's Environmental Health and Safety (EHS) department.[7][8]
Protocol 2: Decontamination of Empty Containers
Empty containers that once held the pure compound must be decontaminated before disposal to prevent the introduction of chemical residues into the regular waste stream.[9]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[10]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[9]
-
Final Disposal: Once decontaminated and defaced, the container can be disposed of in the appropriate regular waste stream (e.g., glass recycling or solid waste).
Part 4: Emergency Procedures - Spill Management
Accidents can happen, and a clear, logical workflow is essential for a safe and effective response. The decision to manage a spill or evacuate depends on a realistic assessment of the hazard and the responder's capabilities.[11]
Caption: Spill Response Decision Workflow.
Detailed Spill Cleanup Steps (Minor Spills):
-
Control and Ventilate: Ensure the area is well-ventilated. Close lab doors to prevent the spread of vapors or dust.[12]
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[11][13] For solid spills, proceed to the next step.
-
Neutralization: Due to the acidic nature of the hydrochloride salt, neutralization is a key step. Cautiously apply a mild base such as sodium bicarbonate or soda ash, starting from the outer edges of the spill and working inward.[11][14] The reaction is complete when fizzing stops. You can verify with pH paper to ensure the mixture is between pH 6 and 9.[3]
-
Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[12][14] Use spark-proof tools if a flammable solvent was involved.
-
Final Decontamination: Clean the spill area thoroughly with soap and water.[14] Place all cleaning materials (e.g., paper towels, pads) into the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
References
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Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO).[Link]
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Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health and Safety.[Link]
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Tips for Disposing Non-Hazardous Waste. AEG Environmental.[Link]
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How To Dispose Non-Hazardous Waste. Medical Waste Pros.[Link]
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How to dispose of hydrochloric acid. Lab Alley.[Link]
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Chemical Spill Procedures. Clarkson University.[Link]
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Chemical Waste Disposal Guidelines. Hamilton College.[Link]
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Chemical spills procedure: A guide. Hyde Park Environmental.[Link]
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Safety Data Sheet - 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. Angene Chemical.[Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]
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How Should Hydrochloric Acid Be Disposed Of Safely? Chemistry For Everyone via YouTube.[Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).[Link]
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Spill DECONtamination Kit, Aromatic Amine. SKC Inc.[Link]
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Navigating the Safe Handling of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: A Guide to Personal Protective Equipment and Operational Safety
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical information on the safe handling of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride, a key building block in modern medicinal chemistry. By moving beyond a simple checklist, we will explore the rationale behind specific personal protective equipment (PPE) choices and outline robust operational and disposal plans to ensure a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment
This compound is a solid, powdered substance.[1] While a comprehensive Safety Data Sheet (SDS) with globally harmonized GHS classifications for this specific hydrochloride salt is not consistently available across all suppliers, we can infer its potential hazards from its chemical structure—an amine hydrochloride—and data from closely related aminotetrahydropyran compounds.
The primary hazards associated with this and similar compounds include:
-
Skin and Eye Irritation: Amine salts can be irritating upon contact with skin and eyes.[2] Some related compounds are noted to cause serious eye irritation or even burns.[2][3]
-
Respiratory Irritation: As a fine powder, there is a significant risk of aerosolization during handling, which can lead to respiratory tract irritation.[3]
-
Oral Toxicity: While the primary risk in a laboratory setting is not ingestion, related amine compounds are classified as harmful if swallowed.
Based on these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Rationale and Specifications |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes and airborne powder. Standard prescription glasses are not a substitute for safety glasses. |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile). | Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[4] |
| Skin (Body) | Laboratory coat. | A standard lab coat is sufficient to protect against minor spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. For larger quantities or situations where dust cannot be controlled, a NIOSH-approved respirator with a particulate filter may be necessary.[3][5] | Minimizes the inhalation of the powdered chemical. Engineering controls like a fume hood are the preferred method of exposure reduction.[6] |
Donning and Doffing of PPE: A Procedural Approach
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling and Weighing
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[4] Have all necessary equipment, including a calibrated balance, weighing paper or boat, and appropriate utensils, ready.
-
Engineering Controls: Whenever possible, handle the powder within a chemical fume hood or a ventilated balance enclosure to control dust.[6]
-
Dispensing:
-
Carefully open the container, avoiding any sudden movements that could create a dust cloud.
-
Use a clean spatula to transfer the desired amount of powder to the weighing vessel.
-
Avoid scooping in a manner that generates significant dust.
-
-
Post-Handling:
-
Securely close the main container.
-
Clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, being careful not to generate dust.
-
Dispose of contaminated cleaning materials as hazardous waste.
-
Wash hands thoroughly after handling is complete.[4]
-
Spill Response
In the event of a small spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess: Evaluate the extent of the spill and ensure you have the correct PPE before proceeding.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent further aerosolization.[8]
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]
-
Wipe the area with a damp cloth to remove any remaining residue.
-
-
Dispose: Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired product.
-
Contaminated weighing paper, gloves, and other disposable labware.
-
Spill cleanup materials.
Segregate this waste into a clearly labeled, sealed container designated for solid chemical waste.
Disposal Procedure
-
Containerization: Use a robust, leak-proof container for waste collection. Ensure it is compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Consult Regulations: Adhere to your institution's and local regulations for hazardous waste disposal.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[9]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste management company.
By adhering to these detailed guidelines, you can confidently and safely incorporate this compound into your research, fostering a secure and productive laboratory environment.
References
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AA Blocks. (n.d.). Safety Data Sheet: Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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Chemos GmbH & Co.KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
